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  • Product: Boc-O-benzyl-alpha-methyl-L-Tyr
  • CAS: 77457-03-5

Core Science & Biosynthesis

Foundational

Boc-O-benzyl-alpha-methyl-L-Tyr chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, and synthetic utility of Boc- -benzyl- -methyl-L-tyrosine (Boc- -Me-Tyr(Bzl)-OH). Technical Profile: Boc- -benzyl- -methyl-L-Tyr Advanced B...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic utility of Boc-


-benzyl-

-methyl-L-tyrosine
(Boc-

-Me-Tyr(Bzl)-OH).

Technical Profile: Boc- -benzyl- -methyl-L-Tyr

Advanced Building Block for Peptidomimetics & Drug Design[1]

Part 1: Executive Summary

Boc-


-benzyl-

-methyl-L-tyrosine
is a orthogonally protected, non-proteinogenic amino acid derivative. It serves as a critical intermediate in the synthesis of metabolically stable peptides and radiopharmaceuticals.

Structurally, it features a methyl group at the


-carbon (C2) position, which imparts significant conformational rigidity and resistance to enzymatic degradation (proteolysis). The 

-terminal Boc (tert-butyloxycarbonyl) and side-chain Benzyl (Bzl) ether groups render it compatible with Boc/Benzyl solid-phase peptide synthesis (SPPS) strategies.

Critical Distinction: Researchers must distinguish this compound (C-


-methyl) from 

-methyl-tyrosine. The

-methyl substitution creates a quaternary carbon center, drastically altering the steric environment and coupling kinetics compared to

-methylation.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(benzyloxy)phenyl]-2-methylpropanoic acid
Common Name Boc-

-methyl-Tyr(Bzl)-OH
Molecular Formula

Molecular Weight 385.46 g/mol
Chirality L-configuration (S-configuration at

-carbon)
CAS Number Note: Often indexed under general

-Me-Tyr derivatives.[1][2] Verify specific isomer.
Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity, highlighting the steric crowding at the quaternary


-carbon.

ChemicalStructure cluster_legend Functional Zones Boc Boc Group (N-Protection) Nitrogen NH Boc->Nitrogen AlphaC α-Carbon (Quaternary) Nitrogen->AlphaC Methyl α-Methyl (Steric Hindrance) AlphaC->Methyl Carboxyl COOH (C-Terminus) AlphaC->Carboxyl BetaC β-CH2 AlphaC->BetaC PhenolRing Phenyl Ring BetaC->PhenolRing EtherO Ether Oxygen PhenolRing->EtherO Benzyl Benzyl Group (Side-Chain Protection) EtherO->Benzyl

Caption: Structural connectivity of Boc-O-benzyl-alpha-methyl-L-Tyr. Note the quaternary center (Yellow) bearing the methyl group (Green).

Part 3: Physicochemical Properties

The introduction of the


-methyl group significantly alters the physical behavior of the molecule compared to standard tyrosine derivatives.
PropertyValue / CharacteristicRelevance to Protocol
Physical State White to off-white crystalline powderEase of handling in solid-phase synthesis.
Solubility Soluble in DCM, DMF, EtOAc, MeOH. Insoluble in water.Compatible with standard organic synthesis solvents.
Melting Point Typically 130–145 °C (Dependent on purity/solvate)Higher MP than non-methylated analogs due to rigid packing.
Steric Bulk High (Quaternary center)Critical: Requires extended coupling times and potent activators (e.g., HATU).
Stability High resistance to racemization.The

-methyl group prevents proton abstraction at the

-position, eliminating oxazolone-mediated racemization.

Part 4: Synthetic Methodology & Applications[4]

Synthesis of the Building Block

The synthesis of Boc-


-Me-Tyr(Bzl)-OH  is non-trivial due to the difficulty of creating the quaternary stereocenter.

Primary Route: Asymmetric Strecker or Bucherer-Bergs Synthesis

  • Precursor: 4-methoxybenzyl methyl ketone.

  • Cyclization: Reaction with

    
     and 
    
    
    
    to form the hydantoin.
  • Hydrolysis: Alkaline hydrolysis yields

    
    -
    
    
    
    -methyltyrosine.
  • Chiral Resolution: Enzymatic resolution or chiral HPLC to isolate the L-isomer .

  • Protection:

    • Step A (Copper Complex): Selective protection of

      
      -amine/carboxyl as a Cu(II) complex.
      
    • Step B (Benzylation): Reaction with Benzyl Bromide (

      
      ) to protect the phenolic hydroxyl.
      
    • Step C (Decomplexation & Boc): Removal of Cu(II) followed by reaction with

      
      .
      
Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used to introduce conformational constraints into peptide backbones. The


-methyl group forces the peptide into specific secondary structures (often helical) and blocks proteases from cleaving the adjacent amide bond.
Protocol: Coupling Sterically Hindered Amino Acids

Standard DCC/HOBt protocols often fail due to the steric bulk of the


-methyl group.

Recommended Coupling System:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

  • Stoichiometry: 4 equiv. Amino Acid : 4 equiv. HATU : 8 equiv.[3] DIEA.

  • Reaction Time: Double coupling (2 x 2 hours) or overnight coupling is mandatory.

CouplingProtocol Start Resin-Bound Peptide (Free Amine) ReagentPrep Pre-activation: Boc-α-Me-Tyr(Bzl)-OH + HATU + HOAt + DIEA (in DMF, 2 min) Start->ReagentPrep Coupling Coupling Reaction (2-4 Hours, Agitation) ReagentPrep->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Double Coupling (Repeat with fresh reagents) Check->Recouple Positive (Incomplete) Success Next Deprotection Step (TFA/DCM) Check->Success Negative (No free amine) Recouple->Coupling

Caption: Workflow for coupling sterically hindered alpha-methyl amino acids in SPPS.

Part 5: Biological & Pharmacological Significance[4]

Metabolic Stability

Peptides containing


-methyl amino acids exhibit prolonged half-lives in vivo. The absence of an 

-hydrogen prevents proteases (like chymotrypsin) from forming the tetrahedral intermediate required for peptide bond hydrolysis.
Precursor for PET Imaging

The deprotected form,


-methyl-L-tyrosine (AMT) , and its fluorinated analogs (e.g., [18F]FMT) are vital radiotracers.
  • Mechanism: Transported via LAT1 (L-type amino acid transporter) , which is overexpressed in gliomas and other tumors.[3]

  • Advantage: Unlike natural tyrosine,

    
    -Me-Tyr is not incorporated into proteins; it accumulates in the cell, providing high tumor-to-background contrast.
    
  • Role of Boc-Derivative: The Boc-

    
    -benzyl protected form is the requisite starting material for synthesizing peptide-based tracers or for late-stage fluorination precursors.
    

Part 6: Handling & Storage

  • Storage: Store at +2°C to +8°C in a desiccator. The Boc group is acid-labile; avoid exposure to HCl fumes or acidic atmosphere.

  • Stability: Stable for >2 years if kept dry. The benzyl ether is stable to TFA (used for Boc removal) but cleaved by HF or TFMSA (final cleavage).

  • Safety: Standard PPE (gloves, goggles). Treat as a potential irritant.[1]

References

  • ChemicalBook. (2024).[4] Boc-N-alpha-methyl-O-benzyl-L-tyrosine Properties and CAS Data. Retrieved from

  • National Institutes of Health (NIH). (2013). Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2024). Boc-Tyr(Bzl)-OH Product Specification (Analogous Standard). Retrieved from

  • MDPI. (2024). Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules. Retrieved from

  • Bachem. (2023). Peptide Synthesis Guide: Handling Sterically Hindered Amino Acids.

Sources

Exploratory

Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS number 64263-81-6

An In-depth Technical Guide to Boc-N-alpha-methyl-O-benzyl-L-tyrosine (CAS: 64263-81-6) Abstract This technical guide provides a comprehensive overview of Boc-N-alpha-methyl-O-benzyl-L-tyrosine, a pivotal building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Boc-N-alpha-methyl-O-benzyl-L-tyrosine (CAS: 64263-81-6)

Abstract

This technical guide provides a comprehensive overview of Boc-N-alpha-methyl-O-benzyl-L-tyrosine, a pivotal building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. This document delves into the synthesis, characterization, and strategic applications of this N-methylated and side-chain protected amino acid derivative. It offers field-proven insights and detailed protocols to empower scientists in overcoming the inherent challenges of incorporating N-methylated residues into peptide backbones, thereby enabling the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

Introduction: The Strategic Advantage of N-Methylation and Side-Chain Protection

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1] N-methylation of the peptide backbone is a powerful strategy to mitigate these limitations.[2] The introduction of a methyl group on the amide nitrogen enhances metabolic stability by sterically shielding the peptide bond from enzymatic cleavage.[1] Furthermore, the removal of the amide proton's hydrogen-bonding capability increases the lipophilicity of the peptide, which can improve membrane permeability.[3][4]

Boc-N-alpha-methyl-O-benzyl-L-tyrosine is a trifunctionally protected amino acid derivative designed for the strategic incorporation of an N-methylated tyrosine residue into a peptide sequence. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, while the benzyl (Bzl) ether safeguards the phenolic hydroxyl group of the tyrosine side chain during synthesis.[5] This dual protection scheme allows for precise control over the peptide assembly process.

This guide will provide a detailed exploration of the synthesis of Boc-N-alpha-methyl-O-benzyl-L-tyrosine, its characterization, and its application in solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges associated with the coupling of sterically hindered N-methylated amino acids.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Boc-N-alpha-methyl-O-benzyl-L-tyrosine is essential for its effective use in synthesis.

PropertyValue
CAS Number 64263-81-6
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.45 g/mol
Appearance White to off-white powder
Melting Point 130-134 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Sealed in dry, 2-8°C
Spectroscopic Characterization

The structural integrity of Boc-N-alpha-methyl-O-benzyl-L-tyrosine is confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from similar compounds.[6][7]

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)7.45 - 6.85m9H
-CH₂- (Benzyl)5.05s2H
-CH (α-proton)~4.8 - 4.6m1H
-CH₂- (β-protons)3.20 - 2.90m2H
-N-CH₃ (N-methyl)~2.75s3H
-C(CH₃)₃ (Boc)1.40s9H

Note: Chemical shifts can vary depending on the solvent and concentration.

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ) ppm
C=O (Carboxyl)~174
C=O (Boc)~155
Aromatic158, 137, 130, 128, 127, 115
-C(CH₃)₃ (Boc quaternary)~80
-CH₂- (Benzyl)~70
-CH (α-carbon)~60
-CH₂- (β-carbon)~36
-N-CH₃ (N-methyl)~33
-C(CH₃)₃ (Boc methyls)~28
2.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the key functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic acid)~1710
C=O stretch (Boc carbamate)~1690
C=C stretch (Aromatic)1600-1450
C-O stretch (Ether)1250-1050

Synthesis of Boc-N-alpha-methyl-O-benzyl-L-tyrosine

The synthesis of Boc-N-alpha-methyl-O-benzyl-L-tyrosine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the sequential protection of the amino group, benzylation of the phenolic hydroxyl group, and finally, N-methylation.

Synthesis_Workflow L_Tyrosine L-Tyrosine Boc_Tyr Boc-L-Tyrosine L_Tyrosine->Boc_Tyr (Boc)₂O, Base Boc_Tyr_Bzl Boc-L-Tyr(Bzl)-OH Boc_Tyr->Boc_Tyr_Bzl Benzyl Bromide, Base Final_Product Boc-N-Me-L-Tyr(Bzl)-OH Boc_Tyr_Bzl->Final_Product Base, Methyl Iodide SPPS_Cycle Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of Boc-N-Me-Tyr(Bzl)-OH (HATU/DIEA) Neutralization->Coupling Wash Wash (DMF) Coupling->Wash Wash->Deprotection Next Cycle

Sources

Foundational

An In-Depth Technical Guide to α-Methyl Tyrosine Derivatives for Peptidomimetic Design

Abstract Peptidomimetics represent a frontier in drug discovery, offering a strategic approach to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low oral bioav...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a frontier in drug discovery, offering a strategic approach to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A cornerstone of modern peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs) to enforce specific structural and physicochemical properties. Among these, α-methylated amino acids are particularly powerful tools for inducing conformational rigidity and enhancing resistance to enzymatic degradation. This guide provides a comprehensive technical overview of α-methyl tyrosine derivatives, focusing on their synthesis, strategic incorporation into peptide scaffolds, and profound impact on structure and biological function. We delve into the mechanistic underpinnings of their effects, provide field-proven experimental protocols, and explore their application in creating next-generation therapeutics.

The Strategic Imperative for Peptidomimetics

Natural peptides are exquisite signaling molecules, governing a vast array of physiological processes with high potency and specificity. However, their translation into effective therapeutic agents is often thwarted by two major obstacles:

  • Proteolytic Instability: Peptides are rapidly degraded by proteases in plasma and the gastrointestinal tract, leading to very short in vivo half-lives.[1][2]

  • Poor Membrane Permeability: The inherent polarity and conformational flexibility of most peptides hinder their ability to cross cellular membranes, resulting in low oral bioavailability and poor tissue distribution.[2]

Peptidomimetic design seeks to systematically address these liabilities by creating novel molecules that retain the essential pharmacophoric elements of the parent peptide while possessing improved drug-like properties.[2][3] The incorporation of α,α-disubstituted amino acids, such as α-methyl tyrosine, is a premier strategy to achieve this, offering a direct route to enhanced stability and structural pre-organization.[2][4][5]

The α-Methyl Group: A Tool for Conformational Control and Metabolic Shielding

The substitution of an amino acid's α-hydrogen with a methyl group introduces profound, predictable changes to a peptide's architecture and resilience.

Enforcing Conformational Rigidity

The addition of a second substituent to the α-carbon sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles. This constraint dramatically reduces the conformational flexibility of the peptide chain, favoring the adoption of well-defined secondary structures like helices and β-turns.[4][6][7] Peptides rich in α-methylated residues are known to strongly favor helical conformations.[6][7][8] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Caption: Logical flow showing how α-methylation reduces peptide backbone flexibility.

Enhancing Proteolytic Stability

The steric bulk of the α-methyl group acts as a physical shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[9] This modification can dramatically increase a peptide's half-life in biological fluids. Studies have shown that peptides incorporating α,α-disubstituted amino acids exhibit remarkable resistance to degradation by a wide range of proteases.[1][7][10][11]

α-Methyl-p-Tyrosine (AMPT): A Clinically Relevant Scaffold

α-Methyl-p-tyrosine (also known as Metyrosine) is not just a synthetic curiosity; it is a clinically used drug that serves as an excellent case study.[12]

Mechanism of Action: Tyrosine Hydroxylase Inhibition

AMPT functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[12][13][14][15] By mimicking the natural substrate, L-tyrosine, AMPT binds to the enzyme's active site but cannot be hydroxylated, thus blocking the entire downstream pathway.[12][13] This inhibitory action leads to a significant reduction in systemic catecholamine levels, which is the basis for its therapeutic use in managing the symptoms of pheochromocytoma, a catecholamine-secreting tumor.[14][16]

Catecholamine_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT AMPT α-Methyl-p-Tyrosine (AMPT) AMPT->Inhibition Competitive Inhibition TH->LDOPA Inhibition->TH

Caption: Catecholamine biosynthesis pathway showing inhibition by AMPT.

Experimental Protocols: Synthesis and Peptide Incorporation

The successful application of α-methyl tyrosine in peptidomimetics hinges on robust chemical synthesis of the monomer and its efficient incorporation into peptide chains.

Protocol: Synthesis of (-)-α-Methyl-L-Tyrosine

This protocol is adapted from a demonstrated synthetic route and provides a reliable method for producing the L-enantiomer.[17]

Step 1: Hydrolysis of Precursor Amide

  • Setup: Charge a 100 mL flask equipped with a reflux condenser and magnetic stirrer with the precursor amide (e.g., (αS)-α-amino-4-methoxy-α-methyl-benzenepropanamide) and 48% hydrobromic acid (HBr).

  • Reaction: Heat the solution to 120°C and maintain reflux for 5 hours. This step cleaves both the amide and the methyl ether of the tyrosine phenol group.

  • Workup: Cool the reaction to room temperature. Add deionized water (approx. 60 mL) and wash the aqueous solution with ethyl acetate (3 x 35 mL) to remove organic impurities.

  • Isolation: Concentrate the aqueous phase in vacuo to yield a crude paste of the amino acid hydrobromide salt.

Step 2: Purification and Crystallization

  • Dissolution: Dissolve the crude paste in a minimal amount of hot deionized water (e.g., 15 mL at 65°C).

  • Decolorization: Add activated carbon (e.g., 300 mg), stir for 15 minutes at 65°C, and then filter the hot solution through a pad of celite, washing the filter pad with hot water (2 x 4 mL).

  • Precipitation: Heat the combined filtrates to 55°C. Carefully adjust the pH to 5-6 using 32% aqueous ammonia (NH₃). The isoelectric point of the amino acid will cause it to precipitate.

  • Crystallization & Collection: Cool the mixture to 0°C and stir for 15 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.

  • Final Wash & Dry: Wash the collected white solid with cold water (2 x 5 mL) and dry in vacuo to yield pure (-)-α-methyl-L-tyrosine.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a protected Fmoc-α-Me-Tyr(tBu)-OH monomer into a peptide sequence using an automated synthesizer.

Prerequisites:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine.

  • Solution of Fmoc-α-Me-Tyr(tBu)-OH (4-5 equivalents).

  • Activating agent solution (e.g., HBTU/HOBt or HATU in DMF).

  • Base solution (e.g., N,N-diisopropylethylamine (DIEA) in NMP).

  • Deprotection solution (e.g., 20% piperidine in DMF).

SPPS Cycle for α-Methyl Tyrosine Incorporation:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group, exposing the free amine.

  • Washing: Thoroughly wash the resin with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

  • Coupling Reaction (Critical Step):

    • In a separate vessel, pre-activate the Fmoc-α-Me-Tyr(tBu)-OH (4 eq.) with the activating agent (e.g., HATU, 3.9 eq.) and base (DIEA, 8 eq.) in DMF for 3-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature. The steric hindrance of the α-methyl group necessitates longer coupling times or microwave assistance to drive the reaction to completion.[18]

  • Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.

  • Optional Capping: To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

  • Continuation: Proceed to the deprotection step for the next cycle.

SPPS_Workflow start Start: Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-α-Me-Tyr(tBu)-OH, DIEA, 2-4 hours) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative (Complete) troubleshoot Troubleshoot: Recouple or Cap kaiser->troubleshoot Positive (Incomplete)

Caption: A typical SPPS cycle for incorporating a sterically hindered amino acid.

Evaluating the Impact: Characterization and Comparative Data

The true value of incorporating an α-methyl tyrosine derivative is quantified through rigorous structural and biological analysis.

Structural and Stability Analysis
  • Circular Dichroism (CD) Spectroscopy: Used to assess the overall secondary structure content (e.g., % helicity) and compare it to the parent peptide. α-Methylation is expected to increase helical content.[8]

  • Nuclear Magnetic Resonance (NMR): Provides detailed 3D structural information in solution, confirming the local conformational constraints imposed by the α-methyl group.

  • Protease Stability Assay: The peptidomimetic and the parent peptide are incubated with relevant proteases (e.g., trypsin, chymotrypsin) or in human plasma. The rate of degradation is monitored over time by HPLC or LC-MS.

Quantitative Data Comparison

The benefits of α-methylation are most clearly illustrated through direct comparison.

PropertyNative Peptide (e.g., Tyr-Gly-Gly-Phe-Leu)α-Methyl Tyrosine Analog (αMeTyr-Gly-Gly-Phe-Leu)Rationale for Improvement
Receptor Binding (IC₅₀) 5.0 nM2.5 nMPre-organization in a bioactive conformation reduces the entropic cost of binding.[19]
Functional Potency (EC₅₀) 10.2 nM4.8 nMHigher affinity often translates to greater potency.
Helicity (CD @ 222nm) 8%35%The α-methyl group sterically favors helical backbone torsion angles.[7][8]
Plasma Half-life (t½) 3 minutes45 minutesSteric shielding of the αMeTyr-Gly peptide bond prevents rapid cleavage by aminopeptidases.[9][19]

Table: Hypothetical comparative data illustrating the typical enhancements achieved by α-methylation of a bioactive peptide's N-terminal tyrosine.

Conclusion and Future Outlook

α-Methyl tyrosine and its derivatives are exceptionally powerful building blocks in the arsenal of the medicinal chemist. By providing a reliable method to enforce conformational rigidity and confer metabolic stability, they directly address the most significant weaknesses of natural peptides as drug candidates. The ability to synthesize these monomers and efficiently incorporate them using established SPPS protocols opens the door to creating a new generation of peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly focus on exploring a wider array of functionalized α-methyl tyrosine derivatives to fine-tune interactions with biological targets and further optimize drug-like properties, pushing the boundaries of what is achievable in peptidomimetic drug design.

References

  • α-Methyl-p-tyrosine - Wikipedia. [Link]

  • Nowak, P., et al. (2016). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 7(9), 5974-5979. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • What is the mechanism of Metyrosine? - Patsnap Synapse. [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link]

  • Jayanth, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(6), 2227. [Link]

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters - RSC Publishing. [Link]

  • Brogden, R.N., et al. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81-9. [Link]

  • Gademann, K., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Burger, K., et al. (1997). Proteolytically Stable Peptides by Incorporation of alpha-Tfm Amino Acids. Journal of Peptide Science, 3(3), 157-67. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. [Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. | Request PDF - ResearchGate. [Link]

  • Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up | Request PDF - ResearchGate. [Link]

  • Should My Peptide Be Methylated? - LifeTein. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Solid Phase Peptide Synthesis (SPPS) Basics | Learn How Peptides Are Made - CEM Corporation. [Link]

  • Hook, D.F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity, 1(5), 727-46. [Link]

  • Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up - ACS Publications. [Link]

  • Solid phase peptide synthesis methods and associated systems - Google P
  • Preparation method of L-tyrosine derivative - Google P
  • Hruby, V.J., et al. (2013). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. Annual Review of Pharmacology and Toxicology, 53, 557-580. [Link]

  • Ndayiragije, E., et al. (2022). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Synthetic Communications, 52(3), 295-312. [Link]

  • Design, Synthesis and pharmacological properties of peptidomimetics - ResearchGate. [Link]

  • Wilson, A.J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Chem, 4(4), 695-711. [Link]

  • Designing Peptidomimetics - UPCommons. [Link]

  • Fjell, C.D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Molecules, 17(10), 11623-11655. [Link]

Sources

Exploratory

Conformational Constraints of α-Methyl-L-Tyrosine Residues: A Technical Guide for Drug Development

Abstract The rational design of peptide-based therapeutics hinges on the precise control of their three-dimensional structure. Unnatural amino acids are powerful tools for introducing conformational constraints, thereby...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptide-based therapeutics hinges on the precise control of their three-dimensional structure. Unnatural amino acids are powerful tools for introducing conformational constraints, thereby enhancing biological activity, selectivity, and metabolic stability. This guide provides an in-depth technical analysis of α-methyl-L-tyrosine (α-Me-L-Tyr), a key α,α-disubstituted amino acid. We explore the profound stereochemical impact of the α-methyl group on peptide backbone and side-chain conformations, detail the principal analytical methodologies for its characterization, and discuss its strategic application in modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-Me-L-Tyr to engineer next-generation peptide therapeutics.

Introduction: The Imperative of Conformational Control in Peptide Therapeutics

Native peptides, despite their exquisite biological specificity, often suffer from poor pharmacological profiles, including low metabolic stability and high conformational flexibility. High flexibility can lead to a significant entropic penalty upon binding to a biological target, resulting in reduced affinity. The core strategy to overcome these limitations is the introduction of conformational constraints. By pre-organizing the peptide into a bioactive conformation, we can enhance binding affinity, improve enzymatic resistance, and fine-tune selectivity.

α,α-disubstituted amino acids are a premier class of building blocks for this purpose. The replacement of the α-hydrogen with a methyl group, as in α-methyl-L-tyrosine, introduces significant steric hindrance that dramatically restricts the allowable conformational space of the peptide backbone.[1][2] This modification has been shown to favor and stabilize helical and extended structures within peptides, making it a valuable tool for peptidomimetic design.[2][3]

The Stereochemical Impact of α-Methylation on L-Tyrosine

The defining feature of α-methyl-L-tyrosine is the chiral quaternary α-carbon. The additional methyl group, compared to the parent L-tyrosine, acts as a potent conformational restrictor.

Backbone Dihedral Angles (φ, ψ): A Restricted Ramachandran Space

The conformational freedom of a peptide backbone is described by the torsional angles phi (φ, C'-N-Cα-C) and psi (ψ, N-Cα-C-N').[4] A Ramachandran plot visualizes the energetically allowed regions for these angles.[5] For a typical L-amino acid, broad regions corresponding to α-helices and β-sheets are accessible.

The introduction of the α-methyl group drastically curtails this freedom. Steric clashes between the methyl group and the peptide backbone atoms severely limit the accessible (φ, ψ) combinations. Studies have shown that α-methylated amino acids strongly favor conformations in the α-helical (φ ≈ -57°, ψ ≈ -47°) and extended β-strand regions of the Ramachandran plot.[2][6] This property is fundamental to their utility in stabilizing specific secondary structures.[1][3]

Ramachandran_Comparison Fig. 1: Impact of α-Methylation on Allowed Conformational Space cluster_L_Tyr L-Tyrosine cluster_aMe_Tyr α-Methyl-L-Tyrosine L-Tyr_alpha α-helix (φ, ψ) ≈ (-60°, -45°) L-Tyr_beta β-sheet (φ, ψ) ≈ (-120°, +140°) aMe-Tyr_alpha Restricted α-helix L-Tyr_left L-handed helix aMe-Tyr_beta Restricted β-sheet

Fig. 1: Impact of α-Methylation on Allowed Conformational Space
Side-Chain Rotameric Preferences (χ)

The steric bulk of the α-methyl group also influences the orientation of the tyrosine side chain, described by the χ1 and χ2 dihedral angles. Molecular dynamics simulations and NMR studies indicate that the α-methyl group can limit the number of populated side-chain rotamers, potentially locking the phenolic side chain into a more defined orientation for interaction with a target receptor.[7]

Methodologies for Conformational Analysis

A multi-faceted approach combining computational and experimental techniques is essential for a comprehensive understanding of the conformational effects of α-Me-L-Tyr.

Computational Modeling

Computational methods are invaluable for predicting and visualizing the conformational landscape of peptides containing α-Me-L-Tyr.

Experimental Protocol: Molecular Dynamics (MD) Simulation

  • Peptide Construction: Build the initial 3D structure of the α-Me-L-Tyr-containing peptide using molecular modeling software (e.g., PyMOL, Chimera).

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) that has been parameterized for α,α-disubstituted amino acids.

  • Solvation: Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water) to mimic physiological conditions.

  • System Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization: Perform energy minimization to relax the system and remove steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.

  • Production Run: Run the simulation for a sufficient duration (e.g., 100-500 ns) without restraints to sample conformational space.

  • Analysis: Analyze the trajectory to determine populated (φ, ψ) angles, hydrogen bonding patterns, and side-chain rotamer distributions.

Fig. 2: Workflow for Computational Conformational Analysis.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the solution-state structure and dynamics of peptides.[8] The methyl group itself serves as a sensitive probe of the local chemical environment.[9]

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/H₂O mixtures). For proteins, isotopic labeling (e.g., ¹³C, ¹⁵N) is often required.[10][11]

  • Data Acquisition: Acquire a series of 2D NMR spectra:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this provides a fingerprint of the backbone amides.[8]

  • Resonance Assignment: Sequentially assign all proton resonances to their respective atoms in the peptide sequence.[12]

  • Constraint Extraction: Measure NOE cross-peak intensities to derive inter-proton distance restraints. Measure J-couplings to obtain dihedral angle restraints.

  • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.

  • Validation: Validate the quality of the final structures using tools like PROCHECK, which analyzes Ramachandran plots and other geometric parameters.[13]

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state snapshot of the peptide's conformation.[14] Incorporating α-Me-L-Tyr can facilitate crystallization by promoting a more rigid, well-defined conformation.[6][15]

Experimental Protocol: Peptide Crystallography Workflow

  • Peptide Synthesis & Purification: Synthesize the peptide using solid-phase peptide synthesis and purify to >95% homogeneity by HPLC.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using commercially available kits.[14]

  • Crystal Optimization: Optimize promising "hits" by fine-tuning precipitant and peptide concentrations to grow diffraction-quality single crystals.

  • Data Collection: Mount a crystal and collect X-ray diffraction data, often at a synchrotron source for high intensity.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often the most challenging step for peptides), and build and refine an atomic model into the resulting electron density map.[16]

Summary of Conformational Data

The introduction of an α-methyl group significantly restricts the conformational freedom of the peptide backbone.

Residue TypeTypical φ Angle RangeTypical ψ Angle RangePredominant Conformations
L-Tyrosine-180° to -40°-60° to -30°, +100° to +180°α-helix, β-sheet, turns
α-Methyl-L-Tyrosine -90° to -50° -60° to -30° Helical (α, 3₁₀)
-175° to -125° +130° to +170° Extended (β-sheet)

Table 1: Comparison of allowed backbone dihedral angles for L-Tyrosine vs. α-Methyl-L-Tyrosine. Data synthesized from crystallographic and computational studies.[2][6][17]

Applications in Drug Development

The well-defined conformational preferences of α-Me-L-Tyr make it a powerful tool for rational drug design.

  • Stabilization of Helical Structures: The strong propensity of α-methylated residues for helical conformations is widely used to stabilize α-helical peptides, which are crucial for mediating many protein-protein interactions.[1][3] This can transform a flexible, inactive peptide into a potent, structured binder.

  • Enhanced Proteolytic Stability: The steric shield provided by the α-methyl group can prevent recognition and cleavage by proteases, significantly increasing the in vivo half-life of the peptide therapeutic.[1]

  • Enzyme Inhibition: α-Me-L-Tyr, also known as Metyrosine, is itself a drug used to treat pheochromocytoma.[18] It acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, by mimicking the natural substrate.[19][20] This demonstrates its utility in designing potent enzyme inhibitors.

Conclusion and Future Outlook

α-Methyl-L-tyrosine is a cornerstone of modern peptidomimetic design. Its ability to impose predictable and severe conformational constraints on the peptide backbone allows for the rational engineering of peptides with enhanced stability, affinity, and biological activity. The continued development of computational models and advanced spectroscopic techniques will further refine our ability to predict and validate the structural consequences of its incorporation. As the demand for highly specific and potent peptide therapeutics grows, the strategic use of α-Me-L-Tyr and other constrained amino acids will remain a critical enabler of innovation in drug discovery.

References

  • Richardson, J. S., & Richardson, D. C. (2018). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing. Retrieved from [Link]

  • Jayasinghe, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. Retrieved from [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. Retrieved from [Link]

  • Rainey, K. J., et al. (2023). Nα‐Methylation of arginine: Implications for cell‐penetrating peptides. DSpace@MIT. Retrieved from [Link]

  • Wieczerzak, E., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 11(44), 12064-12071. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. Retrieved from [Link]

  • Nowick, J. S., et al. (2019). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. PMC. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). ALPHA-METHYL-L-P-TYROSINE. Retrieved from [Link]

  • Humphrey, C. E., et al. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. ACS Publications. Retrieved from [Link]

  • Demers, J. P., & Mittermaier, A. (2011). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramachandran plot. Retrieved from [Link]

  • Leader, D. P., & Milner-White, E. J. (2013). Determination of amino acids that favour the αL region using Ramachandran propensity plots. Implications for α-sheet. PeerJ, 1, e1. Retrieved from [Link]

  • GeeksforGeeks. (2022). What does Ramachandran Plot tell us?. Retrieved from [Link]

  • Vanga, R. R. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. PMC. Retrieved from [Link]

  • Kessler, H., et al. (2003). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

  • SWISS-MODEL. (n.d.). Secondary structure and backbone conformation. Retrieved from [Link]

  • EMBL-EBI. (n.d.). alpha-methyl-L-tyrosine (CHEBI:6912). Retrieved from [Link]

  • Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]

  • Nowick, J. S., et al. (2019). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. ACS Publications. Retrieved from [Link]

  • NMR-BIO. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Daniels, D. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. Retrieved from [Link]

  • Oba, M., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Methyl-tyrosine. PubChem. Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Ciemny, M. (2022). Development and Application of Computational Models for Peptide-Protein Complexes. Stockholm University. Retrieved from [Link]

  • Kungl, A. J., et al. (1994). Molecular dynamics simulation of the rare amino acid LL-dityrosine and a dityrosine-containing peptide: comparison with time-resolved fluorescence. Biochimica et Biophysica Acta, 1204(2), 283-92. Retrieved from [Link]

  • Kozin, V. V., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. MDPI. Retrieved from [Link]

  • Bujacz, G., et al. (2014). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 61(4), 653-8. Retrieved from [Link]

Sources

Foundational

difference between Boc-Tyr(Bzl)-OH and Boc-alpha-methyl-Tyr(Bzl)-OH

Technical Guide: Boc-Tyr(Bzl)-OH vs. Boc- -methyl-Tyr(Bzl)-OH Executive Summary This guide delineates the critical structural, synthetic, and pharmacological differences between the standard amino acid derivative Boc-Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Boc-Tyr(Bzl)-OH vs. Boc- -methyl-Tyr(Bzl)-OH

Executive Summary

This guide delineates the critical structural, synthetic, and pharmacological differences between the standard amino acid derivative Boc-Tyr(Bzl)-OH and its conformationally constrained analog Boc-


-methyl-Tyr(Bzl)-OH .

While both molecules serve as protected building blocks in Boc-solid phase peptide synthesis (SPPS), the introduction of the methyl group at the alpha carbon (


) fundamentally alters the physicochemical landscape. This modification transitions the residue from a flexible, protease-susceptible unit to a rigid, metabolically stable scaffold, necessitating aggressive synthetic protocols due to severe steric hindrance.
FeatureBoc-Tyr(Bzl)-OHBoc-

-methyl-Tyr(Bzl)-OH
Classification Proteinogenic Amino Acid DerivativeNon-Proteinogenic (

,

-disubstituted)

Hybridization
Tertiary (

-H)
Quaternary (

-Me)
Conformation Flexible (Standard Ramachandran regions)Rigid (Restricted

angles)
Proteolytic Stability Low (Native degradation)High (Steric occlusion of active site)
Coupling Difficulty Low (Standard DCC/HOBt or DIC)High (Requires HATU, PyAOP, or Fluorides)
Racemization Risk Moderate (via Oxazolone enolization)Zero (No

-proton to abstract)

Structural & Mechanistic Analysis

The Alpha-Methyl Effect

The defining difference lies at the alpha carbon. In Boc-Tyr(Bzl)-OH , the


 is bonded to the side chain, the amine, the carboxyl, and a hydrogen atom . In Boc-

-methyl-Tyr(Bzl)-OH
, this hydrogen is replaced by a methyl group .

This substitution introduces the Thorpe-Ingold Effect (gem-dimethyl effect), which biases the molecule toward folded conformations (helical structures) by restricting the rotation around the


 (

) and

(

) bonds.
Visualization of Steric & Electronic Pathways

The following diagram illustrates the downstream effects of this structural modification on synthesis and pharmacology.

AlphaMethylEffect cluster_0 Standard: Boc-Tyr(Bzl)-OH cluster_1 Modified: Boc-alpha-Me-Tyr(Bzl)-OH Tyr C-alpha Proton (H) Enolization Oxazolone Formation (Racemization Risk) Tyr->Enolization Proton Abstraction Flexibility High Conformational Entropy (Flexible Backbone) Tyr->Flexibility Proteolysis Protease Recognition (Rapid Degradation) Tyr->Proteolysis MeTyr C-alpha Methyl (CH3) MeTyr->Enolization IMPOSSIBLE (No H to abstract) Sterics Steric Hindrance (Quaternary Center) MeTyr->Sterics Rigidity Restricted Torsion Angles (Helix Promotion) MeTyr->Rigidity Thorpe-Ingold Coupling Nucleophilic Attack Difficulty (Hard to Couple) Sterics->Coupling Blocks Amine Stability Metabolic Stability (Protease Resistance) Rigidity->Stability

Figure 1: Mechanistic divergence between standard and


-methylated tyrosine derivatives.

Synthetic Implications (The "How-To")

Synthesizing peptides with Boc-


-methyl-Tyr(Bzl)-OH  presents a specific challenge known as the "Aib problem" (referencing aminoisobutyric acid, the simplest 

-disubstituted amino acid). The quaternary center creates a "steric wall" that shields the nucleophilic amine.
Coupling Protocols

Standard protocols (DIC/HOBt) often result in incomplete coupling or deletion sequences when working with the


-methyl analog.
Protocol A: Standard Coupling (Boc-Tyr(Bzl)-OH)
  • Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Time: 1-2 hours at room temperature.

  • Monitoring: Standard Kaiser Test (Ninhydrin).

Protocol B: Hindered Coupling (Boc-

-methyl-Tyr(Bzl)-OH)
  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt or PyAOP .

  • Activator Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize base-catalyzed side reactions, though racemization is not a concern for the residue itself.

  • Stoichiometry: 2-3 equivalents (High cost usually limits excess).

  • Time: Double coupling (2 x 3 hours) or overnight.

  • Solvent: DMF is standard, but adding TFE (Trifluoroethanol) can disrupt aggregation and improve rates for difficult sequences.

  • Monitoring: The Chloranil Test is preferred over Ninhydrin for secondary amines or sterically hindered primary amines where Ninhydrin may give false negatives.

The Racemization Advantage

A critical advantage of Boc-


-methyl-Tyr(Bzl)-OH  is its immunity to racemization during activation.
  • Mechanism: Standard amino acids racemize via proton abstraction from

    
     during the oxazolone intermediate stage.
    
  • 
    -Me Advantage:  Lacking a 
    
    
    
    proton, this pathway is chemically impossible. You can use stronger bases and longer reaction times without losing chiral integrity [1].

Pharmacological Impact (The "Why")

Researchers select the


-methyl variant to solve bioavailability issues.
Proteolytic Stability

Peptide bonds adjacent to


-methyl amino acids are highly resistant to proteolysis. The bulky methyl group prevents the peptide backbone from fitting into the S1/S1' pockets of enzymes like chymotrypsin (which targets Tyr) [2].
Conformational Constraint

The


-methyl group restricts the 

and

torsion angles to narrow regions of the Ramachandran plot, typically favoring helical conformations (

-helix or

-helix). This "pre-organization" can:
  • Increase Affinity: Reduce the entropy penalty upon binding to a receptor.

  • Selectivity: Force the side chain into a specific orientation, potentially reducing off-target binding.

Experimental Workflow: Decision Tree

Use the following logic to determine the synthesis strategy.

SynthesisWorkflow Start Select Amino Acid CheckType Is it alpha-Methylated? Start->CheckType Standard Boc-Tyr(Bzl)-OH Standard Path CheckType->Standard No Hindered Boc-alpha-Me-Tyr(Bzl)-OH Hindered Path CheckType->Hindered Yes ActionStd Activation: DIC/HOBt Time: 1 hr Standard->ActionStd ActionHind Activation: HATU/HOAt or PyAOP Time: 2x 3 hr (Double Couple) Hindered->ActionHind QC QC: Kaiser Test ActionStd->QC QC_Chlor QC: Chloranil Test (More sensitive for hindered) ActionHind->QC_Chlor QC->ActionStd Color (Positive) Proceed Next Cycle (TFA Deprotection) QC->Proceed Blue (Negative) QC_Chlor->Proceed Clear Fail Recouple with Triphosgene/NCA method QC_Chlor->Fail Stained

Figure 2: Synthetic decision tree for handling steric hindrance in SPPS.

References

  • Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides.[1] Biopolymers.[2][3]

  • Khanna, K., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids.[4][5] Journal of Peptide Science.[5]

  • BenchChem. (2025).[6] A Comprehensive Technical Guide to Boc-Tyr(Bzl)-OH.[6]

  • Enamine. (2024).[7]

    
    -Methyl Amino Acids in Drug Design.
    

Sources

Exploratory

alpha-methyl-L-tyrosine benzyl ether molecular weight and formula

This guide provides a comprehensive technical overview of α-Methyl-L-tyrosine Benzyl Ether, a specialized derivative of the non-proteinogenic amino acid α-Methyl-L-tyrosine. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of α-Methyl-L-tyrosine Benzyl Ether, a specialized derivative of the non-proteinogenic amino acid α-Methyl-L-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and potential applications of this compound, grounding all information in established scientific principles and methodologies.

Core Molecular Profile

α-Methyl-L-tyrosine Benzyl Ether is a synthetic compound that combines the structural features of α-Methyl-L-tyrosine with a benzyl ether protecting group on the phenolic hydroxyl moiety. This modification is crucial for modulating the compound's solubility, reactivity, and pharmacokinetic properties, making it a valuable intermediate in medicinal chemistry and a tool for pharmacological research.

Chemical Structure and Properties

The fundamental characteristics of α-Methyl-L-tyrosine Benzyl Ether are derived from its parent molecules. The molecular formula can be deduced by starting with α-Methyl-L-tyrosine (C₁₀H₁₃NO₃) and adding a benzyl group (C₇H₇) to the phenolic oxygen while removing a hydrogen atom.

  • Molecular Formula: C₁₇H₁₉NO₃

  • Molecular Weight: 285.34 g/mol

The table below summarizes the key quantitative data for the core compound and its immediate precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
α-Methyl-L-tyrosineC₁₀H₁₃NO₃195.22[1][2]Tyrosine hydroxylase inhibitor[2][3][4][5][6][7]
O-Benzyl-L-tyrosineC₁₆H₁₇NO₃271.31[8]Benzyl-protected tyrosine for peptide synthesis.[9][10]
α-Methyl-L-tyrosine Benzyl Ether C₁₇H₁₉NO₃ 285.34 Target compound with both α-methyl and O-benzyl groups.
Boc-N-α-methyl-O-benzyl-L-tyrosineC₂₂H₂₇NO₅385.45[11]N-protected intermediate for synthesis.[11]
Structural Visualization

The chemical structure of α-Methyl-L-tyrosine Benzyl Ether is depicted below, highlighting the key functional groups.

Caption: Chemical structure of α-Methyl-L-tyrosine Benzyl Ether.

Synthesis and Methodologies

The synthesis of α-Methyl-L-tyrosine Benzyl Ether typically involves a multi-step process, beginning with the protection of the functional groups of a tyrosine precursor. The following is a proposed synthetic workflow based on established chemical transformations for similar molecules.[12][13][14]

Proposed Synthetic Pathway

The synthesis logically proceeds by first protecting the amino group of α-Methyl-L-tyrosine, followed by the benzylation of the phenolic hydroxyl group. A final deprotection step of the amino group would yield the target compound.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: N-Deprotection A α-Methyl-L-tyrosine B N-Boc-α-Methyl-L-tyrosine A->B (Boc)₂O, Base C N-Boc-α-Methyl-O-benzyl-L-tyrosine B->C Benzyl Bromide, Base (e.g., NaH) D α-Methyl-L-tyrosine Benzyl Ether C->D Acid (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for α-Methyl-L-tyrosine Benzyl Ether.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of α-Methyl-L-tyrosine

  • Dissolve α-Methyl-L-tyrosine (1.0 eq) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (2.0 eq) and cool the solution to 0°C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with a saturated solution of KHSO₄ to pH 4.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-α-Methyl-L-tyrosine.

Step 2: O-Benzylation

  • Dissolve N-Boc-α-Methyl-L-tyrosine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (NaH, 1.1 eq) portion-wise under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0°C.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 6-12 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic phase and concentrate to obtain N-Boc-α-methyl-O-benzyl-L-tyrosine.[11]

Step 3: N-Boc Deprotection

  • Dissolve the N-Boc protected intermediate in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C and add trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA in vacuo to yield the TFA salt of α-Methyl-L-tyrosine Benzyl Ether.

  • Further purification can be achieved by chromatography or recrystallization.

Applications in Research and Development

While specific applications for α-Methyl-L-tyrosine Benzyl Ether are not extensively documented, its constituent parts suggest its utility in several areas of drug development and neuropharmacology.

Role as a Tyrosine Hydroxylase Inhibitor Precursor

The core moiety, α-Methyl-L-tyrosine, is a well-established competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[4][5][6][7] It is used clinically to manage symptoms in patients with pheochromocytoma.[4][5][7] The benzyl ether derivative could serve as a prodrug, potentially offering altered pharmacokinetic properties such as improved membrane permeability and a different metabolic profile.[15]

Utility in Peptide Synthesis

The O-benzyl group is a common protecting group for the hydroxyl function of tyrosine in peptide synthesis.[9][10] Therefore, α-Methyl-L-tyrosine Benzyl Ether could be a valuable building block for the incorporation of this unnatural amino acid into peptide chains, enabling the development of novel peptides with enhanced stability or biological activity.

Safety and Handling

As a research chemical, α-Methyl-L-tyrosine Benzyl Ether should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific safety information, the Safety Data Sheet (SDS) of closely related compounds should be consulted.

Conclusion

α-Methyl-L-tyrosine Benzyl Ether represents a synthetically valuable derivative at the intersection of amino acid chemistry and pharmacology. Its structure combines the catecholamine-synthesis-inhibiting properties of its parent amino acid with a versatile protecting group, opening avenues for its use as a research tool, a prodrug candidate, and a building block in peptide chemistry. The synthetic pathways and methodologies outlined in this guide provide a solid foundation for its preparation and further investigation by the scientific community.

References

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Elsevier. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences. [Link]

  • SpectraBase. O-Benzyl-L-tyrosine methyl ester hydrochloride. [Link]

  • PrepChem.com. Synthesis of L-tyrosine benzyl ester. [Link]

  • PubChem, National Institutes of Health. O-benzyl-L-tyrosine. [Link]

  • PubChem, National Institutes of Health. alpha-Methyl-tyrosine. [Link]

  • European Bioinformatics Institute (EMBL-EBI). alpha-methyl-L-tyrosine (CHEBI:6912). [Link]

  • Chongqing Chemdad Co., Ltd. Boc-N-alpha-methyl-O-benzyl-L-tyrosine. [Link]

  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]

  • PubChem, National Institutes of Health. Metyrosine. [Link]

  • Wikipedia. α-Methyl-p-tyrosine. [Link]

  • MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. [Link]

  • PubMed, National Institutes of Health. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. [Link]

  • ResearchGate. (2024). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. [Link]

Sources

Foundational

The Steric Shield: Alpha-Methylation in Peptide Therapeutics

This guide focuses on the medicinal chemistry strategy of -C-methylation (incorporating -disubstituted amino acids like Aib or -methyl-alanine) to enhance peptide stability.[1] Role of -Disubstituted Amino Acids in Preve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the medicinal chemistry strategy of


-C-methylation  (incorporating 

-disubstituted amino acids like Aib or

-methyl-alanine) to enhance peptide stability.[1]

Role of


-Disubstituted Amino Acids in Preventing Proteolytic Degradation 

Executive Summary

The clinical translation of peptide therapeutics is frequently attrition-prone due to rapid in vivo clearance.[1] While native peptides often possess half-lives measured in minutes, the strategic introduction of a methyl group at the


-carbon (

-methylation) serves as a "molecular anchor."[1] This modification restricts the conformational space (

and

torsion angles) of the peptide backbone and sterically occludes the scissile bond from proteolytic active sites. This guide details the mechanistic basis, synthetic navigation, and validation protocols for deploying

-methylation in drug discovery.

Mechanistic Basis of Stability

The "Quaternary Carbon" Effect

In standard amino acids, the


-carbon (

) is bonded to a hydrogen atom. In

-methylated amino acids (e.g.,

-aminoisobutyric acid or Aib,

-methylphenylalanine), this hydrogen is replaced by a methyl group.[1] This creates a quaternary center that imparts stability through two primary mechanisms:
  • Conformational Rigidification (The Thorpe-Ingold Effect): The additional methyl group severely restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds.[1]
    • Impact: This forces the peptide into specific secondary structures (often helical or

      
      -turn) that are thermodynamically unfavorable for protease binding.[1] Most proteases require the peptide substrate to adopt an extended conformation (
      
      
      
      -strand-like) to fit into the active site cleft.[1]
      
      
      -Methylation energetically penalizes this extension.[1]
    • Ramachandran Plot:

      
      -methyl amino acids populate a much smaller allowable region on the Ramachandran plot, effectively "locking" the bioactive conformation.
      
  • Direct Steric Occlusion: The bulky methyl group projects into the space normally occupied by the nucleophilic water molecule or the catalytic triad of the protease (e.g., Ser-His-Asp in serine proteases). This prevents the formation of the tetrahedral intermediate required for amide bond hydrolysis.

Mechanism Visualization

The following diagram illustrates how


-methylation blocks protease access compared to a standard peptide bond.[1]

AlphaMethylationMechanism Protease Protease Active Site (Catalytic Triad) NativePeptide Native Peptide (Cα-H) Protease->NativePeptide Binding (Induced Fit) MethylPeptide α-Methyl Peptide (Cα-CH3) Protease->MethylPeptide Binding Attempt Hydrolysis Tetrahedral Intermediate (Hydrolysis) NativePeptide->Hydrolysis Nucleophilic Attack Blocked Steric Clash (No Reaction) MethylPeptide->Blocked Methyl Group Blocks Attack

Figure 1: Mechanistic divergence between native and


-methylated substrates.[1] The quaternary center prevents the formation of the transition state required for cleavage.

Synthetic Challenges & Solutions

Incorporating


-methyl amino acids is synthetically demanding.[1][2][3][4][5] The same steric bulk that protects the peptide from enzymes also hinders the coupling reaction during Solid Phase Peptide Synthesis (SPPS).
The Coupling Barrier

The nucleophilicity of the amino group attached to a quaternary carbon is significantly reduced. Standard coupling conditions (e.g., HBTU/DIEA, 1 hour) often result in deletion sequences or incomplete coupling.

Optimized Synthesis Protocol

Objective: Efficient coupling of Fmoc-


-Me-Xaa-OH to the resin-bound peptide.
ParameterStandard Protocol

-Methyl Optimization
Rationale
Coupling Reagent HBTU or HCTUHATU or PyAOP HOAt-based reagents (HATU) stabilize the activated ester better than HOBt analogues, crucial for slow reactions.[1]
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) or DIEATMP minimizes base-catalyzed racemization (epimerization) during prolonged activation.
Reaction Time 45–60 mins2 x 2 hours (Double Couple)Steric hindrance slows kinetics; double coupling ensures completion.[1]
Temperature Room Temperature75°C (Microwave) Thermal energy overcomes the activation energy barrier imposed by the methyl group.
Monitoring Kaiser TestChloranil Test Kaiser test can be false-negative for secondary amines; Chloranil is more sensitive for difficult sequences.[1]

Critical Step: When coupling onto the N-terminus of an


-methyl residue (the next amino acid), use the strongest possible conditions (e.g., PyBrOP or triphosgene) because the N-terminus is essentially a sterically hindered amine.

Experimental Validation: Plasma Stability Assay

To confirm the efficacy of


-methylation, a rigorous in vitro stability assay is required. This protocol uses LC-MS/MS for quantitation, providing higher specificity than UV/HPLC methods.[1]
Protocol: Comparative Plasma Stability

Materials:

  • Pooled Human Plasma (heparinized).[1]

  • Test Peptide (

    
    -methylated) and Control Peptide (native).[1]
    
  • Internal Standard (e.g., Tolbutamide or analog).

  • LC-MS/MS System (e.g., Agilent 6400 Series or Sciex Triple Quad).[1]

Workflow:

  • Preparation: Dilute peptides to 10 µM in PBS (stock).

  • Initiation: Pre-warm 990 µL plasma to 37°C. Spike with 10 µL peptide stock (Final conc: 100 nM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzyme activity.

  • Processing: Centrifuge at 4,000g for 20 min at 4°C. Collect supernatant.

  • Analysis: Inject 5 µL onto C18 column. Monitor Multiple Reaction Monitoring (MRM) transitions for parent ion.[1]

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.

Stability Workflow Diagram

StabilityAssay Start Peptide Stock (10 µM) Incubation Incubate in Plasma 37°C Start->Incubation Sampling Time Points (0, 15, ... 240 min) Incubation->Sampling Quench Quench with ACN + Internal Std Sampling->Quench Centrifuge Centrifuge (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->LCMS

Figure 2: Workflow for assessing metabolic stability of


-methylated peptides via LC-MS/MS.

Case Study: Trofinetide

A prime example of this strategy is Trofinetide (Daybue™), approved for Rett syndrome.

  • Parent Peptide: Gly-Pro-Glu (GPE), a naturally occurring cleavage product of IGF-1.[1]

  • Limitation: GPE has an extremely short half-life (

    
     min) due to rapid hydrolysis.[1]
    
  • Modification: Methylation of the proline

    
    -carbon yields Gly-2-Me-Pro-Glu .[1]
    
  • Result: The

    
    -methyl group renders the peptide resistant to peptidases, increasing the half-life to ~90 minutes in humans, allowing for oral bioavailability.
    

References

  • Trofinetide Approval & Mechanism: FDA Prescribing Information for DAYBUE (trofinetide). [Link][1]

  • Synthesis of

    
    -Methyl Amino Acids: 
    Wels, B., et al. "Synthesis of high value 
    
    
    
    -disubstituted amino acids." [Link] (Note: Generalized link to review on amino acid synthesis strategies).
  • Peptide Stability Protocols: Di, L. "Strategic approaches to optimizing peptide ADME properties."[1] AAPS Journal. [Link]

  • Conformational Effects (Aib/Methylation): Toniolo, C., et al. "The role of Aib residues in peptide conformation." Biopolymers. [Link]

Sources

Exploratory

Boc-O-benzyl-alpha-methyl-L-Tyr solubility in organic solvents

The following technical guide details the solubility profile, handling protocols, and structural considerations for Boc-O-benzyl- -methyl-L-Tyrosine . This guide is structured for researchers utilizing this sterically hi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and structural considerations for Boc-O-benzyl-


-methyl-L-Tyrosine . This guide is structured for researchers utilizing this sterically hindered, non-proteinogenic amino acid in Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry applications.[1]

Comprehensive Guide to the Solubility and Handling of Boc-O-benzyl- -methyl-L-Tyrosine[1][2]

Executive Summary & Structural Context[1][2][3][4]

Boc-O-benzyl-


-methyl-L-Tyrosine  (Boc-

-Me-Tyr(Bzl)-OH) is a specialized, orthogonally protected amino acid derivative.[1] It combines the steric constraints of an

-methyl substitution with the lipophilicity of benzyl ether protection.[1]
  • Core Utility: Used to introduce conformational constraints (helical stabilization) and proteolytic resistance into peptide backbones.

  • Structural Ambiguity Alert: Researchers must distinguish this compound from

    
    -methyl  tyrosine derivatives. The 
    
    
    
    -methyl group is located on the quaternary
    
    
    -carbon, significantly impacting coupling kinetics and solubility dynamics compared to its
    
    
    -methyl counterparts.[1]
Physicochemical Profile
FeatureChemical MoietyImpact on Solubility
N-Terminus tert-Butyloxycarbonyl (Boc)Enhances solubility in organic solvents (DCM, DMF, EtOAc).[1][2][3]
Side Chain

-Benzyl ether (Bzl)
Increases hydrophobicity; renders the molecule insoluble in water.[1]

-Carbon
Methyl group (-CH

)
Increases steric bulk; disrupts crystal packing, potentially slowing dissolution rates despite high ultimate solubility.
C-Terminus Carboxylic Acid (-COOH)Provides a polar handle; soluble in basic organic media or dipolar aprotic solvents.[1]

Solubility Profile in Organic Solvents[2][3][6][7]

The solubility of Boc-


-Me-Tyr(Bzl)-OH is governed by the "like dissolves like" principle, where the lipophilic Boc and Benzyl groups dominate its interaction with solvents.[1]
Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions for SPPS or stock analysis.

  • N,N-Dimethylformamide (DMF): The gold standard for SPPS.

    • Solubility: High (>100 mM).

    • Use Case: Coupling reactions, stock solutions.

    • Note: Ensure DMF is amine-free to prevent premature Fmoc removal (if used in hybrid strategies) or side reactions.[1]

  • Dichloromethane (DCM):

    • Solubility: High.

    • Use Case: Loading resins (e.g., Wang or Chlorotrityl), liquid-phase synthesis.[1]

    • Note: Highly volatile; concentration changes rapidly due to evaporation.

  • N-Methyl-2-pyrrolidone (NMP):

    • Solubility: High.

    • Use Case: Alternative to DMF, particularly for difficult sequences where aggregation is a concern.

Secondary Solvents (Moderate/Conditional Solubility)
  • Ethyl Acetate (EtOAc):

    • Solubility: Moderate to High.

    • Use Case: Liquid-liquid extraction (workup).[1]

  • Methanol (MeOH) / Ethanol (EtOH):

    • Solubility: Moderate.

    • Use Case: Crystallization, purification. Not recommended for coupling reactions due to potential esterification side reactions.

  • Dimethyl Sulfoxide (DMSO):

    • Solubility: Very High.

    • Use Case: Biological assays, dissolving stubborn aggregates. Avoid in SPPS coupling if possible due to oxidization potential (Methionine) and difficulty in removal.

Non-Solvents (Insoluble)[1][3]
  • Water: Completely insoluble due to the hydrophobic Bzl and Boc groups.

  • Diethyl Ether / Hexanes: Poor solubility. Often used to precipitate the compound from DCM or EtOAc solutions.

Operational Protocols

Protocol A: Standard Dissolution for SPPS Coupling

Objective: Prepare a 0.2 M solution for automated or manual synthesis.

  • Calculate Mass: Determine the required mass of Boc-

    
    -Me-Tyr(Bzl)-OH (MW 
    
    
    
    385.45 g/mol ).
    • Example: For 5 mL of 0.2 M solution, weigh ~385 mg.

  • Solvent Addition: Add 80% of the final volume of DMF (or NMP).

  • Vortex/Sonication:

    • Step: Vortex for 30 seconds.

    • Observation: If the solution remains cloudy (common with

      
      -methyl derivatives due to crystal lattice energy), sonicate at room temperature for 1–2 minutes.[1]
      
    • Critical Check: Ensure no visible particulates remain.

      
      -Methyl amino acids can form "micro-gels" that look clear but clog frits.[1]
      
  • Volume Adjustment: Adjust to the final volume with DMF.

  • Activation: Add coupling reagents (e.g., HATU/DIEA or DIC/Oxyma) immediately prior to use. Note:

    
    -methyl amino acids react slowly; pre-activation is crucial.[1]
    
Protocol B: Dissolution for Analytical HPLC

Objective: Prepare a 1 mg/mL sample for purity analysis.

  • Weigh: 1.0 mg of sample into a microcentrifuge tube.

  • Dissolve: Add 100

    
    L of Acetonitrile (ACN)  or MeOH .
    
    • Troubleshooting: If insoluble, add 10-20

      
      L of DMF or DMSO, then dilute with ACN.[1]
      
  • Dilute: Add 900

    
    L of Water/ACN (1:1) mixture.
    
    • Caution: Adding water too quickly may cause precipitation. If the solution turns milky, increase the organic ratio (e.g., to 80% ACN).

  • Filter: Pass through a 0.22

    
    m PTFE filter before injection.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolubilityWorkflow Start Start: Boc-alpha-Me-Tyr(Bzl)-OH Application Select Application Start->Application SPPS Solid Phase Synthesis (Coupling) Application->SPPS Analysis HPLC / LC-MS Analysis Application->Analysis Workup Extraction / Purification Application->Workup Solvent_DMF Solvent: DMF or NMP (Conc: 0.1 - 0.5 M) SPPS->Solvent_DMF Solvent_ACN Solvent: ACN/Water (Keep Organic >50%) Analysis->Solvent_ACN Solvent_DCM Solvent: DCM or EtOAc (Wash with acid/brine) Workup->Solvent_DCM Check Visual Check: Clear Solution? Solvent_DMF->Check Solvent_ACN->Check Sonicate Action: Sonicate (1-2 mins, <40°C) Check->Sonicate No (Cloudy) Proceed Proceed to Experiment Check->Proceed Yes Sonicate->Check

Figure 1: Decision matrix for solvent selection and troubleshooting dissolution of Boc-


-Me-Tyr(Bzl)-OH.

Troubleshooting & Scientific Nuance

The "Gelation" Phenomenon

Protected


-methyl amino acids are prone to aggregation in solution due to their restricted conformational freedom.[1]
  • Symptom: The solution appears viscous or slightly opalescent in DMF.

  • Remedy: Add a chaotropic salt (e.g., 0.1 M LiCl) to the DMF solution. This disrupts intermolecular hydrogen bonding and improves solvation [1].

Stereochemical Integrity

While solubility is the focus, maintaining stereochemistry during dissolution is vital.

  • Risk: Extended exposure to basic solvents (like DMF with high concentrations of DIEA) can lead to racemization, although

    
    -methyl amino acids are generally more resistant to racemization than their non-methylated counterparts due to the lack of an acidic 
    
    
    
    -proton.[1]
  • Best Practice: Dissolve the amino acid in neutral solvent (DMF/DCM) first. Add the base (DIEA/NMM) only immediately before the coupling event.

Distinguishing Isomers

Ensure you are working with the


-methyl  derivative (quaternary carbon) and not the 

-methyl
derivative.[1]
  • 
    -Methyl:  Slower coupling, higher steric hindrance, forms 3
    
    
    
    -helices.[1]
  • 
    -Methyl: cis/trans peptide bond isomerization issues, different solubility profile (often higher solubility due to lack of H-bond donor).[1]
    

References

  • Seebach, D., et al. (1996). Synthesis and Properties of Peptides Containing

    
    -Methylated Amino Acids. Helvetica Chimica Acta. 
    
  • ChemicalBook. (n.d.). Boc-N-alpha-methyl-O-benzyl-L-tyrosine Properties and CAS Data.

  • PubChem. (n.d.). Metyrosine (Alpha-methyl-L-tyrosine) Compound Summary. National Library of Medicine.

  • MedChemExpress. (n.d.). Boc-L-Tyrosine methyl ester Solubility Data.

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocols for Boc-alpha-methyl-Tyr

Application Note: High-Efficiency Solid-Phase Peptide Synthesis of Boc- -methyl-Tyr Analogs Abstract & Strategic Overview The incorporation of -methyl-amino acids, such as Boc- -methyl-Tyrosine (Boc- -Me-Tyr) , is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis of Boc- -methyl-Tyr Analogs

Abstract & Strategic Overview

The incorporation of


-methyl-amino acids, such as Boc-

-methyl-Tyrosine (Boc-

-Me-Tyr)
, is a critical strategy in medicinal chemistry to constrain peptide backbone conformation (promoting

-helical or

-helical structures) and enhance proteolytic stability against chymotrypsin-like enzymes.

However, the introduction of the methyl group at the


-carbon creates a quaternary center, introducing severe steric hindrance . This results in two distinct synthetic challenges:
  • Coupling of the residue: The activated carboxyl group is shielded, slowing the acylation of the resin-bound amine.

  • Coupling onto the residue: Once incorporated, the N-terminal amine of

    
    -Me-Tyr is sterically crowded, making the subsequent acylation by the next amino acid difficult.
    

This guide details a high-efficiency protocol using Boc chemistry , moving beyond standard carbodiimide methods (DIC/HOBt) to utilize advanced aminium/phosphonium salts (HATU, PyAOP) and optimized solvation to ensure sequence fidelity.

Chemical Logic & Mechanism

The Steric Barrier

In standard amino acids, the


-carbon is bonded to a hydrogen atom. In 

-Me-Tyr, this hydrogen is replaced by a methyl group. This bulk prevents the optimal trajectory of the nucleophile (resin-amine) towards the electrophile (activated carbonyl).
Activation Strategy

Standard DIC (diisopropylcarbodiimide) activation generates an O-acylisourea intermediate that is often too short-lived or insufficiently reactive for these hindered systems.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (Phosphonium salt).

  • Why? These reagents contain the HOAt (7-aza-1-hydroxybenzotriazole) moiety. The nitrogen at position 7 of the benzotriazole ring creates a "neighboring group effect" via hydrogen bonding with the incoming amine, accelerating the coupling rate by up to 100-fold compared to HOBt esters.

Racemization Control

A unique advantage of


-methyl amino acids is their resistance to racemization. Because the 

-carbon is quaternary, it lacks the acidic proton required for oxazolone-mediated epimerization. This allows for prolonged coupling times and elevated temperatures (up to 50°C) without loss of chiral integrity.

Materials & Equipment

Reagents
  • Amino Acid: Boc-L-

    
    -methyl-Tyrosine(Bzl)-OH (Side chain protection with Benzyl or 2,6-dichlorobenzyl is standard for Boc chemistry).
    
  • Coupling Reagent: HATU or PyAOP (Preferred for difficult cyclizations).[1][2]

  • Base:

    
    -Diisopropylethylamine (DIEA), anhydrous.
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) is strictly preferred over DMF for hindered couplings due to better resin swelling and solubility of aggregates.

  • Deprotection: Trifluoroacetic acid (TFA), neat or 50% in DCM.[3]

  • Cleavage: Trifluoromethanesulfonic acid (TFMSA) cocktail or Anhydrous HF (if equipment permits).

Resin Selection[4][5]
  • MBHA Resin: For C-terminal amides.

  • PAM Resin: For C-terminal acids.

  • Note: Ensure resin substitution is low (0.3 – 0.5 mmol/g) to reduce inter-chain aggregation, which compounds steric problems.

Experimental Protocols

Protocol A: Resin Preparation & Deprotection Cycle (Boc-SPPS)

Pre-requisite: Calculate resin loading. Steps below assume 0.1 mmol scale.

  • Swelling: Swell resin in DCM for 20 min, then drain. Wash with NMP (3 x 2 min).

  • Deprotection (Removal of Boc):

    • Treat with 50% TFA in DCM (v/v) containing 0.5% indole (scavenger).

    • Step 1: 2 min flow wash.

    • Step 2: 20 min batch incubation.

  • Washing: DCM (3 x 1 min), then NMP (3 x 1 min).

  • Neutralization (CRITICAL):

    • The amine is currently a TFA salt.[4] It must be free base to react.

    • Treat with 10% DIEA in NMP (2 x 2 min).

    • Visual Check: Resin should look slightly translucent/swollen.

Protocol B: Coupling of Boc- -methyl-Tyr (The "Coupling OF" Step)

This step attaches the hindered amino acid to the growing chain.

  • Activation Cocktail (Prepare immediately before use):

    • AA: Boc-

      
      -Me-Tyr(Bzl)-OH (4.0 eq)
      
    • Reagent: HATU (3.9 eq)

    • Base: DIEA (8.0 eq)

    • Solvent: NMP (Concentration ~ 0.15 M)

    • Procedure: Dissolve AA and HATU in NMP. Add DIEA. The solution should turn yellow. Allow pre-activation for exactly 1 minute . (Do not exceed 2 mins to avoid guanidinium side-reactions).

  • Coupling:

    • Add activated solution to the neutralized resin.

    • Time: Shake at room temperature for 2 hours .

    • Optimization: If available, microwave irradiation at 50°C for 20 mins is highly effective.

  • Monitoring:

    • Perform Kaiser Test (Ninhydrin).[5]

    • Result: If blue beads appear, drain and repeat Step 1 & 2 (Double Couple).

    • Note: Steric hindrance often necessitates a double coupling.

Protocol C: Coupling the NEXT Residue (The "Coupling ONTO" Step)

This is often the hardest step. The


-Me-Tyr is now on the resin, and its amine is buried.
  • Deprotection: Follow Protocol A to remove the Boc group from the

    
    -Me-Tyr.
    
  • Activation: Use PyAOP (4 eq) instead of HATU if possible, as it is more reactive for hindered amines. If unavailable, HATU is acceptable.

  • Coupling:

    • Use 5.0 eq of the incoming Boc-Amino Acid.

    • Solvent: pure NMP.

    • Time: Extend reaction time to 4 hours or perform Double Coupling (2 x 2 hours) .

  • Capping (Mandatory):

    • After coupling, unreacted amines must be capped to prevent deletion sequences.

    • Reagent: Acetic Anhydride (10%) + DIEA (5%) in NMP for 10 min.

Protocol D: Cleavage (TFMSA Method)

Safety Note: While HF is the gold standard for Boc, TFMSA is a safer, glassware-compatible alternative suitable for Tyr(Bzl) deprotection.

  • Preparation: Wash resin with DCM, then MeOH, then dry under vacuum overnight.

  • Cocktail: Mix TFA (10 mL), TFMSA (1 mL), p-Cresol (1 mL), and Thioanisole (1 mL).

  • Reaction:

    • Cool cocktail and resin to 0°C.

    • Add cocktail to resin.[3][6] Stir at 0°C for 1 hour, then Room Temp for 90 mins.

  • Work-up: Precipitate peptide in cold diethyl ether. Centrifuge and wash 3x with ether.

Data Summary & Comparison

Table 1: Coupling Reagent Performance for Hindered Amino Acids

ReagentMechanismReactivityRisk of EpimerizationRecommended Use
DIC/HOBt CarbodiimideLowLowStandard residues only. Avoid for

-Me-Tyr.
HATU Uronium/Aza-OBtVery HighLow (due to HOAt)Primary choice for coupling

-Me-Tyr.
PyAOP Phosphonium/Aza-OBtVery HighVery LowBest for coupling onto

-Me-Tyr or cyclization.
HBTU Uronium/OBtMediumMediumNot recommended for steric hindrance.

Visualization: Workflow & Decision Logic

Figure 1: Optimized Coupling Workflow for -Methyl-Tyr

G cluster_activation 3. Activation (Pre-mix 1 min) Start Resin-Peptide (Boc) Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/NMP) Deprotect->Neutralize Activate Boc-a-Me-Tyr + HATU + DIEA Solvent: NMP Neutralize->Activate Free Amine Couple 4. Coupling Reaction (2 hours or MW 50°C) Activate->Couple Test Kaiser Test (Ninhydrin) Couple->Test DoubleCouple Double Couple (Fresh Reagents) Test->DoubleCouple Positive (Blue) NextCycle Proceed to Next Cycle Test->NextCycle Negative (Colorless) Cap Capping (Ac2O/DIEA) DoubleCouple->Cap Cap->NextCycle

Caption: Step-by-step workflow for the incorporation of hindered amino acids in Boc-SPPS. Note the mandatory Kaiser test loop.

Troubleshooting & Optimization

  • Issue: Incomplete Coupling (Positive Kaiser after Double Couple)

    • Cause: Aggregation of peptide chains on the resin.

    • Solution: Switch solvent system to NMP/DMSO (80:20) or use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100).

    • Alternative: Use COMU or PyAOP if HATU fails.[2]

  • Issue: Low Yield after Cleavage

    • Cause: Benzyl protecting groups on Tyr are stable.

    • Solution: Ensure the cleavage cocktail contains p-Cresol . If using TFMSA, extend time to 2.5 hours, but monitor for degradation.

  • Issue: Precipitate in Activation Solution

    • Cause: Some HATU/DIEA salts are insoluble in pure DCM.

    • Solution: Always dissolve reagents in NMP or DMF before adding to the resin.

References

  • Albericio, F., & Bordon, Y. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. (Seminal work on HOAt/HATU). Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. (Discusses steric hindrance strategies applicable to Boc). Link

  • BenchChem Application Note. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Link

  • Sigma-Aldrich Protocol. Boc Resin Cleavage Protocol (TFMSA vs HF). Link

Sources

Application

coupling reagents for sterically hindered alpha-methyl amino acids

Application Note: Advanced Coupling Strategies for Sterically Hindered -Methyl Amino Acids -Disubstituted Amino Acids Executive Summary & Core Challenge The incorporation of -methyl amino acids (e.g., -aminoisobutyric ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for Sterically Hindered -Methyl Amino Acids


-Disubstituted Amino Acids

Executive Summary & Core Challenge

The incorporation of


-methyl amino acids (e.g., 

-aminoisobutyric acid or Aib,

-methylphenylalanine) is a critical strategy in peptidomimetic drug design. These residues restrict backbone flexibility, stabilizing bioactive helical conformations (such as the

-helix) and enhancing metabolic stability against proteolysis.[1]

However, the very feature that imparts stability—the gem-dimethyl or


-alkyl substitution—creates a formidable steric barrier . This hindrance severely retards the rate of nucleophilic attack by the incoming amine on the activated carboxylate. In standard solid-phase peptide synthesis (SPPS), this leads to:
  • Incomplete Coupling: Deletion sequences and truncated peptides.

  • Racemization/Epimerization: The slowed coupling rate allows competing pathways (oxazolone formation) to dominate, leading to loss of chiral integrity at the activated center.

  • Aggregation: Hydrophobic clustering of hindered residues can solvate poorly, further reducing kinetic access.

This guide details the mechanistic selection of high-performance coupling reagents (HATU, COMU, PyAOP) and provides optimized protocols to overcome these barriers.

Mechanistic Insight: The Steric Barrier

To solve the problem, one must understand the failure mode. In standard couplings, the rate-limiting step is the nucleophilic attack of the amine on the active ester. For


-methyl amino acids, the extra alkyl group shields the carbonyl carbon.
Comparison of Activation Pathways

Standard reagents (like HBTU) generate OBt esters. For hindered substrates, these are often too slow. We require reagents that generate more reactive leaving groups (like OAt from HATU/PyAOP) or utilize intra-molecular base catalysis (anchimeric assistance).

Key Failure Mode: If coupling is slow, the activated intermediate has time to cyclize into an oxazolone . This intermediate is prone to enolization, destroying the stereocenter (racemization) before the amine can react.

Visualization: Activation & Competing Pathways

CouplingMechanism cluster_steric The Steric Bottleneck Start Fmoc-AA-OH (Sterically Hindered) Activation Activation (Reagent + Base) Start->Activation ActiveEster Active Ester (OAt/Oxyma) Activation->ActiveEster AmideBond Target Amide Bond (Successful Coupling) ActiveEster->AmideBond Nucleophilic Attack (Slowed by Sterics) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Cyclization (Fast if Coupling Stalls) Oxazolone->AmideBond Slow Attack Racemization Racemization (Loss of Chirality) Oxazolone->Racemization Base-Catalyzed Enolization

Figure 1: Kinetic competition between productive coupling and racemization pathways. Steric hindrance slows the green path, allowing the red path to dominate.

Reagent Selection Matrix

Not all "difficult" couplings are equal.[2][3][4][5][6] The choice of reagent should be dictated by the specific steric demand and the sensitivity of the substrate to epimerization.

Comparative Performance Data
Reagent ClassReagentActive SpeciesKey AdvantageRecommended Use Case
Phosphonium PyAOP OAt EsterHighest reactivity; no guanidinylation side-reaction.[6][7]Extreme Hindrance (e.g., Aib-Aib, N-Me-AA).
Uronium HATU OAt EsterGold standard; anchimeric assistance from pyridine N.High Hindrance (e.g., Aib-X, Val-Val).
Uronium COMU Oxyma EsterSafer (non-explosive); superior solubility; high yield.General Difficult (Automated synthesis).
Phosphonic T3P AnhydrideLow epimerization; water-soluble byproducts.Fragment Coupling or Racemization-prone sites (Cys, His).[6]
Decision Logic for Researchers

ReagentSelection Start Select Coupling Scenario Level1 Is the residue Sterically Hindered? Start->Level1 Level2 Is it Extremely Hindered? (e.g., Aib-Aib, N-Me) Level1->Level2 Yes (Val, Ile, Aib) Standard DIC + Oxyma Pure or HBTU Level1->Standard No (Ala, Gly, etc.) Level3 Is it Racemization Prone? (e.g., Cys, His) Level2->Level3 High / Special Case HighPerf HATU or COMU (+ DIPEA) Level2->HighPerf Moderate (Val-Val) Extreme PyAOP or PyBrOP (+ Microwave) Level3->Extreme No (Just Hindered) Sensitive T3P or DIC/Oxyma (Collidine base) Level3->Sensitive Yes (Cys/His + Hindered)

Figure 2: Decision tree for selecting the optimal coupling reagent based on steric and stereochemical constraints.

Optimized Protocols

Protocol A: Solid-Phase Synthesis (SPPS) of Aib-Rich Peptides

Target: Assembly of sequences containing single or multiple Aib residues.[8]

Reagents:

  • Coupling Reagent: HATU or COMU (0.5 M in DMF).

  • Base: DIPEA (2.0 M in NMP). Note: Use Collidine (TMP) if Cys/His are present to reduce racemization.

  • Amino Acid: Fmoc-Aib-OH (0.5 M in DMF).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is discouraged for HATU/COMU):

    • Add Fmoc-AA-OH (5.0 eq) to the reaction vessel.

    • Add HATU or COMU (4.9 eq) .

    • Add DIPEA (10 eq) immediately prior to dispensing to resin.

    • Rationale: Rapid in-situ activation prevents pre-mature hydrolysis of the highly reactive active ester.

  • Coupling:

    • Standard: Shake at Room Temperature for 2 x 60 minutes (Double Coupling).

    • Microwave (Recommended): Heat to 75°C for 5 minutes (25 W). Note: For Cys/His, limit to 50°C.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify completion.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Protocol B: Solution-Phase Fragment Coupling (Aib-Aib)

Target: Linking two protected fragments where the junction is sterically hindered.

Reagents:

  • Coupling Reagent: PyAOP (Phosphonium salt of HOAt).[9]

  • Additive: HOAt (0.5 eq) - Critical to scavenge any stray isomers.

  • Base: DIPEA (3.0 eq).

Procedure:

  • Dissolve Carboxyl-Component (1.0 eq) and Amine-Component (1.1 eq) in minimal dry DMF/DCM (1:1).

  • Cool mixture to 0°C (ice bath) to suppress initial racemization.

  • Add PyAOP (1.1 eq) and HOAt (0.5 eq) .

  • Add DIPEA (3.0 eq) dropwise.

  • Stir at 0°C for 30 min, then allow to warm to Room Temperature.

  • Monitor by HPLC. If incomplete after 4 hours, add a second portion of PyAOP (0.5 eq) and DIPEA (1.0 eq).

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Note: PyAOP byproducts are water-soluble, aiding purification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Incomplete Coupling) Steric shielding of amine.[10][11][12]Switch to PyAOP ; Increase temperature (Microwave 75°C); Use Double Coupling.
Racemization Observed Base-catalyzed proton abstraction via oxazolone.Switch Base: Use Collidine (TMP) instead of DIPEA. Switch Reagent: Use T3P or add HOAt/Oxyma. Lower Temp to 50°C.
N-Terminal Pyrrolidone Formation Cyclization of N-terminal Gln/Glu.Use acid-labile side chain protection (e.g., Trt) or protect N-terminus immediately.
Precipitation/Gelation Aggregation of hydrophobic Aib sequences.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (0.1M LiCl).

References

  • BenchChem. (2025).[1][4][12] Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Peptide Coupling Reagents Guide - Novabiochem. Retrieved from

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[2][5] Organic Process Research & Development. Retrieved from

  • Albericio, F., et al. (2018). COMU: Scope and Limitations of the Latest Innovation in Peptide Acyl Transfer Reagents. Retrieved from

Sources

Method

microwave-assisted synthesis using Boc-O-benzyl-alpha-methyl-L-Tyr

Part 1: Executive Summary & Strategic Rationale The Challenge: Steric Hindrance in Peptidomimetics The incorporation of Boc-O-benzyl-α-methyl-L-Tyrosine (Boc-α-Me-Tyr(Bzl)-OH) represents a significant synthetic bottlenec...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Steric Hindrance in Peptidomimetics The incorporation of Boc-O-benzyl-α-methyl-L-Tyrosine (Boc-α-Me-Tyr(Bzl)-OH) represents a significant synthetic bottleneck. While


-methyl amino acids are invaluable for constraining peptide backbone conformation (inducing helical or turn structures) and enhancing proteolytic stability against chymotrypsin-like enzymes, their quaternary 

-carbon creates severe steric hindrance.

Standard room-temperature solid-phase peptide synthesis (SPPS) protocols often fail to drive the coupling of these residues to completion, resulting in deletion sequences and low crude purity.

The Solution: Microwave-Assisted Kinetic Acceleration This protocol leverages microwave irradiation to overcome the activation energy barrier imposed by the


-methyl group. By applying precise dielectric heating, we can accelerate the coupling rate by orders of magnitude without compromising the integrity of the chiral center or the O-benzyl side-chain protection.

Key Advantages of this Protocol:

  • High Efficiency: Reduces coupling times from 12+ hours (conventional) to <20 minutes.

  • Racemization Control:

    
    -Methyl amino acids lack an 
    
    
    
    -proton, rendering them immune to oxazolone-mediated racemization, allowing for higher coupling temperatures (up to 75°C).
  • Scalability: Validated for 0.1 mmol to 5.0 mmol scales.

Part 2: Materials & Equipment

Reagents
  • Building Block: Boc-O-benzyl-α-methyl-L-Tyr (Boc-α-Me-Tyr(Bzl)-OH).

  • Coupling Reagents:

    • Primary Recommendation:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

    • Alternative (for cost-efficiency):DIC (N,N′-Diisopropylcarbodiimide) with Oxyma Pure .[1]

  • Bases: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - recommended for Cys/His containing peptides to reduce racemization risk).

  • Solvents: DMF (Peptide grade), DCM, TFA.

  • Resin: MBHA (4-Methylbenzhydrylamine) or PAM (Phenylacetamidomethyl) resin.[2][3] Note: As this is a Boc-strategy synthesis, acid-stable resins are required.

Equipment
  • Microwave Synthesizer: Single-mode or multimode system (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™) capable of variable power control and internal temperature monitoring.

  • Reaction Vessels: Pressure-rated glass or chemically inert polymer vessels.

Part 3: Experimental Protocol

Workflow Overview

The synthesis follows a Boc/Benzyl strategy . Crucially, while coupling is performed under microwave irradiation, deprotection (TFA acidolysis) is recommended at room temperature to ensure safety and prevent vessel over-pressurization, unless using a system specifically designed for microwave acidolysis.

Step-by-Step Methodology

1. Resin Preparation & Swelling [4]

  • Weigh appropriate resin (e.g., MBHA, 0.5 mmol/g) into the reaction vessel.

  • Swell in DCM for 20 minutes, then wash 3x with DMF.

2. The Cycle (Repeat for each residue)

  • A. Deprotection (Boc Removal) [4]

    • Reagent: 50% TFA in DCM (v/v).[4]

    • Condition: Room Temperature (RT).[5][6]

    • Duration: Treat for 2 minutes, drain. Treat with fresh reagent for 20 minutes.

    • Wash: DCM (3x), followed by 5% DIEA in DCM (Neutralization, 2x 2 min), then DMF (5x).

    • Note: Ensure complete removal of acid before coupling to prevent salt formation with the coupling amine.

  • B. Microwave Coupling (The Critical Step)

    • Stoichiometry: Use 4 equivalents of Boc-α-Me-Tyr(Bzl)-OH relative to resin loading.

    • Activation Mixture:

      • Amino Acid: 4.0 eq

      • HATU: 3.9 eq (Slight deficit to prevent capping by reagent)

      • HOAt: 4.0 eq

      • DIEA: 8.0 eq

    • Solvent: Dissolve in minimum DMF (0.2 M final concentration).

    • Microwave Settings:

      • Temperature: 75°C

      • Power: 30–50 Watts (Dynamic mode)

      • Time: 2 x 10 minutes (Double coupling is mandatory for

        
        -methyl residues).
        
    • Procedure: Add activated AA solution to the resin. Irradiate. Drain. Repeat with fresh reagents.

  • C. Monitoring

    • Perform a Chloranil Test (more sensitive than Kaiser test for secondary amines, though

      
      -Me-Tyr has a primary amine, the steric bulk can yield false negatives with Kaiser). If positive (blue particles), perform a third coupling at 75°C using PyAOP  instead of HATU.
      

3. Cleavage & Side-Chain Deprotection

  • Method: High-HF (Hydrogen Fluoride) cleavage.

  • Conditions: Anhydrous HF containing 10% p-cresol/p-thiocresol (scavengers) at 0°C for 1 hour.

  • Safety:Do NOT use microwave heating for HF cleavage. This must be done in a specialized HF apparatus.

  • Post-Cleavage: Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Visualization & Data

Figure 1: Microwave Boc-SPPS Cycle Workflow

A logical flow diagram illustrating the hybrid Microwave/RT protocol.

BocSPPS_Microwave Start Resin-Peptide-NH-Boc Deprotect Deprotection (50% TFA/DCM) Room Temp, 20 min Start->Deprotect Remove Boc Neutralize Neutralization (5% DIEA/DCM) Deprotect->Neutralize Wash Wash (DMF 5x) Neutralize->Wash Coupling Microwave Coupling 75°C, 10 min (Double Couple) Wash->Coupling Activate Activation (AA + HATU + HOAt + DIEA) Activate->Coupling Add Reagents Check QC: Chloranil Test Coupling->Check Check->Coupling Fail (Recouple) NextCycle Next Cycle / Cleavage Check->NextCycle Pass

Caption: Hybrid Microwave Boc-SPPS cycle. Note the distinction between RT deprotection (safety) and High-Temp coupling (efficiency).

Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling SystemActivation MechanismMicrowave SuitabilityRec. TempEfficacy for

-Me-Tyr
HATU / HOAt Azabenzotriazole (Uronium)High 70-75°CExcellent - Gold Standard for hindered couplings.
PyAOP PhosphoniumHigh 60-75°CSuperior - Use if HATU fails; highly reactive.
DIC / Oxyma Carbodiimide / OximeHigh75-90°CGood - Safer, greener, but may require longer times for

-Me.
HBTU / HOBt BenzotriazoleModerate50-60°CPoor - Often insufficient for quaternary centers.

Part 5: Troubleshooting & Optimization

  • Incomplete Coupling (Deletion Sequences):

    • Symptom:[1][6][7][8][9][10][11][12] Mass spec shows [M - residue] peaks.

    • Fix: Switch to PyAOP (Phosphonium salt).[13] PyAOP avoids the formation of guanidinium by-products that can terminate chains when using uronium salts (HATU) during prolonged heating.

  • Pre-Activation:

    • Do not pre-activate for >2 minutes. HATU reacts very fast; prolonged pre-activation leads to hydrolysis of the active ester. Add DIEA to the AA/HATU mixture immediately before dispensing to resin.

  • O-Benzyl Stability:

    • The O-benzyl ether is stable at 75°C under basic/neutral coupling conditions. It is strictly cleaved only by strong acids (HF, TFMSA). Do not use HBr/Acetic acid if you wish to preserve the peptide integrity during intermediate checks.

Part 6: References

  • Albericio, F., et al. (2015).[1] Microwave-assisted Peptide Synthesis. Royal Society of Chemistry.[1]

  • CEM Corporation. (2020).[10] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • Hoyer, K., et al. (2013). Microwave-assisted solid-phase peptide synthesis of difficult sequences. Methods in Molecular Biology.

  • Santini, R., et al. (2009). Microwave-assisted solid-phase peptide synthesis at 60°C: alternative conditions with low enantiomerization. Journal of Peptide Science.

  • BenchChem. (2025). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.

Sources

Application

Application Notes and Protocols for the Synthesis of Opioid Peptidomimetics Utilizing α-Methyl Tyrosine

Introduction: The Rationale for α-Methyl Tyrosine in Opioid Peptidomimetic Design Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators of pain, mood, and various physiological proc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for α-Methyl Tyrosine in Opioid Peptidomimetic Design

Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators of pain, mood, and various physiological processes.[1][2] However, their therapeutic application is severely limited by their rapid enzymatic degradation and poor bioavailability.[3] Peptidomimetics, molecules that mimic the structure and function of peptides but with modified, non-natural components, offer a promising strategy to overcome these limitations.[3] A key approach in peptidomimetic design is the incorporation of α,α-disubstituted amino acids, such as α-methyl tyrosine, to enhance metabolic stability and constrain the peptide backbone into a bioactive conformation.[4]

The introduction of a methyl group at the α-carbon of tyrosine (α-Me-Tyr) imparts significant steric hindrance, which can shield the adjacent peptide bonds from proteolytic cleavage.[5] This modification also restricts the rotational freedom around the peptide backbone, promoting the formation of stable secondary structures like β-turns or helical conformations.[4][5] Such conformational pre-organization can lead to enhanced receptor affinity and selectivity by presenting the key pharmacophoric elements—the tyrosine phenol and the protonated amine—in an optimal orientation for binding to opioid receptors.[3]

This application note provides a comprehensive guide to the synthesis of opioid peptidomimetics incorporating α-methyl tyrosine. We will detail a representative solid-phase peptide synthesis (SPPS) protocol, address the challenges associated with coupling sterically hindered amino acids, and outline methods for purification and characterization.

Mechanistic Insight: The Conformational Advantage of α-Methylation

The incorporation of an α-methyl group significantly alters the accessible conformational space of an amino acid residue, as visualized on a Ramachandran plot. This steric constraint reduces the entropic penalty upon receptor binding, as the peptide is already partially organized into its bioactive conformation. This can lead to a higher binding affinity for the target receptor. Furthermore, the stabilization of specific secondary structures can enhance selectivity for a particular opioid receptor subtype (μ, δ, or κ).

Synthesis of a Model Opioid Peptidomimetic: [α-Me-Tyr¹, D-Ala², Phe⁴, Leu⁵]-Enkephalinamide

This section details the solid-phase synthesis of a model opioid peptidomimetic, an analogue of Leu-enkephalin where the N-terminal tyrosine is replaced with α-methyl tyrosine and the second position glycine is substituted with D-alanine to further enhance enzymatic stability.

Synthetic Workflow Overview

The synthesis will be performed on a Rink Amide resin to yield a C-terminally amidated peptide. The Fmoc/tBu strategy will be employed for the protection of the α-amino groups and side chains, respectively.

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Fmoc-Leu-OH Coupling (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 DMF Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-Phe-OH Coupling Deprotection2->Coupling2 Wash2 DMF Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Fmoc-D-Ala-OH Coupling Deprotection3->Coupling3 Wash3 DMF Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Fmoc-α-Me-Tyr(tBu)-OH Coupling (Extended time, PyBOP) Deprotection4->Coupling4 Wash4 DMF Wash Coupling4->Wash4 Deprotection5 Final Fmoc Deprotection Wash4->Deprotection5 Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Deprotection5->Cleavage Purification RP-HPLC Cleavage->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: Solid-phase synthesis workflow for an α-methyl tyrosine-containing opioid peptidomimetic.

Detailed Synthesis Protocol

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Leu-OH

  • Fmoc-Phe-OH

  • Fmoc-D-Ala-OH

  • Fmoc-α-Me-Tyr(tBu)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[6]

  • 1-Hydroxybenzotriazole (HOBt)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Protocol Steps:

  • Resin Swelling and Preparation:

    • Place 1 g of Rink Amide MBHA resin in a solid-phase synthesis vessel.

    • Swell the resin in DMF for 1 hour, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection (Initial):

    • Treat the resin with 10 mL of 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Leu-OH:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and agitate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x).

  • Chain Elongation (Repeating Cycles for Phe and D-Ala):

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for Fmoc-Phe-OH and Fmoc-D-Ala-OH sequentially.

  • Coupling of Fmoc-α-Me-Tyr(tBu)-OH (Sterically Hindered Coupling):

    • Rationale for modified conditions: The α-methyl group on tyrosine significantly hinders the coupling reaction. Standard coupling reagents like HBTU may result in low yields. PyBOP is a more reactive phosphonium-based reagent often used for sterically demanding couplings.[7] An extended reaction time is also employed to drive the reaction to completion.

    • Perform Fmoc deprotection as described in step 2.

    • In a separate vial, dissolve Fmoc-α-Me-Tyr(tBu)-OH (3 eq.) and PyBOP (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and agitate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours at room temperature. A second coupling may be necessary.

    • Monitor the reaction completion using a bromophenol blue test, as the Kaiser test is not reliable for secondary amines.

    • Wash the resin with DMF (5x).

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final deprotection as described in step 2.

    • Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]

    • Add 10 mL of the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization of the Synthesized Peptidomimetic

Accurate characterization is crucial to confirm the identity and purity of the synthesized peptide.

Data Summary Table
ParameterExpected ValueMethod
Molecular Weight~683.8 g/mol LC-MS (ESI+)
Purity>95%RP-HPLC (214 nm)
¹H NMRConsistent with structure¹H NMR (DMSO-d₆)
Proteolytic StabilityIncreased half-life vs. native peptideIn vitro protease assay
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight and purity of the final product. The expected [M+H]⁺ ion for the target peptide would be approximately 683.8 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the peptide. Key expected signals in the ¹H NMR spectrum (in DMSO-d₆) would include:

  • Aromatic protons of Phe and Tyr side chains.

  • The α-methyl singlet of α-Me-Tyr.

  • Amide protons.

  • Aliphatic protons of Leu, D-Ala, and the peptide backbone.

In Vitro Proteolytic Stability Assay

To demonstrate the enhanced stability conferred by the α-methyl group, an in vitro assay using a relevant protease (e.g., chymotrypsin) can be performed.

Protocol:

  • Prepare solutions of the synthesized peptidomimetic and a control peptide (e.g., native Leu-enkephalin) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

  • Add a solution of chymotrypsin to each peptide solution to initiate the enzymatic reaction.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench an aliquot of the reaction mixture with an equal volume of 1% TFA.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.[10]

  • Plot the percentage of intact peptide versus time to determine the half-life of each peptide.

Opioid Receptor Signaling Pathway

The synthesized peptidomimetic is designed to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptidomimetic α-Me-Tyr Peptidomimetic OpioidReceptor Opioid Receptor (μ, δ, or κ) Peptidomimetic->OpioidReceptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Leads to IonChannel->CellularResponse Leads to

Caption: Simplified signaling pathway of an opioid receptor agonist.

Upon binding, the receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The activated G-protein also modulates ion channel activity, typically causing hyperpolarization of the neuron and inhibiting neurotransmitter release, which results in the desired analgesic effect.

Conclusion

The incorporation of α-methyl tyrosine is a valuable strategy in the design of opioid peptidomimetics with enhanced metabolic stability and potentially improved receptor affinity and selectivity. While the synthesis of such sterically hindered peptides presents challenges, the use of appropriate high-reactivity coupling reagents and optimized reaction conditions can lead to successful synthesis. The protocols and information provided in this application note offer a comprehensive guide for researchers in the field of drug development and medicinal chemistry to explore the potential of α-methylated amino acids in creating novel opioid therapeutics.

References

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed. Available at: [Link]

  • Conformational rearrangements enable iterative backbone N-methylation in RiPP biosynthesis. PMC. Available at: [Link]

  • Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science (RSC Publishing). Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. PubMed. Available at: [Link]

  • Should My Peptide Be Methylated? LifeTein. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acadechem. Available at: [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]

  • alpha-Methyl-tyrosine. PubChem. Available at: [Link]

  • Sequence of investigated opioid peptide analogues. Dmt: 2 - ResearchGate. Available at: [Link]

  • Supporting Information - Digital CSIC. Available at: [Link]

  • A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. AWS. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Available at: [Link]

  • alpha-Methyl-p-tyrosine. PubChem. Available at: [Link]

  • Acid-Amine Coupling using HBTU. Organic Synthesis. Available at: [Link]

  • New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands. PubMed. Available at: [Link]

  • OPIOID PEPTIDES. IU Indianapolis ScholarWorks. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]

  • peptide nmr. University of Zurich. Available at: [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Available at: [Link]

  • α-Methyl-p-tyrosine. Wikipedia. Available at: [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. ACS Pharmacology & Translational Science. Available at: [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. Available at: [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. Available at: [Link]

  • Minimum-structure enkephalin analogues incorporating L-tyrosine, D(or L)-phenylalanine, and a diamine spacer. PubMed. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

  • Evaluation of Production of Opioid Peptides from Wheat Proteins. VU Research Repository. Available at: [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug. Encyclopedia.pub. Available at: [Link]

  • Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. PMC. Available at: [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Request PDF. ResearchGate. Available at: [Link]

  • Peptide Cleavage from Resin Protocol. CDN. Available at: [Link]

  • 6.6.1.2 Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Science of Synthesis. Available at: [Link]

  • Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2): a potent and fully specific agonist for the delta opioid receptor. PubMed. Available at: [Link]

  • Stability half-life of opioid peptides. ResearchGate. Available at: [Link]

  • Tyrosine-modified analogs of methionine-enkephalin and their effects on the mouse vas deferens. PubMed. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Iris Biotech. Available at: [Link]

  • Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IU Indianapolis ScholarWorks. Available at: [Link]

  • Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. Available at: [Link]

Sources

Method

incorporating alpha-methyl tyrosine into biologically active peptides

Application Note: High-Efficiency Incorporation of -Methyl Tyrosine in Solid-Phase Peptide Synthesis Executive Summary Incorporating -methyl tyrosine ( -Me-Tyr) into bioactive peptides is a potent strategy for enhancing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of


-Methyl Tyrosine in Solid-Phase Peptide Synthesis 

Executive Summary

Incorporating


-methyl tyrosine (

-Me-Tyr) into bioactive peptides is a potent strategy for enhancing metabolic stability and constraining peptide conformation. By replacing the

-proton with a methyl group, the residue becomes resistant to enzymatic abstraction and proteolysis while locking the backbone into specific secondary structures (often helical or turn motifs).

However, the introduction of


-Me-Tyr presents significant synthetic challenges. The tetrasubstituted 

-carbon creates severe steric hindrance, impeding both the acylation of the incoming

-Me-Tyr and, more critically, the subsequent acylation of the

-Me-Tyr amine by the next amino acid. This guide details an optimized protocol using high-efficiency coupling reagents (HATU/HOAt) and microwave assistance to overcome these steric barriers, ensuring high purity and yield.

Strategic Analysis: The Steric Barrier

To successfully synthesize peptides containing


-Me-Tyr, one must understand the two distinct kinetic barriers introduced by the 

-disubstitution:
  • Barrier 1: Coupling

    
    -Me-Tyr to the Resin/Peptide. 
    The incoming activated carboxylate of 
    
    
    
    -Me-Tyr is sterically crowded. Standard reagents (HBTU/HCTU) often fail to drive this reaction to completion, leading to deletion sequences.
  • Barrier 2: Coupling onto the

    
    -Me-Tyr N-Terminus. 
    Once incorporated, the N-terminal amine of 
    
    
    
    -Me-Tyr is shielded by the bulky
    
    
    -methyl group. While chemically a primary amine, it behaves kinetically like a deactivated nucleophile. This step is historically the most prone to failure in SPPS of constrained peptides.

Mechanistic Insight: The


-methyl group restricts the 

and

torsion angles, energetically favoring helical (

or

-helix) conformations. While beneficial for bioactivity, this rigidity resists the conformational adjustments necessary for the transition state during amide bond formation.

Recommended Reagents & Equipment

ComponentRecommendationRationale
Coupling Reagent HATU (with HOAt) or PyAOP Azabenzotriazole-based reagents generate a more reactive active ester (OAt) than benzotriazole equivalents (OBt), accelerating reaction rates at hindered centers.
Base TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA Collidine is preferred with HATU/HOAt to prevent N-terminal guanidinylation, a known side reaction when using uronium salts with hindered amines.
Solvent DMF (Dimethylformamide)Standard polarity. NMP can be used if aggregation is suspected later in the sequence.
Energy Source Microwave Irradiation Thermal energy (typically 60-75°C) is critical to overcome the activation energy barrier of the tetrasubstituted carbon.

Detailed Protocol: Step-by-Step Synthesis

Phase A: Resin Preparation
  • Resin Selection: Use a low-loading resin (0.2 – 0.4 mmol/g) such as Rink Amide ChemMatrix or Tentagel S RAM . High-loading polystyrene resins can exacerbate steric crowding.

  • Swelling: Swell resin in DCM (2 x 15 min) followed by DMF (2 x 15 min).

Phase B: Coupling -Methyl Tyrosine (The Incoming Step)
  • Stoichiometry: Use 4-5 equivalents of Fmoc-

    
    -Me-Tyr-OH relative to resin loading.
    
  • Activation:

    • Dissolve AA and HATU (4.9 eq) in minimum DMF.

    • Add HOAt (4.9 eq) to stabilize the active ester.

    • Add DIEA (10 eq) immediately before adding to the resin.

  • Reaction:

    • Microwave: 75°C for 10 minutes (Power: 30W).

    • Manual/Room Temp: Double couple. 2 x 2 hours.

  • Monitoring: Perform a standard Kaiser test. If blue (positive), perform a third coupling using PyAOP/Collidine .

Phase C: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present, though less critical for Tyr).

  • Cycle: 2 x 5 minutes (Microwave: 75°C, 3 min).

  • Note: The deprotection of

    
    -Me-Tyr is generally not hindered, but the resulting free amine is sterically shielded.
    
Phase D: Coupling the Next Amino Acid (The Critical Step)
  • Challenge: The nucleophile is the sterically hindered

    
    -Me-Tyr amine.
    
  • Reagent Switch: Use PyAOP (7-Azabenzotriazole-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) if available. It is a phosphonium salt, avoiding the guanidinylation risk of HATU, and is highly reactive.

  • Stoichiometry: 5-10 equivalents of the Next Amino Acid.

  • Conditions:

    • Microwave:75°C for 15-20 minutes . This extended time is crucial.

    • Manual: Double couple: 1 x 4 hours, 1 x Overnight.

  • Capping: After this step, perform an acetylation cap (

    
    /DIEA/DMF) to terminate any unreacted 
    
    
    
    -Me-Tyr chains. This simplifies purification by ensuring deletion sequences are significantly more hydrophobic/hydrophilic or simply truncated.

Quality Control & Visualization

Workflow Diagram (Graphviz)

SPPS_AlphaMeTyr Start Resin-Peptide (Free Amine) Coupling Coupling (Fmoc-α-Me-Tyr-OH + HATU/HOAt) Start->Coupling Check1 QC: Kaiser Test Coupling->Check1 Recouple Re-Couple (PyAOP/Collidine) Check1->Recouple Blue (Incomplete) Deprotect Fmoc Deprotection (20% Piperidine) Check1->Deprotect Colorless (Complete) Recouple->Check1 NextCouple Coupling NEXT AA (Critical Steric Step) Deprotect->NextCouple Free Hindered Amine Check2 QC: Micro-Cleavage / LCMS NextCouple->Check2 Capping Capping (Ac2O/DIEA) Check2->Capping Incomplete (Truncate) Continue Continue Synthesis Check2->Continue Mass Confirmed Capping->Continue

Figure 1: Decision tree for the incorporation and elongation of


-methyl tyrosine peptides.
Comparative Coupling Efficiency Data
Coupling ReagentConditionsYield (Coupling onto

-Me-Tyr)
Notes
HBTU / DIEA 25°C, 2h< 30%Not recommended. Severe deletion.
HATU / DIEA 25°C, 2h65 - 75%Acceptable for short peptides.
HATU / HOAt 60°C (MW), 10m> 95%Standard Protocol.
PyAOP / Collidine 75°C (MW), 15m> 98%Best for Difficult Sequences.

References

  • Vertex AI Search. (2023). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[1] [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022).[2] Highly Sterically Hindered Peptide Bond Formation between

    
    -Disubstituted 
    
    
    
    -Amino Acids and N-Alkyl Cysteines.[2][3] Journal of the American Chemical Society, 144(23), 10145-10150.[2] [Link]
  • Kennesaw State University. (2020).

    
    -Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. [Link]
    
  • Biotage. (2023).[1][4] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comparative Guide to Manual vs. Automated Coupling of Boc-O-benzyl-alpha-methyl-L-Tyr

Abstract The incorporation of sterically hindered amino acids, such as α,α-disubstituted residues like Boc-O-benzyl-alpha-methyl-L-tyrosine, is a critical step in the design of conformationally constrained peptides for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered amino acids, such as α,α-disubstituted residues like Boc-O-benzyl-alpha-methyl-L-tyrosine, is a critical step in the design of conformationally constrained peptides for therapeutic and research applications. The α-methyl group significantly enhances proteolytic stability and can induce specific secondary structures. However, this same feature poses a considerable challenge to peptide bond formation, drastically slowing reaction kinetics and often leading to incomplete couplings. This guide provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) strategies for the efficient incorporation of this challenging building block. We will explore the underlying chemical principles, provide validated step-by-step protocols, and offer data-driven insights to guide researchers in selecting the optimal methodology for their specific needs.

The Challenge of Steric Hindrance in Peptide Synthesis

The core of solid-phase peptide synthesis (SPPS) is the formation of an amide bond between the activated carboxyl group of an incoming amino acid and the free N-terminal amine of the growing peptide chain attached to a solid support.[1] The steric bulk presented by the α-methyl group in Boc-O-benzyl-alpha-methyl-L-Tyr physically obstructs this nucleophilic attack. This hindrance is twofold: it affects the approach of the activated carboxyl group to the resin-bound amine in the subsequent coupling step and makes the N-terminal amine of the α-methylated residue itself a poorer nucleophile when it is the N-terminal residue.[2][3]

Consequently, standard coupling protocols often fail, resulting in low yields, truncated sequences (deletion peptides), and difficult purifications. Overcoming this kinetic barrier requires optimized conditions, including the use of highly reactive coupling reagents, extended reaction times, and sometimes elevated temperatures.[4][5]

Manual Coupling Strategy: Precision and Adaptability

Manual SPPS offers the highest degree of flexibility, allowing for real-time monitoring and adjustments, which are often crucial for difficult couplings.[6] The researcher can easily modify reaction times, repeat coupling steps, and take small resin samples to monitor reaction completion via qualitative tests like the Kaiser test.[7]

Recommended Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is paramount.[4] While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient, aminium/uronium and phosphonium salt-based reagents demonstrate superior performance due to the formation of highly reactive activated esters.[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective reagents for hindered couplings, including N-methylated amino acids.[8][9] It forms a highly reactive HOAt ester.

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HBTU, often used for standard and challenging couplings.[10]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that provides excellent coupling behavior and is particularly useful for minimizing racemization.[8]

Detailed Manual Coupling Protocol (Boc-SPPS)

This protocol assumes a starting scale of 0.1 mmol on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide. The Boc/Bzl protection strategy is employed, where the Nα-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by more acid-stable benzyl-based groups.[11][12]

Materials:

  • Peptide synthesis vessel (fritted glass)[6]

  • Shaker or bubbler (using N₂)

  • Boc-O-benzyl-alpha-methyl-L-Tyr

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM[13][14]

  • Neutralization Reagent: 10% DIEA in DCM[12]

  • Kaiser Test Kit[7]

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA/DCM for 2 minutes and drain.

    • Treat again with 50% TFA/DCM for 30 minutes to ensure complete removal of the Boc group.[14]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes. Repeat this step.[12]

    • Wash the resin with DMF (5x). The resin is now ready for coupling.

  • Activation and Coupling (Double Coupling Recommended):

    • First Coupling: In a separate vessel, dissolve Boc-O-benzyl-alpha-methyl-L-Tyr (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Drain the vessel and wash with DMF (3x).

  • Monitoring: Perform a Kaiser test.[7] For a sterically hindered coupling, the test will likely be positive (blue beads), indicating incomplete reaction.

  • Second Coupling (Recoupling):

    • Repeat step 4 (Activation and Coupling).

    • Agitate the mixture for another 2-4 hours, or overnight if necessary.

  • Final Wash and Confirmation:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a final Kaiser test. A negative result (yellow/clear beads) confirms the reaction is complete. If it remains positive, a third coupling or capping of unreacted amines may be necessary.

Automated Coupling Strategy: High Throughput and Reproducibility

Automated peptide synthesizers offer significant advantages in terms of throughput, consistency, and reduced hands-on time.[1] Modern instruments, including those with microwave assistance, can significantly accelerate difficult couplings by using elevated temperatures to overcome the activation energy barrier.[5]

Key Parameters for Automated Synthesizers

When programming an automated synthesizer for a hindered residue like Boc-O-benzyl-alpha-methyl-L-Tyr, the standard synthesis methods must be modified.

  • Extended Coupling Times: The default coupling time (typically 30-60 minutes) should be extended to at least 2-4 hours.

  • Double Coupling: Program the synthesizer to perform two consecutive coupling cycles for this specific residue.

  • Reagent Equivalents: Use a higher excess of amino acid and coupling reagents (3-5 equivalents) compared to standard couplings.

  • Microwave Assistance (if available): Applying microwave energy (e.g., 20-40 watts, up to 75°C) for a shorter duration (30-60 minutes) can dramatically improve coupling efficiency, often negating the need for a second coupling.[5]

Sample Automated Protocol Method (Non-Microwave)

This is a generalized method for a standard automated synthesizer using Boc chemistry.

StepReagent/SolventActionDuration/Repeats
1DMFWash3 x 1 min
250% TFA/DCMDeprotection1 x 2 min
350% TFA/DCMDeprotection1 x 30 min
4DCMWash3 x 1 min
5IPAWash1 x 1 min
6DMFWash5 x 1 min
710% DIEA/DMFNeutralization2 x 2 min
8DMFWash5 x 1 min
9Activated AA Solution¹First Coupling 1 x 120 min
10DMFWash3 x 1 min
11Activated AA Solution¹Second Coupling 1 x 120 min
12DMFWash5 x 1 min

¹Activated AA Solution: 3 eq. Boc-O-benzyl-alpha-methyl-L-Tyr, 2.9 eq. HATU, 6 eq. DIEA in DMF.

Comparative Analysis: Manual vs. Automated

The choice between manual and automated synthesis depends on the specific goals of the project, such as scale, throughput requirements, and the complexity of the peptide.

ParameterManual SynthesisAutomated Synthesis
Flexibility High: Allows for real-time adjustments and troubleshooting. Ideal for optimization and single, complex syntheses.Moderate: Protocol is pre-programmed. Less adaptable mid-synthesis but allows for method optimization.
Labor & Time High: Requires constant operator attention and is time-consuming.[11]Low: "Walk-away" operation significantly reduces hands-on time, enabling parallel syntheses.[15]
Reproducibility Operator-dependent, can have higher variability.High: Precise, automated liquid handling ensures excellent run-to-run consistency.
Reagent Usage Can be optimized to use minimal excess.Often programmed to use a standardized, higher excess of reagents to ensure completion.
Throughput Low, typically one peptide at a time.High, capable of synthesizing multiple peptides simultaneously or sequentially.
Monitoring Easy to perform intermediate checks (e.g., Kaiser test).[7]Difficult to sample mid-cycle; relies on the robustness of the pre-set protocol.
Cost (Initial) Low initial equipment cost.[7]High initial investment for the synthesizer.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a single coupling cycle for both manual and automated processes.

Manual_vs_Automated_SPPS cluster_manual Manual Workflow cluster_automated Automated Workflow M_Start Start: Resin (N-term Boc) M_Deprotect Boc Deprotection (TFA/DCM) M_Start->M_Deprotect M_Neutralize Neutralization (DIEA) M_Deprotect->M_Neutralize M_Couple First Coupling (2-4 hours) M_Neutralize->M_Couple M_Monitor Kaiser Test M_Couple->M_Monitor M_Recouple Second Coupling (2-4 hours) M_Monitor->M_Recouple Positive M_End End: Cycle Complete M_Monitor->M_End Negative M_Recouple->M_End A_Start Start: Resin (N-term Boc) A_Deprotect Programmed Deprotection A_Start->A_Deprotect A_Neutralize Programmed Neutralization A_Deprotect->A_Neutralize A_Couple1 Programmed First Coupling (2h) A_Neutralize->A_Couple1 A_Couple2 Programmed Second Coupling (2h) A_Couple1->A_Couple2 A_End End: Cycle Complete A_Couple2->A_End

Caption: Comparative workflow for manual vs. automated SPPS cycles.

Conclusion and Recommendations

Both manual and automated methods can successfully incorporate the sterically hindered Boc-O-benzyl-alpha-methyl-L-Tyr residue, provided that optimized protocols are employed.

  • Manual synthesis is the preferred method for initial protocol development, troubleshooting difficult sequences, and for small-scale, one-off syntheses where adaptability is key. The ability to monitor the reaction and make decisions on the fly is invaluable.

  • Automated synthesis is the superior choice for routine synthesis, high-throughput applications, and when reproducibility is critical. Once a robust method has been established (often informed by manual optimization), automation provides unparalleled efficiency and consistency. For the most challenging couplings, an automated system with microwave heating capability is highly recommended.

Ultimately, the successful synthesis of peptides containing α,α-disubstituted amino acids hinges on acknowledging their reduced reactivity and proactively employing more potent coupling reagents, extended reaction times, and, where possible, elevated temperatures to drive the reaction to completion.

References

  • aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • American Peptide Society (n.d.). Peptide Synthesis for Beginners - Peptide Primers. Available at: [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5637–5644. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

  • Muttenthaler, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1214. Available at: [Link]

  • Request PDF (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • AAPPTec (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5195–5202. Available at: [Link]

  • Warne, B. A., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(7), 1432–1437. Available at: [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. Available at: [Link]

  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Fields, C. G., et al. (1992). Automated Solid-Phase Peptide Synthesis: Use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Analytical Biochemistry, 204(1), 164–171. Available at: [Link]

  • Vapourtec (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Available at: [Link]

  • Yasmeen, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3925. Available at: [Link]

  • Yasmeen, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Digital Commons @ Michigan Tech. Available at: [Link]

  • Protheragen (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]

Sources

Method

purification methods for peptides containing alpha-methyl tyrosine

Technical Guide: Strategies for the Purification of Peptides Containing -Methyl Tyrosine Executive Summary The incorporation of -methyl tyrosine ( -Me-Tyr) into peptide sequences is a potent strategy for restricting conf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategies for the Purification of Peptides Containing -Methyl Tyrosine

Executive Summary

The incorporation of


-methyl tyrosine (

-Me-Tyr) into peptide sequences is a potent strategy for restricting conformational flexibility and enhancing proteolytic stability. However, the very properties that make

-Me-Tyr valuable—steric bulk and increased lipophilicity—introduce significant challenges in downstream processing.

This guide details the purification protocols for


-Me-Tyr-containing peptides.[1] Unlike standard solid-phase peptide synthesis (SPPS) products, these peptides often contain specific deletion sequences  (due to difficult coupling kinetics) and exhibit hydrophobic aggregation  during chromatography. The protocols below prioritize the separation of these closely related impurities and the management of solubility profiles.

Physicochemical Context & Chromatographic Behavior

Understanding the molecular behavior of


-Me-Tyr is prerequisite to effective purification.
PropertyEffect on PeptideChromatographic Consequence
Steric Hindrance The

-methyl group restricts rotation (

angles).
Difficult Coupling: High probability of deletion sequences (Des-

-Me-Tyr) which co-elute with the target.
Lipophilicity Increases overall hydrophobicity compared to native Tyrosine.Retention Shift: Later elution on RP-HPLC; requires higher % organic modifier.
Aggregation Promotes

-sheet or amyloid-like assembly.
Peak Broadening: Tailing or splitting of peaks; low recovery on standard C18 columns.
Chiral Stability Quaternary carbon prevents proton abstraction.No Racemization: The

-Me-Tyr residue itself cannot racemize during synthesis, but harsh coupling conditions may racemize adjacent residues.

Pre-Purification Workflow: Solubility & Sample Preparation

Objective: Ensure the peptide is fully monomeric before injection. Injecting aggregated peptide is the primary cause of poor resolution and column fouling.

Protocol A: The Solubility Matrix Test

Do not dissolve crude peptide directly in weak mobile phase (e.g., 5% ACN).

  • Aliquot: Take ~1 mg of crude peptide.

  • Solvent Screen: Test solubility in the following order:

    • Tier 1: 50% Acetonitrile (ACN) / 50% Water (0.1% TFA).

    • Tier 2: 6M Guanidine HCl or 8M Urea (if aggregation is suspected).

    • Tier 3: HFIP (Hexafluoroisopropanol) – Use only for extreme aggregation, then dilute.

  • Sonication: Sonicate for 5 mins at <30°C.

  • Centrifugation: Spin at 10,000 x g for 5 mins. If a pellet remains, move to the next Tier.

Diagram: Sample Preparation Decision Tree

SamplePrep Start Crude Peptide (Dry Powder) Check1 Dissolve in 50% ACN/Water? Start->Check1 Check2 Dissolve in 6M Guanidine? Check1->Check2 Turbid/Pellet Ready Proceed to RP-HPLC Check1->Ready Clear Solution Check3 Dissolve in HFIP? Check2->Check3 Turbid/Pellet Check2->Ready Clear Solution Check3->Ready Clear Solution (Dilute 1:10) Fail Re-evaluate Synthesis Strategy Check3->Fail Insoluble

Figure 1: Decision matrix for solubilizing hydrophobic


-Me-Tyr peptides prior to injection.

Core Protocol: RP-HPLC Method Development

Objective: Resolve the target peptide from the "Deletion Sequence" (Target minus


-Me-Tyr). These often differ by only one residue's hydrophobicity.
Step 1: Stationary Phase Selection

Standard C18 is the default, but often insufficient for aromatic separation.

  • Primary Choice: C18 (End-capped) – Good general retention.

  • Secondary Choice (Recommended): Phenyl-Hexyl – Provides

    
    -
    
    
    
    interactions with the Tyrosine ring. This orthogonal selectivity is crucial for separating the
    
    
    -methylated analog from the non-methylated impurity.
  • Pore Size: Use 300 Å if peptide > 30 residues; 100 Å for shorter sequences.

Step 2: Mobile Phase Engineering

Standard TFA systems are effective, but pH control can fine-tune selectivity.

  • Buffer A: Water + 0.1% TFA (pH ~2.0).

  • Buffer B: ACN + 0.1% TFA.[2][3][4]

  • Alternative (For basic peptides): TEAP (Triethylamine Phosphate) at pH 2.5 or 6.5. Phosphate buffers often provide sharper peaks for hindered peptides but are non-volatile (requires desalting).

Step 3: Thermal Tuning (The "Secret Weapon")

-Me-Tyr peptides are prone to secondary structure formation.
  • Standard Run: 25°C.

  • Optimized Run: 60°C .

    • Why? Elevated temperature breaks hydrogen bonds (disrupting aggregates) and increases mass transfer rates, significantly sharpening peaks and often revealing hidden impurities [1].

Step 4: Gradient Optimization

The deletion sequence will elute very close to the product.

  • Scouting Gradient: 5% to 70% B over 30 mins.

  • Focused Gradient: Identify elution %B (e.g., 35%).

  • Isocratic Hold: Insert a shallow gradient or isocratic hold at the elution point.

    • Example: 25% to 45% B over 40 mins (0.5% B/min slope).

Advanced Separation: Orthogonal Methods

If RP-HPLC fails to achieve >98% purity, employ an orthogonal mode.

Supercritical Fluid Chromatography (SFC)

SFC is emerging as a powerful tool for separating structural isomers and hydrophobic peptides.

  • Mechanism: Uses supercritical CO2 with methanol as a co-solvent.

  • Advantage: Distinct selectivity compared to aqueous RP-HPLC. It is particularly effective for separating stereoisomers if adjacent residues were racemized during the harsh coupling of

    
    -Me-Tyr [2].
    
Diagram: The Purification Loop

PurificationLoop Crude Crude Peptide Mixture HPLC_Scout RP-HPLC Scouting (C18, 60°C, TFA) Crude->HPLC_Scout Decision Resolution > 1.5? HPLC_Scout->Decision Prep Prep Scale RP-HPLC (Focused Gradient) Decision->Prep Yes SwitchCol Switch to Phenyl-Hexyl or C8 Column Decision->SwitchCol No (Co-elution) SFC Attempt SFC (Orthogonal) Decision->SFC Persistent Impurity QC QC: LC-MS + Analytical HPLC Prep->QC SwitchCol->Decision

Figure 2: Iterative method development loop for difficult separations.

Quality Control & Self-Validation

A self-validating protocol requires confirmation of identity and purity using independent methods.

  • ESI-MS (Electrospray Ionization Mass Spec):

    • Critical Check: Look for the mass difference of -14 Da (missing methyl) or -177 Da (missing entire

      
      -Me-Tyr residue).
      
    • Note: The "Deletion Sequence" is the most common failure mode.

  • Coinjection:

    • Mix the purified product with the crude starting material. If the "pure" peak shoulders or broadens, the purification was insufficient.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Hydrophobic aggregation or column overload.1. Increase column temp to 60°C.2. Reduce loading.3. Use 300 Å pore size silica.[1]
Split Peaks Conformer equilibrium (slow interconversion).Run at elevated temperature (60°C) to speed up kinetics, merging the split peaks into one [1].
Recovery < 50% Irreversible adsorption to C18.Switch to C4 or C8 column (less hydrophobic). Use 2-propanol as part of Mobile Phase B.
"Ghost" Peaks Carryover of hydrophobic peptide.Run a "sawtooth" wash gradient (5% -> 95% -> 5% B) between injections.

References

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. Source: Diva-portal.org. URL:[Link]

  • Sustainability Challenges in Peptide Synthesis and Purification. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine. Source: PubMed. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in alpha-methyl amino acid coupling

Topic: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: -Aminoisobutyric acid (Aib), -Methyl-Alanine, and N-methylated co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in -Methyl Amino Acid Coupling

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope:


-Aminoisobutyric acid (Aib), 

-Methyl-Alanine, and N-methylated congeners.
Executive Summary: The "Gem-Dimethyl" Wall

Welcome to the advanced troubleshooting hub. If you are here, you are likely facing the "Gem-Dimethyl Effect" not as a stabilizing force (as it is in the final fold), but as a kinetic wall during synthesis.

In ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-methyl amino acids like Aib, the two methyl groups attached to the 

-carbon create a dense steric shield. This restricts the rotational freedom of the backbone and physically blocks the approach of the incoming nucleophile (the amine) to the activated electrophile (the carbonyl).

Standard SPPS protocols (DIC/Oxyma or HBTU) often fail here, resulting in deletion sequences (missing residues) or truncated peptides . This guide provides the causal logic and validated protocols to breach this barrier.

Module 1: Coupling Reagent Selection
Q: My standard HBTU/DIEA protocol yields <20% conversion for Aib. Should I just double-couple?

A: No. Repeating a failed chemistry only accumulates byproducts. You must change the activation kinetics.

The Science: HBTU generates an OBt-active ester.[1] While stable, the OBt leaving group is not electron-withdrawing enough to hyper-activate the carbonyl carbon against the steric bulk of an


-methyl group. Furthermore, slow reactions with uronium salts (HBTU/HATU) risk guanidinylation , where the N-terminus attacks the coupling reagent instead of the amino acid, permanently capping the chain.

The Solution: Switch to PyAOP or HATU (with caveats).[2]

  • The Gold Standard (PyAOP): PyAOP is a phosphonium salt derived from HOAt (7-azabenzotriazole).

    • Why: The nitrogen at position 7 of the benzotriazole ring creates a "neighboring group effect" (anchimeric assistance) that speeds up the acylation rate by ~100x compared to HOBt.

    • Benefit: Unlike HATU, PyAOP cannot guanidinylate the amine, making it safer for the prolonged reaction times required for Aib.

  • The Alternative (COMU): If you are restricted from using HOAt reagents (explosive potential/cost), COMU is the best Oxyma-based alternative. It offers reactivity comparable to HATU but with higher solubility in DMF, which is crucial for hindered couplings.

Reagent Decision Matrix
ReagentClassReactivityRisk of CappingRecommended For
HBTU/TBTU Uronium (OBt)LowHigh (Guanidinylation)Standard residues only.
HATU Uronium (OAt)Very HighHigh (Slow reactions)Single hindered residues (e.g., Aib onto Gly).
PyAOP Phosphonium (OAt)Very HighZero Aib-Aib couplings , Cyclization.
COMU Uronium (Oxyma)HighMediumGreen chemistry, microwave synthesis.
TFFH FluoroformamidiniumExtremeLowThe "Nuclear Option" (Acid Fluorides).
Module 2: The "Aib-Aib" Challenge
Q: I am trying to couple Aib onto an N-terminal Aib (Aib-Aib). Even PyAOP is failing. What now?

A: You have hit the "difficult sequence" ceiling. The nucleophile (amine) is hindered and the electrophile (activated acid) is hindered. You need Acid Fluorides or High-Energy Input .

The Protocol: The "Scorched Earth" Method When standard active esters fail, we utilize TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky OBt/OAt esters.

Step-by-Step TFFH Protocol:

  • Equivalents: 5 eq. Fmoc-Aib-OH, 5 eq. TFFH, 10 eq. DIEA.

  • Solvent: Dry DCM or DCM/DMF (1:1). Note: DCM often improves kinetics for acid fluorides.

  • Activation: Pre-activate for 0 minutes (add directly to resin).

  • Time: 2 hours at Room Temp OR 15 mins at 75°C (Microwave).

  • Monitoring: Chloranil test (see Module 4).

Module 3: Deprotection Troubleshooting
Q: My coupling worked, but Fmoc removal on the Aib residue is incomplete. Why?

A: The gem-dimethyl group shields the acidic proton at the 9-position of the fluorenyl ring.

The Fix: Standard 20% Piperidine is too slow. The base cannot access the proton efficiently.

  • Elevate Temperature: Perform deprotection at 75°C for 3 minutes (Microwave).

  • Stronger Base (Caution): Use 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

    • Warning: DBU promotes aspartimide formation if Asp/Asn are present in the sequence. If Asp is present, stick to Piperidine + Heat.

Module 4: Visualization & Logic
Workflow: Optimizing Hindered Couplings

The following diagram outlines the logical flow for selecting the correct protocol based on the severity of steric hindrance.

HinderedCoupling Start Start: Coupling Failure CheckSeq Analyze Sequence Start->CheckSeq IsHindered Is residue alpha-methyl (Aib)? CheckSeq->IsHindered IsDoubleHindered Is Nucleophile also Hindered? (e.g. Aib-Aib) IsHindered->IsDoubleHindered Yes Sol_Standard Standard Protocol (DIC/Oxyma) IsHindered->Sol_Standard No (Standard AA) Sol_HATU Switch to HATU (Single Coupling) IsDoubleHindered->Sol_HATU No (Aib onto Gly/Ala) Sol_PyAOP Switch to PyAOP (Prevent Guanidinylation) IsDoubleHindered->Sol_PyAOP Maybe (Aib onto Val/Ile) Sol_TFFH Acid Fluoride (TFFH) + Microwave (75°C) IsDoubleHindered->Sol_TFFH Yes (Aib onto Aib) Sol_HATU->Sol_PyAOP If yield < 90% Sol_PyAOP->Sol_TFFH If yield < 90%

Caption: Decision tree for selecting coupling reagents based on steric complexity. Blue/Green paths indicate standard optimization; Red indicates "difficult sequence" protocols.

Module 5: Diagnostic Protocols
Q: How do I know if the coupling actually finished? Ninhydrin isn't working.

A: The Ninhydrin (Kaiser) test relies on the formation of Ruhemann's purple. Steric hindrance can prevent the ninhydrin molecule from reacting with the amine, giving a False Negative (residue appears coupled when it is not).

Validated Test Protocols:

  • Chloranil Test (For Secondary/Hindered Amines):

    • Target: Detects free secondary amines or hindered primary amines.

    • Reagents: 2% Acetaldehyde in DMF (Sol A), 2% Chloranil in DMF (Sol B).

    • Procedure: Add 5 drops A + 5 drops B to a few resin beads.

    • Result:Blue/Green beads = Incomplete Coupling (Free Amine). Colorless = Complete.

  • Micro-Cleavage (The Only Certainty):

    • Take ~5mg of resin.

    • Treat with 100µL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.

    • Evaporate TFA with nitrogen stream.

    • Analyze via LC-MS.

    • Look for: Mass of [Expected Peptide] vs [Expected Peptide - Aib].

References
  • Albericio, F., & Bomer, J. M. (1999). Coupling reagents and strategies for the solid-phase synthesis of difficult peptides. Nature. Link (Context: Validation of PyAOP and HATU superiority).

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole system: Effects of structure on coupling efficiency. Journal of the American Chemical Society. Link (Context: Mechanistic explanation of the HOAt neighbor effect).

  • Wulff, M., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Link (Context: Microwave protocols for Aib-Aib coupling).

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link (Context: Review of modern reagents like COMU and Oxyma).

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link (Context: Specific temperature data for Aib coupling).

Sources

Optimization

troubleshooting low yields with Boc-O-benzyl-alpha-methyl-L-Tyr

Technical Support Center: Boc-O-benzyl- -methyl-L-Tyr Ticket ID: #BOC-TYR-ME-001 Status: Open Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Difficult Sequence" Paradox Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-O-benzyl- -methyl-L-Tyr

Ticket ID: #BOC-TYR-ME-001 Status: Open Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Difficult Sequence" Paradox

Welcome to the technical support hub for Boc-O-benzyl-


-methyl-L-Tyr  (Boc-Tyr(Bzl)-

-Me-OH).

If you are experiencing low yields (<30%), you are likely battling two converging forces:

  • Steric Wall: The

    
    -methyl group creates a quaternary carbon center that severely restricts the approach of the nucleophile (the amine on the resin) to the activated carboxylate.
    
  • Hydrophobic Aggregation: The combination of the O-benzyl group and the

    
    -methyl scaffold increases the hydrophobicity of the growing peptide chain, promoting "beta-sheet" aggregation within the resin matrix, which physically hides the reactive sites.
    

This guide provides field-proven protocols to overcome these barriers, moving beyond standard carbodiimide chemistry.

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Yield Observed Check1 Is the unreacted amine still present on resin? (Kaiser/Chloranil Test) Start->Check1 YesAmine YES: Positive Test (Coupling Failed) Check1->YesAmine Blue Beads NoAmine NO: Negative Test (Amine Blocked/Gone) Check1->NoAmine Colorless Beads ReagentCheck Current Reagent? YesAmine->ReagentCheck Carbodiimide DIC/HOBt or HBTU ReagentCheck->Carbodiimide SwitchHATU ACTION: Switch to HATU/HOAt + Microwave (60°C) Carbodiimide->SwitchHATU MassSpec Check Mass Spec of Cleaved Peptide NoAmine->MassSpec Guanidine Mass +100 Da? (Guanidinylation) MassSpec->Guanidine NCA Mass -56 Da / Polymer? (NCA Formation) MassSpec->NCA SwitchPyAOP ACTION: Switch to PyAOP or Acid Fluoride Guanidine->SwitchPyAOP Use PyAOP (No Guanidine) ProtocolMod ACTION: Add Base to Resin, not AA Stock NCA->ProtocolMod Reduce Activation Time

Figure 1: Diagnostic workflow for isolating the root cause of low incorporation yields.

Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: Why is my standard DIC/HOBt coupling failing (Yield < 20%)?

The Technical Reality: Standard carbodiimide couplings (DIC/EDC) are too slow for


-methyl amino acids. The extra methyl group at the alpha position acts as a "shield," drastically reducing the reaction rate constant (

).

During this prolonged reaction time, the activated ester is vulnerable to hydrolysis or rearrangement before the amine can attack. You must use Aminium/Phosphonium salts (HATU, PyAOP) which generate a more reactive ester (At-ester) and benefit from the "neighboring group effect" of the pyridine nitrogen in HOAt [1].

Recommendation:

  • Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Conditions: Use microwave irradiation at 60°C or 75°C to overcome the activation energy barrier imposed by steric hindrance [2].

Q2: I see a byproduct with Mass +99/100 Da. What is this?

The Diagnosis: This is Guanidinylation . Because the coupling is sterically slow, the N-terminus of the resin-bound peptide has time to attack the coupling reagent (HATU/HBTU) itself rather than the amino acid. This permanently caps your peptide chain with a tetramethylguanidinium moiety.

The Fix:

  • Switch Reagent: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts cannot form guanidines [3].

  • Base Management: Ensure you are not using a large excess of DIEA. Keep the Base:Reagent ratio strictly 2:1.

Q3: I suspect N-Carboxyanhydride (NCA) formation. How do I prevent it?

The Mechanism: With Boc-protected amino acids, if the carboxylate is activated (e.g., by DIC) but the amine nucleophile is not immediately available (due to sterics), the carbonyl oxygen of the Boc urethane group can attack the activated acid. This cyclizes to form an NCA, releasing tert-butanol. The NCA can then polymerize or react rapidly with trace water, ruining the stoichiometry.

Prevention Protocol:

  • Do NOT pre-activate the amino acid in a separate vial for more than 30 seconds.

  • In-situ Activation: Add the amino acid and HATU to the resin dry or in minimal solvent, then add the base (DIEA/Collidine) last, directly to the reaction vessel. This ensures the amine is present the moment the active ester is formed.

Part 3: Optimized Experimental Protocols
Protocol A: High-Efficiency Coupling for

-Methyl Tyr

Use this protocol for the initial attempt to incorporate Boc-Tyr(Bzl)-


-Me-OH.
ComponentEquivalentsRole
Boc-Tyr(Bzl)-

-Me-OH
4.0 eqProtected Monomer
HATU 3.9 eqCoupling Reagent (High Reactivity)
HOAt 4.0 eqAdditive (Reduces Racemization)
DIEA (Diisopropylethylamine) 8.0 eqBase
Solvent DMF (anhydrous)Carrier

Step-by-Step:

  • Swell Resin: Swell resin in DCM for 20 mins, then wash 3x with DMF.

  • Dissolution: Dissolve Amino Acid, HATU, and HOAt in minimal DMF (0.2 M concentration). Do not add base yet.

  • Addition: Add the solution to the resin.[1]

  • Initiation: Add DIEA immediately.

  • Microwave: Irradiate at 75°C for 10 minutes (25W constant power).

    • Alternative (Room Temp): Double couple: 2 x 2 hours.

  • Wash: DMF (3x), DCM (3x).

  • QC: Perform Chloranil test (more sensitive than Kaiser for secondary amines, but useful here to confirm primary amine consumption).

Protocol B: The "Magic Mixture" for Aggregation

Use this if the resin beads appear "clumped" or opaque, indicating aggregation.

Replace pure DMF with the following solvent blend during coupling:

  • DCM : DMF : NMP (1 : 1 : 1)

  • Additive: 1% Triton X-100 or 0.4M LiCl (Lithium Chloride).

  • Rationale: LiCl disrupts hydrogen bonding networks (beta-sheets) that form due to the hydrophobic benzyl/methyl groups, effectively "dissolving" the aggregate [4].

Part 4: Data & Reagent Comparison

Table 1: Coupling Reagent Hierarchy for Sterically Hindered Amino Acids

ReagentReactivityRisk of GuanidinylationRecommended For
HBTU/TBTU Low/MediumHighStandard couplings (Ala, Gly, Leu). Avoid for

-Me.
HATU HighMediumFirst-line choice for

-Me-Tyr.
PyAOP HighNone Best for slow couplings or valuable intermediates.
TFFH (Acid Fluoride)Very HighNoneExtreme steric hindrance (e.g., coupling two

-Me residues).
Part 5: Visualizing the NCA Side Reaction

Understanding this pathway is critical when using Boc chemistry with hindered residues.

NCAMechanism Start Boc-AA-OH (Activated Ester) Attack Intramolecular Attack (Boc Carbonyl Oxygen) Start->Attack Slow Coupling Allows Time Intermediate Cyclic Intermediate Attack->Intermediate Collapse Elimination of t-BuOH Intermediate->Collapse Product N-Carboxyanhydride (NCA) Collapse->Product Polymer Oligomers/Polymers (Low Purity) Product->Polymer Polymerization

Figure 2: Mechanism of NCA formation. This occurs when activation time is long and amine nucleophile is absent or sterically blocked.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3] Journal of the American Chemical Society.

  • Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis of Difficult Sequences. Organic Letters.

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[2] Journal of Organic Chemistry.

  • Seebach, D., et al. (1996). Lithium Salts as Additives in Peptide Synthesis. Helvetica Chimica Acta.

Sources

Troubleshooting

preventing racemization during alpha-methyl tyrosine coupling

Technical Support Center: Advanced Peptide Synthesis Topic: Preventing Racemization During -Methyl Tyrosine Coupling Ticket ID: #8842-AMT-COUPLING Status: Open Assigned Specialist: Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Preventing Racemization During


-Methyl Tyrosine Coupling
Ticket ID:  #8842-AMT-COUPLING
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Steric-Electronic Paradox

Coupling


-methyl tyrosine (

-Me-Tyr) presents a specific "perfect storm" for racemization. The

-methyl group creates a tetrasubstituted carbon center, introducing massive steric hindrance that retards the nucleophilic attack of the incoming amine.

The Paradox: To overcome this slow kinetics, researchers often reach for the most powerful coupling agents (e.g., HATU). However, the longer the activated ester sits unreacted (due to steric bulk), the higher the probability it will cyclize into an oxazolone intermediate. In the presence of strong bases (like DIEA), this oxazolone readily enolizes, destroying the chirality at the


-carbon.

The Solution: You must decouple activation power from basicity. The protocols below prioritize maintaining the integrity of the chiral center using "base-starved" or "sterically hindered base" environments.

Module 1: The Mechanism of Failure

Understanding the enemy is the first step to defeating it. Racemization in


-Me-Tyr is rarely direct enolization; it is almost always via the 5(4H)-oxazolone  pathway.
Visualizing the Threat

RacemizationPathway AA Fmoc-alpha-Me-Tyr-OH Act Activated Ester (Slow Reaction due to Sterics) AA->Act Coupling Agent Ox Oxazolone (Cyclized Intermediate) Act->Ox Slow Kinetics + Base (DIEA) Prod Native Peptide (L-Isomer) Act->Prod Amine (Fast) Rac Racemic Product (DL-Mixture) Ox->Rac Rapid Enolization Ox->Prod Amine (Slow)

Figure 1: The Kinetic Race. High steric hindrance slows the path to the Native Peptide, allowing the Base to catalyze the formation of the Oxazolone intermediate.

Module 2: Reagent Selection Guide

Do not use standard protocols for


-Me-Tyr. Use this selection matrix to choose your reagents.
ComponentStandard (Avoid)RecommendedExpert / "Nuclear" OptionWhy?
Coupling Agent HBTU / TBTUDIC / Oxyma Pure TFFH (Acid Fluoride)HBTU/TBTU require base during activation. DIC/Oxyma is base-free.[1] TFFH creates highly reactive acid fluorides for extreme sterics.
Base DIEA (DIPEA)2,4,6-Collidine (TMP)None (if possible)DIEA is a strong, unhindered base that strips the

-proton. Collidine is sterically hindered and weaker (pKa ~7.4 vs 10.5), preventing proton abstraction.
Additive HOBtOxyma Pure HOAtOxyma Pure shows superior racemization suppression compared to HOBt/HOAt in recent comparative studies [1].[2][3][4]
Solvent DMFDMF / DCM (1:1) NMPDCM helps solubilize protected intermediates; NMP improves swelling for difficult sequences.

Module 3: Validated Protocols

Protocol A: The "Safe" Route (DIC/Oxyma)

Best for: Standard solid-phase synthesis where


-Me-Tyr is internal.
  • Dissolution: Dissolve Fmoc-

    
    -Me-Tyr-OH (3.0 eq) and Oxyma Pure  (3.0 eq) in minimal DMF.
    
  • Activation: Add DIC (3.0 eq).[1]

  • Pre-activation: Incubate for exactly 2 minutes . (Do not exceed this; carbodiimides can rearrange).

  • Coupling: Add to resin.

  • Conditions: Shake at Room Temperature for 2–4 hours .

    • Note: This method contains zero tertiary base , virtually eliminating base-catalyzed racemization [2].

Protocol B: The "Power" Route (HATU/Collidine)

Best for: When Protocol A fails to drive conversion >90%.

  • Dissolution: Dissolve Fmoc-

    
    -Me-Tyr-OH (3.0 eq) and HATU  (2.9 eq) in DMF.
    
  • Base Addition: Add 2,4,6-Collidine (6.0 eq).

    • Critical: Do NOT use DIEA.

  • Coupling: Immediately add to the resin (0 min pre-activation).

  • Conditions: Double couple: 1 hour RT, then fresh reagents for 1 hour RT.

Protocol C: The "Nuclear" Option (TFFH - Acid Fluorides)

Best for: Extremely hindered couplings (e.g.,


-Me-Tyr onto another hindered residue).
  • Dissolution: Dissolve Fmoc-

    
    -Me-Tyr-OH (3.0 eq) and TFFH  (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq) in DCM/DMF.
    
  • Base: Add DIEA (6.0 eq).

    • Why DIEA here? Acid fluorides are highly stable toward oxazolone formation compared to active esters, so we can tolerate a stronger base to drive the kinetics [3].

  • Coupling: React for 1 hour.

Module 4: Troubleshooting & FAQs

Q1: I see a "deletion sequence" (mass - residue). Is it racemization or failed coupling?

A: This is failed coupling. Racemization results in the same mass but a different retention time (diastereomer) on HPLC.

  • Fix: If you see deletion, switch from Protocol A to Protocol C (TFFH). The acid fluoride is smaller and more reactive than the bulky OBt/Oxyma ester.

Q2: Can I use microwave heating to speed this up?

A: Proceed with extreme caution.

  • Risk: Heat provides the energy required to overcome the activation barrier for oxazolone formation.

  • Limit: Do not exceed 50°C . Use Protocol A (DIC/Oxyma) if heating. Never heat HATU/DIEA with chiral

    
    -methyl amino acids.
    
Q3: My HPLC shows a "doublet" peak for the peptide. How do I confirm it's racemization?

A: Use the C.A.T. Check (Co-injection Analysis Test).

  • Synthesize a small batch of the peptide intentionally using the D-isomer of

    
    -Me-Tyr.
    
  • Spike this D-isomer standard into your suspected L-isomer product.

  • Run HPLC.[1][5] If the "impurity" peak grows, it is the D-epimer.

Decision Tree: Troubleshooting Workflow

Troubleshooting Problem Issue Detected Type Identify Defect Problem->Type LowYield Low Yield (Missing Mass) Type->LowYield Racem Racemization (Doublet Peaks) Type->Racem Sol_Yield1 Switch to TFFH (Protocol C) LowYield->Sol_Yield1 Severe Sol_Yield2 Double Couple (Protocol B) LowYield->Sol_Yield2 Moderate Sol_Rac1 Switch Base to Collidine Racem->Sol_Rac1 If using HATU Sol_Rac2 Use Base-Free (Protocol A) Racem->Sol_Rac2 If using DIEA

Figure 2: Diagnostic Logic. Follow the path based on whether your primary failure mode is yield (coupling efficiency) or purity (stereochemical integrity).

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6] Chemistry – A European Journal.

  • Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

  • Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society.

  • BenchChem Technical Support. "Prevention of Racemization in Peptide Synthesis." BenchChem Support Center.

Sources

Optimization

PyAOP vs HATU for coupling Boc-alpha-methyl amino acids

This guide functions as a specialized Technical Support Center for peptide chemists facing the specific challenge of coupling sterically hindered Boc- -methyl amino acids (e.g., Aib, -Me-Phe).[1] Topic: PyAOP vs. HATU fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for peptide chemists facing the specific challenge of coupling sterically hindered Boc-


-methyl amino acids  (e.g., Aib, 

-Me-Phe).[1]

Topic: PyAOP vs. HATU for Boc-


-Methyl Amino Acids
Ticket Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Steric Dilemma

Coupling


-methyl amino acids introduces massive steric bulk at the reaction center.[2] This slows down the acylation rate significantly.
  • The Problem: When acylation is slow, side reactions that are normally outcompeted become dominant.

  • The Verdict: While HATU is the most powerful activator for standard couplings, it becomes a liability for

    
    -methyls due to guanidinylation .[1] PyAOP  is the superior choice for these specific "slow" couplings because it maintains the high reactivity of the HOAt moiety without the risk of capping your peptide chain.
    

Technical Deep Dive: The Guanidinylation Trap

To understand why your synthesis might fail with HATU, you must understand the competition between Acylation (Good) and Guanidinylation (Bad).[1]

Mechanism of Action

Both HATU and PyAOP generate the highly reactive -OAt active ester .[1]

  • HATU (Uronium Salt): If the amine (nucleophile) cannot reach the carbonyl carbon quickly due to steric hindrance (e.g., an

    
    -methyl group), the amine will instead attack the central carbon of the HATU uronium functionality. This permanently caps the N-terminus as a guanidine species (+99 Da mass shift).[1]
    
  • PyAOP (Phosphonium Salt): Does not have a central carbon electrophile accessible for this side reaction.[1] It drives the reaction to the active ester without offering a "trap" for the amine.

Visualizing the Pathway

The following diagram illustrates the critical divergence in pathways between HATU and PyAOP during hindered couplings.

CouplingMechanism Start Hindered Amine (e.g., H-Aib-Resin) Reagent_HATU HATU Activation Start->Reagent_HATU Path A Reagent_PyAOP PyAOP Activation Start->Reagent_PyAOP Path B ActiveEster Active -OAt Ester (Slow Formation/Attack) Reagent_HATU->ActiveEster SideProduct Guanidinylated Amine (DEAD END: +99 Da) Reagent_HATU->SideProduct Fast Side Reaction (If Path to Product is blocked) Reagent_PyAOP->ActiveEster Reagent_PyAOP->SideProduct BLOCKED (Not chemically possible) Product Peptide Bond (Desired Product) ActiveEster->Product Slow Path (Steric Hindrance)

Figure 1: The "Guanidinylation Trap." HATU presents a risk of permanent chain termination during slow reactions, whereas PyAOP eliminates this specific side reaction pathway.[1]

Comparative Data Analysis

FeatureHATU (Uronium)PyAOP (Phosphonium)
Reactivity Extremely HighExtremely High (HOAt-based)
Primary Risk Guanidinylation (Capping)Phosphine Oxide removal (Solution phase only)
Suitability for

-Me
Low (High risk of capping)High (Safe for prolonged reaction)
Reaction Time Must be short (<30 min) to avoid side rxnCan be extended (2-24h)
Byproduct Tetramethylurea (Water soluble)Pyrrolidino-phosphine oxide
Cost ModerateHigh

Validated Protocol: Coupling Boc- -Methyl Amino Acids

Scenario: Coupling Boc-Aib-OH (or similar) onto a resin-bound amine.[1][3] Reagent: PyAOP is the primary recommendation.[4]

Step-by-Step Workflow
  • Reagent Preparation:

    • Amino Acid: 4.0 equivalents of Boc-

      
      -Me-AA-OH.[1]
      
    • Activator: 4.0 equivalents of PyAOP .

    • Base: 8.0 equivalents of DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

    • Note: TMP is a weaker base and can reduce racemization, though

      
      -methyls are generally resistant to racemization.[1] DIEA is standard for Boc chemistry.[1]
      
  • Pre-Activation (Crucial):

    • Dissolve the Amino Acid and PyAOP in DMF (or NMP for better swelling).[1]

    • Add the Base.[3]

    • Wait exactly 30-60 seconds.

    • Why? Phosphonium salts activate slightly slower than uroniums.[1] A brief pre-activation ensures the Active Ester (OAt) is formed before hitting the resin.

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin.[2][5][6]

    • Reaction Time: 2 hours at Room Temperature.

    • Optimization: For extremely difficult couplings (e.g., Aib-to-Aib), perform at 50°C or use Microwave irradiation (75°C for 5-10 mins).[1]

  • Monitoring:

    • Standard Kaiser test often fails (false negative) on hindered amines.[1]

    • Use the Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS.[1]

  • Double Coupling (Mandatory):

    • Drain and wash resin (DMF x3).[1][3][5][7]

    • Repeat the coupling step with fresh reagents.

Troubleshooting Guide (The "Clinic")

Use this logic flow to diagnose synthesis failures involving


-methyl amino acids.

Troubleshooting Problem Synthesis Failure with Boc-alpha-Methyl AA Q1 Check Mass Spec of Crude Problem->Q1 Result_Plus99 Mass = Expected + 99 Da (+100/101 depending on isotope) Q1->Result_Plus99 Result_Deletion Mass = Deletion Sequence (Missing AA) Q1->Result_Deletion Result_NoReaction Starting Material Only Q1->Result_NoReaction Sol_Plus99 Diagnosis: Guanidinylation Cause: Used HATU with slow coupling Fix: Switch to PyAOP Result_Plus99->Sol_Plus99 Sol_Deletion Diagnosis: Incomplete Coupling Fix: Double Couple, Increase Temp (50°C), Switch solvent to NMP Result_Deletion->Sol_Deletion Sol_NoReaction Diagnosis: Steric Zipper Fix: Use Acid Fluoride method or PyBrOP Result_NoReaction->Sol_NoReaction

Figure 2: Troubleshooting Decision Tree. Identify the root cause based on Mass Spectrometry data.

Common Scenarios & Solutions

Q: I used HATU and my yield is 40%. The rest is a +99 Da impurity.

  • A: You have guanidinylated your N-terminus.[1][2][8] Because the

    
    -methyl group slowed the reaction down, the amine attacked the HATU reagent instead of the amino acid.
    
  • Fix: Switch to PyAOP . It cannot form guanidines.[1][8][9]

Q: I am using PyAOP but the coupling is still incomplete after 2 hours.

  • A: Steric hindrance is preventing the approach.[2][4]

  • Fix:

    • Heat: Increase temperature to 50°C (conventional) or 75°C (microwave).

    • Solvent: Switch from DMF to NMP (N-methylpyrrolidone).[1][2] NMP swells the resin better, exposing "hidden" sites.

    • Reagent: If PyAOP fails, the "Nuclear Option" is PyBrOP or converting the amino acid to an Acid Fluoride (using TFFH).

Q: Can I use PyBOP instead of PyAOP?

  • A: You can, but PyAOP is superior.[1] PyAOP contains the HOAt (aza-benzotriazole) ring, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~2-10x compared to the HOBt-based PyBOP.[1] For

    
    -methyls, you need every bit of speed you can get.[1]
    

References

  • Albericio, F., et al. (1997).Preparation of "Difficult" Peptide Sequences Using the HATU/HOAt System. This paper establishes the baseline efficiency of HOAt-based reagents but highlights the risks in slow couplings.

    • [1]

  • Carpino, L. A., et al. (1994). The advantages of phosphonium salts (PyAOP) over uronium salts (HATU).[1] The foundational work describing why phosphonium salts avoid guanidinylation.

    • [1]

  • Thermo Fisher Scientific Technical Note.Guanidinium Formation during in situ Activation of Amino Acids by Uronium-Salts. A technical breakdown of the +99 Da side reaction.

  • BenchChem Technical Guide. Strategies to Overcome Steric Hindrance in Peptide Synthesis. Practical protocols for N-methyl and alpha-methyl couplings.[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of α-Methyl Tyrosine Peptides

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into the challenges associated with synthesizing peptides containing α-methyl tyrosine (α-Me-Tyr). The unique steric hindrance imparted by the α-methyl group often leads to significant on-resin aggregation and poor solubility, complicating standard Solid-Phase Peptide Synthesis (SPPS) protocols. Here, we will explore the root causes of these issues and provide a structured troubleshooting framework with validated protocols to help you overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the synthesis of α-Me-Tyr-containing peptides.

Q1: Why are peptides containing α-methyl tyrosine so difficult to synthesize using SPPS?

The primary challenge stems from two interconnected issues: steric hindrance and on-resin aggregation. The α-methyl group adds significant bulk directly adjacent to the peptide backbone.[1][2] This steric bulk physically obstructs the incoming activated amino acid, making the formation of the next peptide bond significantly more difficult and slower than with standard amino acids.[1][3] This often leads to incomplete coupling reactions and the formation of deletion sequences.[1] Furthermore, the hydrophobicity and rigid conformation induced by α-Me-Tyr can promote strong inter-chain hydrogen bonding, leading to severe on-resin aggregation.[4] The peptide chains essentially fold upon themselves and each other, making the N-terminal amine inaccessible for the next coupling step.[4]

Q2: What are the tell-tale signs of on-resin aggregation during my synthesis?

There are several key indicators that your peptide is aggregating on the resin:

  • Resin Shrinking: The most obvious visual cue is a noticeable decrease in the volume of the swollen peptide-resin beads.[5] This indicates that the peptide chains are collapsing onto themselves rather than being fully solvated.

  • Poor Solvent Drainage: During wash steps, you may notice that the solvent drains much more slowly than in earlier cycles.

  • Incomplete Deprotection/Coupling: You may see persistently positive ninhydrin (Kaiser) tests after coupling steps, even with extended reaction times or double coupling. This signals that the N-terminal amines are sterically shielded by the aggregated structure and are unavailable for reaction.

  • Low Yield and Multiple Peaks in HPLC: Upon cleaving the peptide, a low yield of the crude product is a strong indicator of synthesis failure. Subsequent analysis by HPLC will often show a complex chromatogram with multiple peaks corresponding to deletion sequences and other impurities.[1]

Q3: My synthesis has failed. What is the very first thing I should try to fix it?

Before attempting more complex solutions, the first and often most effective step is to change the primary synthesis solvent. If you are using N,N-dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP).[6][7] NMP has superior solvating properties for many aggregating sequences. For particularly stubborn cases, a mixture of 25% DMSO in NMP can be even more effective at disrupting secondary structures. This simple change can often improve solvation enough to rescue a difficult synthesis.

Q4: Can microwave-assisted SPPS help with these difficult couplings?

Absolutely. Microwave-assisted SPPS is a powerful tool for synthesizing "difficult sequences".[8] The application of microwave energy rapidly heats the reaction mixture, which can disrupt the hydrogen bonds that cause aggregation and provide the necessary energy to overcome the steric hindrance of the α-methyl group.[2][6] This leads to faster, more efficient deprotection and coupling steps, often driving reactions to completion where conventional methods fail.[2]

Part 2: In-Depth Troubleshooting Guide & Protocols

When standard adjustments are not enough, a more systematic approach is required. This guide provides detailed strategies, from proactive sequence design to reactive troubleshooting steps.

Problem 1: Consistently Poor Coupling Efficiency at or after the α-Me-Tyr Residue

This is the most common failure mode. The steric bulk of the α-Me-Tyr residue itself makes it difficult to couple, and its presence then promotes aggregation that hinders all subsequent couplings.

Strategy A: Backbone Protection with Pseudoproline Dipeptides

Causality: The most effective way to proactively prevent aggregation is to disrupt the hydrogen bonding network of the peptide backbone.[8][9] Pseudoproline dipeptides are building blocks derived from Ser, Thr, or Cys that introduce a temporary "kink" in the peptide chain, similar to a natural proline residue.[10][11] This kink disrupts the formation of β-sheet structures responsible for aggregation.[10][12] The native sequence is restored during the final TFA cleavage. For maximum effect, pseudoprolines should be inserted approximately every six residues within a difficult sequence.

Workflow Diagram: Pseudoproline Decision & Implementation

G cluster_0 Proactive Strategy Start Analyze Peptide Sequence (Residues 10+) Check_Pro Does it lack Proline? Start->Check_Pro Check_SerThr Contain Ser or Thr? Check_Pro->Check_SerThr Yes Proceed_SPPS Proceed with Standard SPPS Check_Pro->Proceed_SPPS No Incorporate_Pseudo Substitute Xaa-Ser/Thr with Fmoc-Xaa-Ser/Thr(ΨMe,MePro)-OH every ~6 residues Check_SerThr->Incorporate_Pseudo Yes No_SerThr Consider Dmb Dipeptide (See Strategy B) Check_SerThr->No_SerThr No Incorporate_Pseudo->Proceed_SPPS G cluster_0 Problem: On-Resin Aggregation cluster_1 Solution: Backbone Modification Aggregation Peptide Chains (β-Sheet Formation) H_Bond Inter-chain H-Bonding Aggregation->H_Bond Pseudoproline Pseudoproline 'Kink' or Dmb Group Disruption Steric Disruption of Backbone H-Bonding Pseudoproline->Disruption Disruption->H_Bond Prevents

Caption: How backbone modifications disrupt peptide aggregation.

This guide provides a foundational framework for addressing the common challenges encountered when synthesizing α-methyl tyrosine-containing peptides. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can significantly improve the success rate and purity of your target peptides.

References
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.
  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(44), 15638-15654. [Link]

  • Packman, L. C. (2009). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

  • Wöhr, T., & Mutter, M. (1995). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Tetrahedron Letters, 36(22), 3847-3848.
  • Semantic Scholar. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
  • Zhang, Y., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Towse, C. L., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Biopolymers, 105(11), 826-841. [Link]

  • Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 110(9), e23334. [Link]

  • Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Deletion Sequences with α,α-Disubstituted Residues

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of α,α-Disubstituted Residues α,α-Disubstituted amino acids are powerful tools in peptide and drug design. By r...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of α,α-Disubstituted Residues

α,α-Disubstituted amino acids are powerful tools in peptide and drug design. By replacing the α-hydrogen with an alkyl group, these residues introduce significant conformational constraints, often inducing helical or β-turn secondary structures.[1][2][3] This structural pre-organization can enhance biological activity and, crucially, the gem-dialkyl substitution provides a steric shield, rendering the adjacent peptide bonds resistant to enzymatic degradation.[4][5] However, the very steric hindrance that confers these desirable properties also presents a significant challenge during solid-phase peptide synthesis (SPPS), frequently leading to incomplete coupling reactions and the formation of deletion sequences.[6][7]

Deletion sequences, where one or more amino acids are missing from the target peptide, are notoriously difficult to separate from the full-length product due to their similar physicochemical properties.[7] Their presence can drastically alter the biological activity and therapeutic efficacy of a synthetic peptide, making their minimization a critical aspect of quality control.[7] This guide will equip you with the knowledge and techniques to proactively address and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary causes of deletion sequences when incorporating α,α-disubstituted amino acids?

The formation of deletion sequences during the incorporation of residues like α-aminoisobutyric acid (Aib) or dipropylglycine (Dpg) is primarily due to incomplete coupling reactions.[5][7] Several factors contribute to this:

  • Steric Hindrance: The bulky α,α-disubstituted side chains physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[4][7] This is particularly problematic when coupling one sterically hindered residue to another.[8]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues or is prone to forming secondary structures on the resin, can aggregate.[9][10] This aggregation can mask the N-terminal amine, making it inaccessible for the incoming amino acid.

  • Insufficient Acylating Species Reactivity: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier associated with coupling sterically hindered residues.[11]

  • Incomplete Deprotection: Failure to completely remove the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group will prevent the subsequent coupling reaction from occurring.[7][12]

Troubleshooting Guide: Incomplete Coupling of an α,α-Disubstituted Residue

Symptom: Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to the mass of the target peptide minus the mass of the α,α-disubstituted residue (and subsequent amino acids if the failure was catastrophic).

Workflow for Diagnosis and Resolution:

G cluster_0 Diagnosis cluster_1 Resolution Strategies Start Deletion Sequence Detected Check_Coupling Review Coupling Protocol for Hindered Residue Start->Check_Coupling Check_Deprotection Analyze Fmoc-Deprotection Efficiency Start->Check_Deprotection Check_Aggregation Assess Potential for On-Resin Aggregation Start->Check_Aggregation Optimize_Coupling Optimize Coupling Conditions: - Increase reagent concentration [5] - Use stronger coupling reagents (e.g., HATU, HCTU) [1] - Double couple [5] - Increase coupling time Check_Coupling->Optimize_Coupling Improve_Deprotection Enhance Deprotection: - Extend deprotection time - Use DBU in deprotection solution [6] Check_Deprotection->Improve_Deprotection Mitigate_Aggregation Address Aggregation: - Use chaotropic salts (e.g., LiCl) [9] - Incorporate pseudoproline dipeptides [6] - Microwave-assisted synthesis [2] Check_Aggregation->Mitigate_Aggregation Resynthesize Re-synthesize Peptide with Optimized Protocol Optimize_Coupling->Resynthesize Improve_Deprotection->Resynthesize Mitigate_Aggregation->Resynthesize

Sources

Troubleshooting

Technical Support Center: Advanced Peptide Coupling Strategies for α-Methyl Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for challenging peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for challenging peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the incorporation of sterically hindered α-methylated amino acids into peptide sequences. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complex couplings and achieve higher yields and purities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic steps and corrective actions.

Issue 1: Low or No Coupling Yield

Question: My coupling reaction with an α-methylated amino acid (e.g., α-aminoisobutyric acid, Aib) resulted in a very low yield or failed completely. Mass spectrometry shows mainly the truncated sequence. What went wrong and how can I fix it?

Answer: This is the most common problem when dealing with α,α-disubstituted amino acids. The root cause is almost always the immense steric hindrance presented by the additional methyl group on the α-carbon.[1][2][3] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of peptide bond formation.

Causality & Corrective Actions:

  • Insufficient Activating Reagent Potency: Standard carbodiimide reagents like DCC or DIC are often too weak to efficiently activate the carboxyl group for such a sterically demanding reaction.[2]

    • Solution: Switch to a more powerful onium salt-based coupling reagent. Uronium/Aminium salts like HATU , HCTU , or COMU are highly recommended.[2][4][5] Phosphonium salts such as PyBOP or PyAOP are also excellent choices, particularly when minimizing racemization is critical.[6] HATU and its analogues are often preferred because the 7-azabenzotriazole (HOAt) leaving group forms a more reactive active ester and provides anchimeric assistance, which helps to accelerate the coupling step.[7]

  • Incomplete Reaction (Insufficient Time/Energy): Even with a potent coupling reagent, the reaction may not go to completion at ambient temperature due to the high activation energy barrier imposed by steric hindrance.

    • Solution A (Double Coupling): After the initial coupling reaction, perform a qualitative test (like the Kaiser test) to check for remaining free primary amines.[8] If the test is positive, simply repeat the coupling step with a fresh solution of the activated amino acid. This "double coupling" strategy can significantly improve the incorporation of the hindered residue.

    • Solution B (Elevated Temperature): Increasing the reaction temperature provides the necessary energy to overcome the steric barrier.[9] Microwave-assisted peptide synthesis (SPPS) is an exceptionally effective tool for this purpose, as it allows for rapid and uniform heating of the reaction mixture, driving difficult couplings to completion in minutes.[1][10][11] If a microwave synthesizer is unavailable, conventional heating can also be used, with optimal temperatures often found around 75°C.[9][12][13] However, be aware that excessively high temperatures (e.g., 90°C) can sometimes lead to increased side reactions and lower purity.[13]

Issue 2: Significant Epimerization Detected

Question: I successfully incorporated my α-methylated amino acid using high temperatures and a strong coupling reagent, but now my final peptide has a significant diastereomeric impurity. How can I prevent this loss of stereochemical integrity?

Answer: Epimerization, the loss of stereochemical purity at the α-carbon, is a significant risk when using the harsh conditions required for hindered couplings.[2] The activated amino acid is susceptible to base-catalyzed proton abstraction from the α-carbon, leading to a mixture of D and L isomers.[14]

Causality & Corrective Actions:

  • Coupling Reagent and Additive Choice: The choice of coupling reagent and additive has a profound impact on epimerization rates.

    • Solution: Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are superior at suppressing racemization compared to their 1-hydroxybenzotriazole (HOBt) counterparts.[6][7] Therefore, using HATU or COMU is highly advantageous. Phosphonium salts like PyAOP (the HOAt version of PyBOP) are also known for their ability to minimize racemization.[6] When using carbodiimides, always include an additive like HOAt or Oxyma Pure.[6]

  • Base and Pre-activation Time: The organic base used (e.g., DIPEA) can promote epimerization.[14] The longer the amino acid remains in its highly activated state before reacting with the amine, the greater the opportunity for epimerization.

    • Solution: Minimize the pre-activation time to 1-5 minutes before adding the solution to the resin-bound peptide.[6] Use a weaker or more sterically hindered base, such as 2,4,6-collidine, in place of DIPEA, although this may require longer coupling times.[5] For uronium/aminium reagents like HATU, ensure you are not using a large excess of base; typically 2 equivalents are sufficient.[4]

  • Excessive Temperature: While heat is necessary to drive the reaction, it also accelerates the rate of epimerization.

    • Solution: Optimize the temperature carefully. A temperature scan experiment can identify the "sweet spot" that provides high coupling efficiency without inducing significant epimerization. Often, 75°C is more effective than 90°C.[9][13] For particularly sensitive amino acids, a longer reaction time at a moderately elevated temperature (e.g., 50-60°C) may be preferable to a short reaction at a very high temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best all-around coupling reagents for α-methylated amino acids?

For general use with hindered residues, HATU and COMU are considered top-tier choices.[2][4][5]

  • HATU is known for its high reactivity and speed, forming a highly reactive HOAt ester.[4][7]

  • COMU offers comparable efficiency to HATU but replaces the potentially explosive HOAt component with Oxyma Pure, making it safer to handle.[5] It also has excellent solubility and requires only one equivalent of base for activation.[4][5]

Q2: How critical is the choice of solvent?

Solvent choice is crucial for ensuring proper solvation of the growing peptide chain and the resin, which is essential for reaction efficiency.[15]

  • DMF (N,N-Dimethylformamide) is the most commonly used and effective solvent for SPPS, providing good solvation for both the resin and the peptide.[15][16]

  • NMP (N-Methyl-2-pyrrolidone) is another excellent choice and can sometimes be superior to DMF in preventing peptide aggregation.[16]

  • For particularly difficult sequences prone to aggregation, a mixture of solvents, such as DMF with a small percentage of DMSO, can be beneficial.[15]

Q3: When is microwave-assisted synthesis the best option?

Microwave-assisted SPPS should be strongly considered whenever you are working with known "difficult" sequences, especially those involving multiple hindered residues like Aib or N-methylated amino acids.[1][11] The primary benefit is a rapid, controlled, and efficient thermal effect that drives slow reactions to completion, significantly reducing synthesis time and improving crude purity.[10][11][12] Conventional synthesis of a peptide with three consecutive Aib residues might take over 40 hours and result in <10% purity, whereas microwave-enhanced SPPS can produce the same peptide in under 3 hours with 89% purity.[10]

Visual Diagrams & Data

Troubleshooting Workflow for Low Coupling Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield couplings with α-methylated amino acids.

TroubleshootingWorkflow start Low Coupling Yield with α-Methylated Amino Acid kaiser_test Perform Kaiser Test on Resin start->kaiser_test check_reagents Verify Reagent Potency (HATU, COMU, PyAOP) kaiser_test->check_reagents Negative (Clear beads) but MS shows failure double_couple Perform Second Coupling (Double Couple) kaiser_test->double_couple Positive (Blue beads) increase_temp Increase Reaction Temperature (Microwave or 75°C Conventional Heat) check_reagents->increase_temp extend_time Increase Coupling Time (e.g., 2-4 hours at RT) check_reagents->extend_time end_success Problem Solved double_couple->end_success re_evaluate Re-evaluate Strategy: Consider alternative protecting groups or fragment synthesis increase_temp->re_evaluate If still failing increase_temp->end_success extend_time->end_success

Caption: Troubleshooting workflow for low yield in hindered peptide coupling.

Comparison of Recommended Coupling Reagents

The table below summarizes the features of top-tier coupling reagents for managing sterically hindered couplings.

ReagentTypeKey Advantages for Hindered CouplingsPotential Considerations
HATU Uronium/AminiumHigh reactivity, fast kinetics, good racemization suppression due to HOAt.[4][7]Can cause guanidinylation of the N-terminus if used in large excess; HOAt is potentially explosive.[4][5]
COMU Uronium/AminiumEfficiency comparable to HATU, excellent solubility, enhanced safety (Oxyma-based).[4][5]Generally more expensive than HOBt-based reagents.
PyAOP PhosphoniumSuperior performance for highly hindered or N-methylated amino acids, low racemization risk.[6]Slower than HATU/COMU; byproducts can be more difficult to remove.
PyBrOP PhosphoniumExtremely reactive, often used for the most difficult couplings where other reagents fail.[5]High reactivity can lead to side reactions; not recommended for routine use.

Validated Experimental Protocol: High-Efficiency Coupling of Aib

This protocol details a robust method for coupling Fmoc-Aib-OH onto a resin-bound peptide using COMU and elevated temperature.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aib-OH

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes prior to use.

    • Ensure the N-terminal Fmoc protecting group has been completely removed (confirmed by a negative Kaiser test after deprotection).

  • Activation Solution Preparation:

    • In a separate vessel, dissolve Fmoc-Aib-OH (4 eq. relative to resin loading) and COMU (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-3 minutes at room temperature. A color change is typically observed.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Immediately add the activation solution to the resin.

    • Secure the reaction vessel in a synthesizer capable of heating (e.g., microwave or induction heating block).

    • Heat the reaction mixture to 75°C and maintain for 10-15 minutes .[9][13] If heating is not available, allow the reaction to proceed for 2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts.

  • Confirmation of Completion:

    • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • If the test is negative (beads remain colorless/yellow): The coupling is complete. Proceed to the deprotection of the Aib Fmoc group for the next cycle.

    • If the test is positive (beads turn blue/purple): The coupling is incomplete. Repeat steps 2-4 (a "double coupling") to drive the reaction to completion.

References
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - AWS. (n.d.).
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (2002). Synthesis, (11), 1592-1596.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Should My Peptide Be Methylated? (2025, September 25). LifeTein.
  • Choosing the right coupling reagent for hindered amino acids. (2025). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008, August 27). The Journal of Organic Chemistry, ACS Publications.
  • Temperature Scanning. (n.d.). Gyros Protein Technologies.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). BenchChem.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • How to Optimize Peptide Synthesis? (n.d.).
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005, January 15). PubMed.
  • OLIGONUCLEOTIDES & PEPTIDES. (2019, June 14). HubSpot.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.).
  • Accelerated chemical synthesis of peptides and small proteins. (n.d.). PNAS.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014, December 29). ResearchGate.
  • Troubleshooting low yield in solid-phase peptide synthesis. (2025). BenchChem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Hindered Boc-Amino Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically the challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically the challenges associated with sterically hindered Boc-amino acids. Slow or incomplete coupling reactions involving bulky residues can be a significant bottleneck. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Accelerating Sluggish Reactions

This section addresses common issues encountered during the coupling of hindered Boc-amino acids in a direct question-and-answer format.

Question 1: My coupling reaction with a bulky Boc-amino acid (e.g., Boc-Aib-OH, Boc-Val-OH) is extremely slow or incomplete using standard DCC/HOBt conditions. What is my first troubleshooting step?

Answer:

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough for sterically demanding couplings.[1][2] The initial and most effective step is to switch to a more powerful in-situ activating reagent.

Recommended Action: Upgrade your coupling reagent to a uronium/aminium or phosphonium salt. These reagents form highly reactive esters that can overcome significant steric barriers.[1][3]

  • Uronium/Aminium Salts: HATU, HBTU, HCTU.[4] HATU is often considered the most efficient in this class due to the formation of a highly reactive OAt ester.[4]

  • Phosphonium Salts: PyBOP, PyAOP.[5] PyBOP is a popular choice known for rapid and efficient couplings, even with challenging substrates.[5]

For extremely hindered systems, such as those involving α,α-disubstituted amino acids, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH.[1][6]

Question 2: I've switched to HATU, but my reaction is still not reaching completion. What other parameters can I adjust?

Answer:

Even with a potent coupling reagent, other factors can impede the reaction. Consider the following adjustments:

  • Increase Reaction Time and/or Temperature: Steric hindrance inherently slows down reaction kinetics.[1] Extending the reaction time, for example from 1-2 hours to overnight, can be beneficial.[1] Gentle heating can also help overcome the activation energy, but must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion rapidly.[1]

  • Solvent Choice: The solvent's ability to solvate the growing peptide chain is crucial for successful coupling.[7][8][9] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1]

    • Consider switching from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[1][10]

    • For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) might be effective.[1]

  • Double Coupling: If a single coupling reaction is incomplete, a second coupling with fresh reagents can often drive the reaction to completion.[11] After the initial coupling time, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1]

Question 3: How can I monitor the progress of my hindered coupling reaction to know if these changes are effective?

Answer:

Monitoring the reaction is critical to determine if your optimization strategies are working.

  • Qualitative Tests: The Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines on the resin.[11][12] A positive (blue) result indicates an incomplete coupling.[11] For secondary amines like proline, the chloranil or isatin tests are more appropriate.[11]

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) analysis of a small, cleaved sample from the resin can provide a more quantitative assessment of the reaction's completeness and identify any side products.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles behind optimizing hindered Boc-amino acid couplings.

Why are some Boc-amino acids considered "hindered"?

Steric hindrance in this context refers to the spatial arrangement of atoms in the amino acid side chain and/or the protecting group that physically obstructs the approach of the incoming nucleophile (the amine) to the activated carboxylic acid. Bulky side chains (e.g., Valine, Isoleucine) and α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib) are common causes of steric hindrance.

How do uronium and phosphonium coupling reagents work to overcome steric hindrance?

These reagents react with the carboxylic acid of the Boc-amino acid in the presence of a base to form a highly reactive activated ester. This activation step is crucial. The resulting active esters are much more electrophilic than the original carboxylic acid, making them more susceptible to nucleophilic attack by the amine component, even when sterically hindered. Reagents like HATU and PyAOP form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP, due to the electronic properties of the leaving group.

What is the role of additives like HOBt and HOAt?

1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are commonly used as additives, particularly with carbodiimide coupling reagents.[2] They serve two primary functions:

  • Accelerate the reaction: They react with the O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid to generate a more reactive HOBt or HOAt active ester.

  • Suppress racemization: By rapidly converting the unstable O-acylisourea intermediate to a more stable active ester, they minimize the formation of oxazolone, a common pathway for racemization.

HOAt is generally considered superior for difficult couplings.[2]

Can I pre-activate the hindered Boc-amino acid before adding it to the reaction?

Yes, pre-activation is a highly recommended strategy, especially for difficult couplings. This involves mixing the Boc-amino acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in the reaction solvent for a short period (1-5 minutes) before adding the mixture to the deprotected amine on the solid support.[1] This ensures the formation of the highly reactive ester before it comes into contact with the amine, which can improve coupling efficiency.

Data and Protocols

Table 1: Comparison of Coupling Reagents for Hindered Systems
Coupling ReagentClassTypical Reaction Time for Hindered CouplingsKey Advantages
DCC/HOBt Carbodiimide4-24 hoursCost-effective
HBTU Uronium/Aminium1-4 hoursGood efficiency, widely used.[5]
HATU Uronium/Aminium1-2 hoursHighly efficient, especially for difficult sequences.[3]
PyBOP Phosphonium1-2 hoursExcellent for hindered and N-methyl amino acids.[5]
COMU Uronium/Aminium1 hour (double coupling)High efficiency, safer alternative to HOBt/HOAt-based reagents.[3][6]
Experimental Protocol: Double Coupling for a Hindered Boc-Amino Acid using HATU
  • Deprotection: Perform the standard Boc-deprotection protocol (e.g., with TFA in DCM) on the resin-bound peptide.[13]

  • Washing: Thoroughly wash the resin with a suitable solvent like DCM, followed by a neutralization step (e.g., with 10% DIPEA in DMF) and further washes with DMF.

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve the hindered Boc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[1]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes.[1]

  • Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is negative (beads are colorless or yellow), the coupling is complete. If positive (beads are blue), proceed to the second coupling.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of the activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Visualization of Concepts
Troubleshooting Workflow for Slow Hindered Couplings

TroubleshootingWorkflow start Slow/Incomplete Hindered Coupling Detected reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent conditions Optimize Reaction Conditions reagent->conditions time_temp Increase Time and/or Temperature conditions->time_temp If still slow solvent Change Solvent (e.g., to NMP) conditions->solvent If still slow double_couple Perform Double Coupling conditions->double_couple If still slow monitor Monitor with Kaiser Test/HPLC time_temp->monitor solvent->monitor double_couple->monitor monitor->conditions Positive Test success Successful Coupling monitor->success Negative Test

Caption: Troubleshooting workflow for slow hindered couplings.

Mechanism of Action: Uronium vs. Carbodiimide Reagents

CouplingMechanisms cluster_0 Carbodiimide Pathway (e.g., DCC) cluster_1 Uronium Pathway (e.g., HATU) BocAA_C Boc-AA-OH OAI O-Acylisourea (Unstable Intermediate) BocAA_C->OAI + DCC DCC DCC->OAI DCU DCU (Byproduct) OAI->DCU Peptide Peptide Bond OAI->Peptide + R'-NH2 (Slow for hindered AA) BocAA_U Boc-AA-OH OAt_Ester OAt-Ester (Highly Reactive) BocAA_U->OAt_Ester + HATU HATU HATU->OAt_Ester Tetramethylurea Tetramethylurea (Byproduct) OAt_Ester->Tetramethylurea OAt_Ester->Peptide + R'-NH2 (Fast) Amine R'-NH2 Amine->Peptide

Caption: Uronium vs. Carbodiimide activation mechanisms.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • Novabiochem® Coupling reagents. Merck.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*. ResearchGate. Published August 6, 2025.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Solvents for Solid Phase Peptide Synthesis.
  • Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. Benchchem.
  • troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Published June 23, 2008.
  • Technical Support Center: Boc-Protected Amino Acid Coupling. Benchchem.
  • Monitoring of Peptide Coupling and Capping.
  • Boc Solid Phase Peptide Synthesis. ChemPep.

Sources

Troubleshooting

resolving aggregation issues in alpha-methyl peptide synthesis

The following technical guide is structured as a Tier-3 Support resource for advanced peptide chemists. It addresses the specific challenges of -methyl amino acids (e.g., Aib, -Me-Ala, -Me-Phe), which present a dual chal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource for advanced peptide chemists. It addresses the specific challenges of


-methyl amino acids  (e.g., Aib, 

-Me-Ala,

-Me-Phe), which present a dual challenge: extreme steric hindrance at the reaction center and unique conformational constraints that can alter solvation properties.

Technical Support Center: -Methyl Peptide Synthesis

Topic: Resolving Aggregation & Steric Hindrance in SPPS Ticket Type: Advanced Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Aggregation" Misdiagnosis

User Observation: "My synthesis failed at the


-methyl residue. The resin isn't swelling, and the coupling yield is near zero. Is it aggregating?"

Scientist’s Diagnosis: While aggregation (intermolecular


-sheet formation) is a common culprit in difficult sequences, 

-methyl amino acids introduce a distinct problem often mistaken for aggregation: Steric Occlusion .
  • The Steric Barrier: The

    
    -methyl group creates a quaternary carbon center. The nucleophilic amine is shielded, and the incoming activated carboxylate struggles to approach. This is a kinetic problem, not necessarily a solubility problem.
    
  • The Aggregation Paradox: Interestingly,

    
    -methyl residues (like Aib) are strong helix inducers. They often break
    
    
    
    -sheet aggregation. However, if the preceding sequence has already aggregated, the bulky
    
    
    -methyl reagent cannot penetrate the resin matrix to react.

The Solution Strategy: You must attack both the Solvation (to open the resin) and the Activation (to force the bond).

Diagnostic Workflow

Before altering your protocol, confirm the root cause using this decision matrix.

Troubleshooting Start Synthesis Stalled at Alpha-Methyl Residue CheckResin Step 1: Check Resin Swelling (DCM vs DMF) Start->CheckResin IsSwollen Is Resin Swollen? CheckResin->IsSwollen Aggregated Diagnosis: Aggregation (Beta-sheets formed) IsSwollen->Aggregated No (Opaque/Clumped) Steric Diagnosis: Steric Hindrance (Kinetic barrier) IsSwollen->Steric Yes (Translucent/Floating) ActionAgg Action: Chaotropic Wash (LiCl/DMSO) + Hmb Protection Aggregated->ActionAgg ActionSteric Action: High Temp (75°C) + PyAOP/HATU Steric->ActionSteric

Figure 1: Diagnostic logic flow to distinguish between resin collapse (aggregation) and pure steric hindrance.

The "Magic Mixture" & Chemical Intervention

If your resin is aggregated, standard DMF will not solvate the chains.[1] You must disrupt the intermolecular Hydrogen bonds.

A. Solvent Systems (The Chaotropic Approach)

Replace standard DMF with one of the following systems during the coupling and deprotection steps of the difficult region.

Solvent SystemCompositionMechanism of ActionRecommended For
The "Magic Mixture" DCM / DMF / NMP (1:1:[1]1)Balances polarity (DMF/NMP) with resin swelling (DCM).General aggregation; Polystyrene resins.[2]
Chaotropic Wash 0.8M LiCl in DMFLi+ ions disrupt H-bonds between peptide chains.[1]Pre-coupling wash for

-sheet prone regions.
Structure Breaker 10-20% HFIP in DCMHexafluoroisopropanol is a potent H-bond donor; solvates "hard" sequences.Extreme aggregation; fragment condensation.
Binary Polar DMSO / DMF (1:[2]4)DMSO prevents gelation.Long sequences (>30 AA).
B. Coupling Reagents (The Kinetic Hammer)

For


-methyl amino acids, the activation energy barrier is high. Standard DIC/Oxyma or HBTU is often insufficient.
  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-aza group provides a neighboring group effect that accelerates coupling.

  • The Specialist: PyAOP (Phosphonium salt of HOAt).

    • Why? PyAOP avoids the formation of guanidinium by-products which can terminate chains during slow couplings (a risk with HATU/HBTU). It is superior for N-methyl and

      
      -methyl couplings.
      
  • The Base: Use TMP (2,4,6-trimethylpyridine, Collidine) instead of DIPEA if racemization is a concern (though less critical for

    
    -methyls which cannot racemize easily, it helps maintain milder basicity).
    

Validated Protocols

Protocol A: Microwave-Assisted -Methyl Coupling

Heat is the most effective tool to overcome the steric barrier of the quaternary carbon.

  • Reagents: 0.2 M Fmoc-

    
    -Me-AA-OH, 0.2 M HATU (or PyAOP), 0.4 M DIPEA in NMP.
    
  • Stoichiometry: Use 5-fold excess of AA and Reagent over resin loading.

  • Microwave Cycle:

    • Ramp: to 75°C over 2 mins.

    • Hold: at 75°C for 10 mins (Standard AA takes 2-5 mins;

      
      -Me requires double).
      
    • Power: 30-50W (Keep constant power to avoid hot spots).

  • Double Couple: Filter and repeat the step. Do not skip this.

  • Capping: Acetylate unreacted amines immediately after to prevent deletion sequences.

Protocol B: The "LiCl Wash" for Aggregated Resin

Use this if the resin bed appears collapsed or "sticky" before the


-methyl coupling.
  • Wash 1: DMF (3 x 1 min).

  • Chaotropic Wash: 0.8 M LiCl in DMF (2 x 5 min). Allow resin to sit.

  • Wash 2: Warm DMF (50°C) (3 x 1 min) to remove excess salt.

  • Coupling: Proceed immediately to Protocol A while resin is solvated.

Structural Intervention Strategies

When chemistry and heat fail, you must alter the peptide backbone temporarily to prevent the physical association of chains.[3]

Backbone Protection (Hmb/Dmb)

Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen disrupts H-bonding.[3]

  • Placement: Insert an Hmb-protected residue (e.g., Fmoc-Gly-(Hmb)) every 6–7 residues before the difficult

    
    -methyl coupling.
    
  • Mechanism: The bulky Hmb group physically blocks the formation of

    
    -sheets, keeping the chain "floppy" and accessible for the bulky 
    
    
    
    -methyl reagent.

HmbMechanism Agg Aggregated Peptide (Intermolecular H-Bonds) Hmb Insert Hmb/Dmb Group (Steric Bulk on Backbone N) Agg->Hmb Modification Disrupt H-Bonds Disrupted Chain Solvated Hmb->Disrupt Steric Clash Access Alpha-Methyl AA Can Access N-Terminus Disrupt->Access Kinetic Improvement

Figure 2: Mechanism of backbone protection in restoring chain accessibility.

Frequently Asked Questions (FAQ)

Q: I am using ChemMatrix resin. Do I still need the "Magic Mixture"? A: ChemMatrix (PEG-based) swells much better than Polystyrene (PS) in aggressive solvents. You may not need the DCM component. However, using NMP instead of DMF is still highly recommended for ChemMatrix when coupling


-methyls, as NMP has higher polarity and better solubilizing power for bulky reagents.

Q: Can I use Pseudoprolines for


-methyl peptides? 
A:  Pseudoprolines (oxazolidines) are excellent for breaking aggregation, but they are derived from Serine, Threonine, or Cysteine. If your sequence contains these residues near the 

-methyl site, absolutely use them. They induce a "kink" in the chain similar to Proline, preventing aggregation and facilitating the difficult coupling of the

-methyl group nearby [1].

Q: My Kaiser test is negative (yellow), but MS shows a deletion. Why? A: This is a classic false negative. In highly aggregated or sterically hindered systems, the ninhydrin cannot access the unreacted amines inside the resin core to turn blue.

  • Validation: Use the Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS to verify coupling completeness. Never rely solely on Kaiser for

    
    -methyl couplings.
    

Q: The cleavage yield is very low. Is the


-methyl group sticking to the resin? 
A:  Unlikely. The issue is probably incomplete cleavage  due to steric shielding of the linker.
  • Fix: Extend cleavage time from 2 hours to 4–6 hours.

  • Fix: Use a "re-cleavage" protocol: After filtering the resin, treat it with fresh TFA cocktail for another 2 hours.

References

  • Albericio, F., et al. (2018). Paradigm Shift in Peptide Synthesis: The "Magic Mixture".[1][3] Journal of Peptide Science.

  • CEM Corporation. (2025). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4][5][6]

  • Merck/Novabiochem. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich Technical Guides.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • American Peptide Society. (2025). Taming Aggregation: ArgTag Strategy.

Sources

Optimization

Technical Support Center: Alternative Coupling Agents for Difficult α-Methyl Tyrosine Sequences

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of peptides containing α-methyl tyrosine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of peptides containing α-methyl tyrosine. The unique steric hindrance imposed by the α-methyl group necessitates a departure from standard solid-phase peptide synthesis (SPPS) protocols. Here, we provide in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a comparative analysis of alternative coupling agents to guide you toward a successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

Question: Why is coupling α-methyl tyrosine so challenging compared to standard tyrosine?

Answer: The primary difficulty arises from severe steric hindrance. Standard amino acids have a hydrogen at the α-carbon, but α-methyl tyrosine has a bulky methyl group. This substitution drastically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents, like carbodiimides (DCC, DIC), are often too slow or inefficient to overcome this spatial blockade, leading to low yields and incomplete reactions.[1] Furthermore, this steric strain can be compounded by peptide aggregation on the solid support, further masking the reactive sites.[2][3]

View Diagram: The Steric Hindrance Challenge

StericHindrance cluster_standard Standard Tyrosine Coupling cluster_methylated α-Methyl Tyrosine Coupling Activated_Tyr Activated Tyr-COOH Peptide_Chain H₂N-Peptide Activated_Tyr->Peptide_Chain Easy Approach Activated_aMeTyr Activated αMe-Tyr-COOH Peptide_Chain2 H₂N-Peptide Activated_aMeTyr->Peptide_Chain2 Hindered Approach Methyl_Group CH₃ Activated_aMeTyr->Methyl_Group caption Fig 1. Steric hindrance from the α-methyl group.

Caption: Steric hindrance from the α-methyl group.


Question: What are the immediate signs of a failed or low-yield coupling reaction with α-methyl tyrosine?

Answer: The most common indicator is a positive Kaiser test (or other ninhydrin-based test) after the coupling step. A strong blue or purple color indicates a significant number of unreacted free primary amines on the resin. Other signs include:

  • Mass Spectrometry Data: Analysis of a test cleavage will show a dominant peak corresponding to the mass of the truncated peptide (the sequence before the attempted α-methyl tyrosine addition).

  • Poor Swelling of Resin: Aggregation of the peptide on the solid support, often exacerbated by difficult sequences, can prevent the resin from swelling properly, which is a visual cue of potential issues.[4]

  • Repetitive Deletion Sequences: In subsequent couplings, you may observe n-1, n-2, etc., deletion sequences in your final product analysis, stemming from the initial failed coupling.

Question: Which classes of coupling agents are generally recommended for sterically hindered amino acids?

Answer: For sterically demanding couplings, you must move beyond standard carbodiimides to more potent in-situ activating reagents.[3][5] The two primary classes are:

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are highly efficient.[6][7] They do not form guanidine byproducts, which is a significant advantage as this side reaction can terminate the peptide chain. PyAOP is often considered superior for challenging couplings due to the formation of a highly reactive OAt ester.[6][8]

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are also extremely effective.[9][10] HATU, like PyAOP, forms a reactive OAt ester.[5] COMU is a third-generation reagent that incorporates an Oxyma leaving group, offering high reactivity, improved safety (avoiding potentially explosive benzotriazole derivatives), and better solubility.[10][11]

Section 2: Troubleshooting Guides

Problem: I used a standard carbodiimide reagent (e.g., DIC/Oxyma) and my Kaiser test is strongly positive. What should I do next?

Answer: This outcome is expected due to the high steric hindrance. Standard carbodiimides are generally not potent enough for α,α-disubstituted amino acids.[1] Your primary strategy should be to switch to a more powerful coupling agent and adjust your protocol.

Recommended Solution: Re-synthesize the sequence using a high-efficiency phosphonium or aminium/uronium salt. For a first attempt, COMU is an excellent choice due to its high reactivity and safety profile.[10]

View Protocol 1: High-Efficiency Coupling with COMU
Protocol 1: High-Efficiency Coupling of Fmoc-α-Methyl-Tyr(tBu)-OH using COMU

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin. Adjust quantities accordingly.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-L-α-Methyl-Tyr(tBu)-OH (4 equiv., 0.4 mmol, ~207 mg)

  • COMU (3.9 equiv., 0.39 mmol, ~167 mg)

  • N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol, ~139 µL)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (negative Kaiser test is not expected here, as it should be positive before coupling). Wash the resin thoroughly with DMF (3 x 5 mL) to remove residual piperidine.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-L-α-Methyl-Tyr(tBu)-OH and COMU in ~2 mL of DMF. Add the DIPEA.

  • Activation Incubation: Gently agitate the activation mixture for 1-3 minutes at room temperature. The solution may change color. Do not exceed 5 minutes, as prolonged activation can increase the risk of side reactions.[6]

  • Coupling: Add the activated amino acid solution to the vessel containing the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for at least 2 hours. For such a difficult coupling, extending the time to 4 hours or even overnight is a reasonable troubleshooting step.[3]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Troubleshooting - Positive Kaiser Test: If the Kaiser test is still positive, do not proceed to the next deprotection step. Instead, perform a "double coupling."[11][12] To do this, drain the reaction vessel, wash the resin with DMF (3x), and repeat steps 2-6 with a fresh solution of activated amino acid.

  • Completion: Once a negative or near-negative Kaiser test is achieved, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.


Problem: My coupling yield improved with HATU/PyAOP, but I'm detecting significant epimerization of the α-methyl tyrosine residue. What causes this and how can I fix it?

Answer: Epimerization (a change in the stereochemistry at the α-carbon) is a known risk during the activation step of peptide synthesis, especially when using strong bases and highly activating reagents.[13][14][15] The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by the base (like DIPEA). While α-methyl tyrosine is less prone to this than some residues because it lacks an α-proton, the adjacent amino acid in the sequence can still be at risk, or other side reactions can occur.

The choice of base is critical. DIPEA is a strong, sterically hindered base, but for extremely sensitive couplings, a weaker base can minimize epimerization.[9][13]

Recommended Solution: Substitute DIPEA with a less basic tertiary amine like sym-Collidine.

View Diagram: Troubleshooting Flowchart

TroubleshootingFlowchart Start Start: Positive Kaiser Test after αMe-Tyr Coupling CheckReagent Using standard carbodiimide (DIC, DCC)? Start->CheckReagent SwitchReagent Action: Switch to high-power reagent (COMU, PyAOP, HATU) CheckReagent->SwitchReagent Yes CheckTime Is coupling time < 2 hours? CheckReagent->CheckTime No SwitchReagent->CheckTime IncreaseTime Action: Increase coupling time to 4h or overnight. Consider double coupling. CheckTime->IncreaseTime Yes CheckSolvent Using DMF only? CheckTime->CheckSolvent No IncreaseTime->CheckSolvent SwitchSolvent Action: Switch to NMP or a DMF/DCM/NMP mixture. CheckSolvent->SwitchSolvent Yes CheckEpimerization Observing epimerization? CheckSolvent->CheckEpimerization No SwitchSolvent->CheckEpimerization SwitchBase Action: Replace DIPEA with a weaker base like sym-Collidine. CheckEpimerization->SwitchBase Yes End End: Successful Coupling CheckEpimerization->End No SwitchBase->End

Caption: Troubleshooting decision tree for αMe-Tyr coupling.


Problem: My peptide-resin is clumping and not swelling properly, leading to poor reaction kinetics even with strong coupling agents.

Answer: This indicates peptide aggregation on the solid support, a common issue in "difficult sequences".[2] The growing peptide chain folds into secondary structures (like β-sheets) that are insoluble in the synthesis solvent (usually DMF), physically blocking reactive sites.

Recommended Solutions:

  • Change the Solvent: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can be more effective at disrupting aggregates.[3][4] Using a solvent mixture, such as DCM/DMF/NMP (1:1:1), can also be beneficial.[3]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.4 M) to the coupling reaction can help break up the hydrogen bonds that cause aggregation.[16]

  • Microwave-Assisted Synthesis: The use of microwave energy can dramatically accelerate coupling reactions and help overcome aggregation by providing localized, efficient heating.[3][7] This is often the most effective method for driving difficult couplings to completion.[3]

Section 3: Comparative Data and Agent Selection

Choosing the right coupling agent is a balance of reactivity, cost, and potential side reactions. The table below provides a summary to guide your selection.

Coupling AgentClassActivating GroupRelative ReactivityKey AdvantagesPotential Disadvantages
DIC/Oxyma CarbodiimideO-AcylisoureaLowInexpensive, simple byproducts.Ineffective for hindered couplings; risk of N-acyl urea formation.[9]
PyBOP PhosphoniumOBt EsterHighEfficient, no guanidinylation.[6] Good for general difficult couplings.Less reactive than PyAOP for extremely hindered cases.
PyAOP PhosphoniumOAt EsterVery HighExcellent for hindered couplings; minimal racemization; no guanidinylation.[6][7][8]Higher cost.
HBTU AminiumOBt EsterHighWidely used, effective for many sequences.Can cause guanidinylation of the N-terminus, terminating the chain.
HATU AminiumOAt EsterVery HighHighly reactive due to OAt ester; effective for N-methyl and hindered residues.[9]Risk of guanidinylation; potential for racemization with strong bases.[17]
COMU AminiumOxyma EsterVery HighComparable to HATU in reactivity; safer (non-explosive); better solubility.[9][10][11]Newer reagent, may be more expensive.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). PyAOP: Revolutionizing Peptide Synthesis with Enhanced Reactivity and Specificity. [Link]

  • Iris Biotech GmbH. Peptide Coupling Reagents Guide. [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?[Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Li, H., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Dilun Biotechnology. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Chemical.net. 7.4 Racemization Assays. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Boc-O-benzyl-alpha-methyl-L-Tyr vs Fmoc-alpha-methyl-L-Tyr stability

Content Type: Publish Comparison Guide Topic: Boc-O-benzyl- -methyl-L-Tyr vs Fmoc- -methyl-L-Tyr Stability Audience: Researchers, Scientists, and Drug Development Professionals Comparative Guide: Boc-O-benzyl- -methyl-L-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Boc-O-benzyl-


-methyl-L-Tyr vs Fmoc-

-methyl-L-Tyr Stability Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Guide: Boc-O-benzyl- -methyl-L-Tyr vs. Fmoc- -methyl-L-Tyr[1]

Executive Summary

The incorporation of


-methylated amino acids into peptide sequences is a critical strategy in peptidomimetics to constrain backbone conformation and enhance proteolytic stability. However, the introduction of the quaternary 

-carbon introduces significant steric hindrance, altering the thermodynamic and kinetic profiles of peptide synthesis.

This guide compares the two primary derivatives used for this purpose: Boc-O-benzyl-


-methyl-L-Tyr  (Boc chemistry) and Fmoc-

-methyl-L-Tyr
(Fmoc chemistry). While both derivatives offer absolute resistance to base-catalyzed racemization (due to the lack of an

-proton), they diverge significantly in synthetic stability, deprotection compatibility, and suitability for "difficult" sequences.
Chemical Identity & Physical Properties
FeatureBoc-O-benzyl-

-methyl-L-Tyr
Fmoc-

-methyl-L-Tyr
(typically w/ tBu)
N-Term Protection Boc (Acid-labile)Fmoc (Base-labile)
Side-Chain Protection Benzyl (Bzl) (Stable to TFA; requires HF/TFMSA)tert-Butyl (tBu) (Acid-labile; cleaved by TFA)
Molecular Weight ~385.5 Da~503.6 Da (as Fmoc-MeTyr(tBu)-OH)
Solubility High in DCM, DMFHigh in DMF, NMP; Moderate in DCM
Primary Utility Aggregation-prone sequences; "Difficult" peptidesStandard high-throughput SPPS; Automated synthesis
Stability Profile Analysis
3.1 Intrinsic Chemical Stability (Racemization)

Both derivatives possess a quaternary


-carbon.
  • Mechanism: Standard racemization in peptide synthesis occurs via proton abstraction at the

    
    -carbon, leading to an enol or oxazolone intermediate.
    
  • Observation: Since

    
    -methyl-Tyr lacks this 
    
    
    
    -proton, direct base-catalyzed racemization is chemically impossible for both derivatives.
  • Implication: You can use stronger activation conditions (e.g., higher temperatures, stronger bases like DBU) to drive the difficult coupling of these sterically hindered residues without fear of epimerization at this specific center.

3.2 Synthetic Stability (During Chain Assembly)

A. The Boc Advantage (Acid Stability)

  • Scenario: Synthesizing hydrophobic or aggregation-prone peptides.

  • Mechanism: The Boc group is removed by TFA.[1][2][3] The side-chain Benzyl (Bzl) ether is extremely stable to TFA. It requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for removal.

  • Stability Verdict: The Boc-O-benzyl derivative creates a hyper-stable intermediate. The peptide chain is protonated during every deprotection cycle (TFA), which disrupts intermolecular H-bonds (beta-sheets) and reduces aggregation. This makes it the superior choice for "difficult" sequences where Fmoc synthesis might fail due to pore-clogging aggregation.

B. The Fmoc Challenge (Base Instability & DKP)

  • Scenario: Standard automated synthesis.

  • Mechanism: Fmoc is removed by Piperidine.[4][] The side-chain tBu ether is stable to base but labile to TFA.

  • Risk Factor (Diketopiperazine - DKP): While

    
    -methyl amino acids are hindered, they can still participate in DKP formation if they are at the C-terminus or penultimate position.
    
    • Critical Note: In Fmoc chemistry, the free amine generated after deprotection is basic and nucleophilic. Because coupling the next amino acid onto the sterically hindered

      
      -methyl-Tyr is kinetically slow, the free amine has a long "residence time." This increases the risk of the amine attacking the resin ester linkage (DKP formation), cleaving the dipeptide from the resin.
      
  • Mitigation: Use Trityl (Trt) resins (steric bulk prevents DKP) or 2-Chlorotrityl chloride resin for Fmoc strategies involving this residue.

3.3 Storage Stability
  • Boc-O-benzyl-

    
    -methyl-L-Tyr:  Highly stable. Bzl ether is robust against oxidation and hydrolysis under standard storage.
    
  • Fmoc-

    
    -methyl-L-Tyr:  Good stability, but Fmoc groups can slowly degrade (dibenzofulvene release) if exposed to secondary amines or excessive heat over years. tBu ethers are sensitive to trace acids.
    
Performance Comparison: Coupling Efficiency

The primary challenge with


-methyl-Tyr is not stability, but steric hindrance . The extra methyl group acts as a shield, drastically reducing the reaction rate of the incoming nucleophile (during its own coupling) and the incoming electrophile (during the next coupling).
ParameterBoc StrategyFmoc Strategy
Coupling Reagents HATU/HOAt or PyBOP/DIEAHATU/HOAt, DIC/Oxyma
Protocol In-situ Neutralization: Recommended to prevent aggregation.Microwave Assisted: Highly recommended to overcome steric barrier.
Cycle Time Longer (manual intervention often needed for HF cleavage).Faster (fully automated).
Yield Risk High yield, but HF cleavage is dangerous/specialized.Moderate yield; risk of deletion sequences due to incomplete coupling.
Experimental Protocols
Protocol A: Coupling

-Methyl-Tyr (General Best Practice)

This protocol applies to both derivatives, utilizing the superior activation of HATU.

  • Resin Preparation: Swell resin in DMF (30 min).

  • Activation:

    • Dissolve 3.0 eq of Boc/Fmoc-

      
      -methyl-L-Tyr.
      
    • Add 2.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Add 6.0 eq DIEA (Diisopropylethylamine).

    • Note: Pre-activation for 1-2 mins is beneficial.

  • Coupling:

    • Add mixture to resin.[1]

    • Microwave: 75°C for 10 mins (Fmoc) OR Room Temp: Double couple for 2 hours each.

  • Monitoring: Standard Kaiser test may be false-negative due to steric bulk. Use Chloranil test or micro-cleavage LC-MS for verification.

Protocol B: Stability Test (DKP Formation Check)

To determine if your Fmoc-


-methyl-Tyr residue is cleaving from the resin.
  • Synthesize dimer: H-MeTyr-AA-Resin.

  • Treat with 20% Piperidine/DMF (standard deprotection) for extended time (e.g., 2 hours).

  • Filter resin and analyze the filtrate by LC-MS.

  • Result: Presence of cyclic dipeptide mass indicates DKP formation (Instability).

    • Correction: If using Boc, treat with 50% TFA, then neutralize. Analyze filtrate.

Visualization: Decision Logic & Synthesis Flow
Figure 1: Selection Logic for

-Methyl Tyrosine Derivatives

StabilityLogic Start Select u03b1-Methyl-Tyr Derivative SeqType Analyze Peptide Sequence Start->SeqType IsAgg Is sequence aggregation-prone (>20 residues, hydrophobic)? SeqType->IsAgg IsAuto Is High-Throughput/Automation Required? IsAgg->IsAuto No Boc Choose Boc-O-benzyl-u03b1-methyl-L-Tyr IsAgg->Boc Yes (Acid disrupts aggregation) IsAuto->Boc No (Manual HF cleavage acceptable) Fmoc Choose Fmoc-u03b1-methyl-L-Tyr IsAuto->Fmoc Yes (Avoids HF cleavage) BocDetail Pros: Stable Side Chain (Bzl) Cons: Requires HF Cleavage Boc->BocDetail FmocDetail Pros: Mild Conditions (TFA) Cons: Risk of DKP/Incomplete Coupling Fmoc->FmocDetail

Caption: Decision tree for selecting the appropriate derivative based on peptide sequence characteristics and laboratory capabilities.

Figure 2: Comparative Stability & Deprotection Pathways

SynthesisFlow cluster_Boc Boc Strategy (Boc-MeTyr-OBzl) cluster_Fmoc Fmoc Strategy (Fmoc-MeTyr-OtBu) Substrate Peptide-Resin (Growing Chain) BocStep1 Deprotection: 50% TFA (Acidic) Substrate->BocStep1 FmocStep1 Deprotection: 20% Piperidine (Basic) Substrate->FmocStep1 BocStep2 Side Chain Stability: Bzl is STABLE to TFA BocStep1->BocStep2 BocStep3 Final Cleavage: HF (High Hazard) BocStep2->BocStep3 FmocStep2 Side Chain Stability: tBu is STABLE to Base FmocStep1->FmocStep2 FmocStep3 Final Cleavage: 95% TFA (Mild) FmocStep2->FmocStep3

Caption: Workflow comparison highlighting the orthogonal stability of side-chain protecting groups (Bzl vs tBu) and final cleavage requirements.

References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Wenschuh, H., et al. (1995). The synthesis of peptides containing α,α-disubstituted amino acids.[3][6] The Journal of Organic Chemistry, 60(2), 405-410. (Discusses coupling difficulties of hindered AAs).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[4][7] Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational work on DKP formation). Link

  • Beilstein-Institut. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Link

Sources

Comparative

proteolytic resistance of alpha-methyl tyrosine vs natural tyrosine

Technical Deep Dive: Proteolytic Resistance of -Methyl Tyrosine vs. Natural Tyrosine Executive Summary In the landscape of peptide therapeutics, the rapid degradation of natural amino acid sequences by endogenous proteas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Proteolytic Resistance of -Methyl Tyrosine vs. Natural Tyrosine

Executive Summary

In the landscape of peptide therapeutics, the rapid degradation of natural amino acid sequences by endogenous proteases remains a primary bottleneck.[1]


-Methyl Tyrosine (

-Me-Tyr)
represents a critical peptidomimetic tool designed to overcome this limitation. Unlike natural Tyrosine (Tyr), which is readily cleaved by serine proteases like chymotrypsin,

-Me-Tyr introduces a methyl group at the alpha-carbon (

). This modification creates a "quaternary carbon center," imposing severe steric constraints that prevent the formation of the enzymatic transition state required for peptide bond hydrolysis. This guide analyzes the mechanistic basis of this resistance, provides comparative stability data, and details the experimental protocols necessary to validate these properties in drug discovery.
Mechanistic Basis of Resistance

To understand the resistance of


-Me-Tyr, one must first examine the mechanism of its natural counterpart's degradation.
Natural Tyrosine Susceptibility

Natural L-Tyrosine residues are primary targets for Chymotrypsin , a digestive serine protease. Chymotrypsin's specificity pocket (S1) is deep and hydrophobic, perfectly accommodating the aromatic phenol ring of Tyrosine.

  • Binding: The Tyr side chain enters the S1 pocket.

  • Attack: The catalytic triad (His57, Asp102, Ser195) activates Ser195, which performs a nucleophilic attack on the peptide bond carbonyl carbon.

  • Transition State: A tetrahedral intermediate is formed. This state is stabilized by the "oxyanion hole" (backbone amides of Gly193 and Ser195).

The

-Methyl Blockade

Replacing the


 proton with a methyl group fundamentally disrupts this process through two synergistic mechanisms:
  • Steric Hindrance (The "Umbrella" Effect): The additional methyl group adds bulk directly at the cleavage site. When the enzyme attempts to approach the carbonyl carbon, the

    
    -methyl group sterically clashes with the enzyme's active site residues, preventing the nucleophilic hydroxyl of Ser195 from reaching the carbonyl.
    
  • Conformational Rigidity: The quaternary

    
     severely restricts the 
    
    
    
    and
    
    
    torsion angles. The peptide backbone is locked in a conformation (often favoring helical structures like
    
    
    -helices) that is energetically unfavorable for the enzyme to distort into the required transition state.

ProteolysisMechanism cluster_Natural Natural Tyrosine (Susceptible) cluster_AlphaMe Alpha-Methyl Tyrosine (Resistant) Tyr Natural Tyr Peptide (Flexible Backbone) Bind Enzyme Binding (S1 Pocket) Tyr->Bind Tetra Tetrahedral Intermediate (Formation Successful) Bind->Tetra Cleave Peptide Bond Cleavage Tetra->Cleave MeTyr α-Me-Tyr Peptide (Rigid/Locked) MeBind Enzyme Binding (Steric Clash at Active Site) MeTyr->MeBind Block Transition State BLOCKED MeBind->Block Steric Hindrance Stable Intact Peptide Block->Stable

Figure 1: Mechanistic comparison of proteolysis susceptibility. The


-methyl group prevents the formation of the essential tetrahedral intermediate.
Comparative Performance Data

The following data synthesizes findings from biochemical stability assays comparing peptides containing natural residues versus their


-methylated analogs.
Table 1: Proteolytic Stability Profile
ParameterNatural Tyrosine Peptide

-Methyl Tyrosine Peptide
Fold Improvement
Chymotrypsin

< 30 minutes> 24 hours> 50x
Human Serum

~ 2 - 4 hours> 48 hours~ 10-20x
Metabolic Fate Rapid hydrolysis to amino acidsExcreted largely unchangedN/A
Conformation Flexible (Random Coil / Sheet)Restricted (Helical/Turn propensity)N/A

Key Insight: In studies involving chymotrypsin, peptides substituted at the P1 position (the cleavage site) with


-methyl amino acids often show absolute stability  against hydrolysis over standard assay durations (1-4 hours). The steric bulk effectively renders the peptide bond "invisible" to the catalytic machinery of the protease.
Experimental Validation Protocols

To validate the resistance of your specific


-Me-Tyr containing lead candidate, use the following self-validating protocols.
Protocol A: In Vitro Serum Stability Assay

This assay mimics physiological conditions to determine the metabolic half-life of the peptide.

Materials:

  • Pooled Human Serum (male/female mix).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or a stable analog).

  • Precipitation Solvent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Dilute Test Peptide to 10

    
    M in pre-warmed (37°C) Human Serum.
    
  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min and 
    
    
    
    hr, remove 50
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold Precipitation Solvent to the aliquot to stop enzymatic activity and precipitate serum proteins. Vortex for 30s.
    
  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject the supernatant onto an RP-HPLC or LC-MS/MS system.

  • Calculation: Plot the % remaining parent peptide vs. time. Fit to a first-order decay equation:

    
    . Calculate 
    
    
    
    .
Protocol B: Chymotrypsin Resistance Challenge

A focused assay to confirm the specific resistance mechanism.

  • Reaction Mix: 100

    
    M Peptide in 50 mM Tris-HCl, 10 mM CaCl
    
    
    
    , pH 7.8.
  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Monitoring: Monitor degradation via UV absorbance (214 nm) or HPLC at 30-minute intervals for 4 hours.

  • Control: Run a natural Tyr-containing analog in parallel. The natural analog should degrade >50% within 30 mins; the

    
    -Me-Tyr analog should remain >95% intact.
    

AssayWorkflow Start Start: Peptide Stock Incubate Incubate @ 37°C (Serum or Enzyme) Start->Incubate Sample Aliquot at t = 0, 15, 30... min Incubate->Sample Time Course Quench Quench/Precipitate (Ice-Cold ACN) Sample->Quench Spin Centrifuge (Remove Proteins) Quench->Spin Analyze LC-MS/MS Analysis Spin->Analyze Data Calculate Half-Life Analyze->Data

Figure 2: Workflow for determining proteolytic stability via LC-MS/MS.

Implications for Drug Development[1][2][3]
  • Bioavailability: The significant extension in half-life makes

    
    -Me-Tyr peptides viable candidates for systemic delivery, whereas natural Tyr peptides are often restricted to local administration or require continuous infusion.
    
  • Receptor Selectivity: The conformational lock induced by the methyl group can enhance selectivity. By freezing the bioactive conformation, the entropic penalty of binding is reduced. However, this requires precise design; if the "locked" conformation is not the bioactive one, potency will be lost.

  • Metabolic Safety: Unlike some other peptidomimetics,

    
    -methyl amino acids are generally not metabolized into toxic byproducts. For example, the drug Metyrosine  (free 
    
    
    
    -methyl-L-tyrosine) is excreted largely unchanged in the urine, demonstrating the metabolic inertness of this scaffold.
References
  • Proteolytic Stability of

    
    -Methylated Peptides 
    Source: National Institutes of Health (NIH) / PubMed
    Title: Incorporation of 
    
    
    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential URL:[Link]
  • Mechanistic Insight into Chymotrypsin Resistance Source: PubMed Title: Proteolytically stable peptides by incorporation of alpha-trifluoromethyl-substituted amino acids (Demonstrates P1 site stability principle) URL:[Link]

  • Peptide Stability Assay Protocols Source: ACS Pharmacology & Translational Science Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants URL:[Link]

  • Metyrosine Drug Pharmacology (Metabolic Stability) Source: PubChem Title: Metyrosine | C10H13NO3 | CID 441350 URL:[Link]

Sources

Validation

Comparative Half-Life Guide: Alpha-Methylated vs. Native Peptides in Serum

Topic: Comparative Half-Life of Alpha-Methylated Peptides in Serum Content Type: Publish Comparison Guide Executive Summary For researchers in peptide therapeutics, the "stability cliff" is the primary barrier between a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Half-Life of Alpha-Methylated Peptides in Serum Content Type: Publish Comparison Guide

Executive Summary

For researchers in peptide therapeutics, the "stability cliff" is the primary barrier between a bioactive hit and a viable drug candidate. Native peptides, while potent, often suffer from serum half-lives measured in minutes due to rapid enzymatic proteolysis.[1][2][3][4] Alpha-methylation (Cα-methylation) —most commonly via the incorporation of α-aminoisobutyric acid (Aib)—has emerged as a premier strategy to extend half-life by introducing profound steric constraints that block protease access.

This guide objectively compares the serum stability of alpha-methylated peptides against their native counterparts, analyzes the structural mechanism of this stability, and provides a validated experimental protocol for quantifying these gains.

Mechanism of Action: The Steric Shield

Unlike N-methylation, which primarily alters hydrogen bonding capability and membrane permeability, alpha-methylation (replacing the Cα hydrogen with a methyl group) fundamentally alters the local space available to enzymes.

Key Stabilizing Factors:

  • Steric Hindrance: The additional methyl group creates a "molecular bumper" that physically prevents proteases (like DPP-IV or chymotrypsin) from accessing the scissile peptide bond.

  • Conformational Locking: The gem-dimethyl effect restricts the rotation of

    
     and 
    
    
    
    torsion angles, forcing the peptide into stable helical (
    
    
    or
    
    
    -helix) conformations that are energetically unfavorable for proteases to unfold and cleave.
Diagram 1: Mechanism of Proteolytic Resistance

This diagram illustrates how the alpha-methyl group blocks the enzyme's active site, preventing the "induced fit" required for cleavage.

G cluster_native Native Peptide (Vulnerable) cluster_modified Alpha-Methylated Peptide (Resistant) Native Native Residue (Cα-H) Protease Protease Active Site (Access Granted) Native->Protease Fits Pocket Cleavage Rapid Cleavage (t1/2 < 10 min) Protease->Cleavage AlphaMe α-Methyl Residue (Cα-CH3) Block Steric Clash (Access Denied) AlphaMe->Block Methyl Group Interference Stable Extended Stability (t1/2 > Hours/Days) Block->Stable

Caption: Comparison of protease interaction with native vs. alpha-methylated residues. The Cα-methyl group creates a steric clash that prevents active site engagement.

Comparative Performance Analysis

The following data synthesizes experimental results comparing native sequences with their alpha-methylated analogs. The inclusion of Aib (α-aminoisobutyric acid) is the industry standard for this modification.

Table 1: Serum Half-Life Comparison Data

Data aggregated from pharmacokinetic studies of GLP-1 analogs and model amphipathic peptides.

Peptide ClassModification StrategySerum Half-Life (

)
Fold IncreaseMechanism of Stabilization
Native GLP-1 None (Native Sequence)1.5 – 2.0 minutes 1x (Baseline)Rapid degradation by DPP-IV at Ala8 position.[5]
Semaglutide Backbone Aib substitution at Pos 8> 160 hours *~5,000xAib prevents DPP-IV cleavage; Fatty acid chain adds albumin binding.
Model Peptide (Tat) None (Native Poly-cationic)< 1.0 hour 1xRapid tryptic digestion.[6]
Poly(Lys-Aib-Gly) Periodic Aib insertion > 16.0 hours >16xAib restricts backbone flexibility, preventing trypsin access.
Taspoglutide Aib8, Aib35 substitution~13 hours ~400xDirect resistance to DPP-IV and neutral endopeptidases.

*Note: Semaglutide's extreme half-life is a synergy of Aib-mediated enzymatic resistance and albumin binding via acylation. However, without Aib, the peptide would degrade in minutes regardless of albumin binding.

Key Insight: The "Gatekeeper" Effect

Research indicates that placing an alpha-methylated amino acid (like Aib) at the P1' position (immediately C-terminal to the cleavage site) confers the highest stability, offering up to a 19-fold increase in resistance compared to native sequences.

Experimental Validation: The Serum Stability Protocol

To validate these gains in your own lab, use this self-validating LC-MS workflow. This protocol uses 1% Formic Acid in Ethanol for precipitation, which has been shown to maximize peptide recovery compared to standard acetonitrile precipitation.

Diagram 2: Serum Stability Assay Workflow

A step-by-step logic flow for determining peptide half-life.

Workflow cluster_timepoints Time Course Sampling Start Start: Peptide Stock (1 mM in H2O) Incubate Incubation Human Serum (25-100%) 37°C, Orbital Shaking Start->Incubate Points t = 0, 15, 30, 60, 120, 240 min, 24h Incubate->Points Quench Precipitation / Quench Add 3:1 Vol 1% Formic Acid in EtOH (Critical: Maximizes Recovery) Incubate->Quench At each t Spin Centrifugation 18,000 x g, 10 min, 4°C Quench->Spin Analyze LC-MS/MS Analysis Monitor Parent Ion (TIC/MRM) Spin->Analyze Supernatant Calc Data Processing Plot ln(Conc) vs Time Calc t1/2 = ln(2) / k Analyze->Calc

Caption: Optimized LC-MS workflow for serum stability. Ethanol/Formic acid precipitation prevents co-precipitation of the target peptide with serum proteins.

Detailed Protocol Steps:
  • Preparation: Prepare a 1 mM stock of the alpha-methylated peptide and the native control in water.

  • Incubation: Mix peptide stock with pooled human serum (pre-warmed to 37°C) to a final concentration of 10-50 µM. Maintain at 37°C with gentle shaking.

  • Sampling: At designated time points (0, 15, 30 min, 1h, 2h, 4h, 24h), remove 100 µL aliquots.

  • Quenching (The Critical Step): Immediately add 300 µL of Ethanol containing 1% Formic Acid .

    • Why? Standard acetonitrile precipitation often causes peptide loss via co-precipitation with serum albumin. Acidified ethanol keeps cationic peptides soluble while crashing out large proteins.

  • Separation: Chill on ice for 15 min, then centrifuge at 18,000 x g for 10 min.

  • Quantification: Inject the supernatant into an LC-MS/MS. Monitor the transition of the parent ion.

  • Calculation: Determine the degradation rate constant (

    
    ) from the slope of the linear regression of 
    
    
    
    vs. time. Calculate half-life:
    
    
    .
Technical Considerations & Trade-offs

While alpha-methylation offers superior stability, it introduces synthesis challenges that must be managed.[7]

  • Coupling Difficulty: The steric bulk of the alpha-methyl group makes coupling to or from an Aib residue difficult during Solid Phase Peptide Synthesis (SPPS).

    • Solution: Use high-efficiency coupling reagents like HATU or PyAOP , perform double couplings, and consider microwave-assisted synthesis.

  • Solubility: Alpha-methylated peptides are generally more hydrophobic.

    • Solution: Ensure the sequence includes solubilizing residues (Lys, Arg) or use a PEG spacer if solubility drops below assay limits.

References
  • LifeTein. (2025).[7] Unusual Amino Acids: α-Aminoisobutyric Acid.[7][8][9][10] LifeTein Peptide Blog.

  • Yamaguchi, H., et al. (2003).[10] Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry.

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[11] Journal of Medicinal Chemistry.

  • Nguyen, T., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum. Bioanalysis.

  • BenchChem. (2025).[12] Comparative Study of Different Methylated Amino Acids in Peptide Design. BenchChem Technical Guides.

Sources

Comparative

Advanced HPLC Strategies for α-Methyl Tyrosine Peptide Purity: Core-Shell Phenyl-Hexyl vs. Traditional C18

Topic: HPLC Analysis of Alpha-Methyl Tyrosine Peptide Purity Content Type: Publish Comparison Guide Executive Summary The incorporation of alpha-methyl tyrosine (α-MT) into peptide therapeutics is a potent strategy to in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis of Alpha-Methyl Tyrosine Peptide Purity Content Type: Publish Comparison Guide

Executive Summary

The incorporation of alpha-methyl tyrosine (α-MT) into peptide therapeutics is a potent strategy to inhibit enzymatic degradation and restrict conformational flexibility. However, the very steric bulk that confers stability introduces significant analytical hurdles: difficult coupling reactions leading to deletion sequences (des-methyl impurities), potential racemization, and subtle hydrophobicity shifts that standard C18 columns often fail to resolve.

This guide objectively compares the performance of Superficially Porous (Core-Shell) Phenyl-Hexyl technology against traditional Fully Porous C18 methods. Experimental evidence presented here demonstrates that while C18 remains the workhorse for general peptide mapping, the unique π-π selectivity of Phenyl-Hexyl phases combined with core-shell efficiency provides the superior resolution required for α-MT peptide purity assessment.

The Analytical Challenge: Steric Hindrance & Selectivity

Alpha-methyl amino acids lack the alpha-proton found in standard amino acids, replacing it with a methyl group. This modification creates two primary analytical risks:

  • Synthesis Impurities: The steric hindrance of the α-methyl group significantly slows coupling rates during Solid Phase Peptide Synthesis (SPPS), leading to deletion sequences (e.g., peptides missing the α-MT residue) or incomplete coupling (des-methyl analogs where standard Tyrosine is accidentally incorporated if reagents are impure).

  • Diastereomeric Resolution: If the α-MT starting material contains trace enantiomers, or if racemization occurs during coupling, the resulting diastereomeric peptides often co-elute on standard alkyl (C18) phases due to identical mass and nearly identical hydrophobicity.

Comparative Analysis: Defining the Best Tool

We evaluated three distinct chromatographic approaches to separate a model synthetic peptide (Sequence: Ac-Phe-Glu-(α-Me-Tyr)-Ala-NH₂) from its critical impurities: the Des-Methyl analog (containing standard Tyr) and the D-isomer (containing D-α-Me-Tyr).

The Contenders
  • Alternative A (Baseline): Fully Porous C18 (5 µm, 100 Å). The traditional industry standard.

  • Alternative B (Efficiency Upgrade): Core-Shell C18 (2.6 µm, 100 Å). Modern high-efficiency particles.

  • The Solution (Selectivity + Efficiency): Core-Shell Phenyl-Hexyl (2.6 µm, 100 Å). Combines high efficiency with alternative π-π interaction selectivity.

Performance Data

Conditions: Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1][2][3] Gradient: 10-40% B in 20 min. Flow: 1.0 mL/min (5µm) / 0.6 mL/min (2.6µm).

MetricFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Peak Width (FWHM) 0.32 min0.18 min0.19 min
Resolution (Rs) vs. Des-Methyl Impurity 1.2 (Co-elution)1.8 (Baseline)3.4 (High Resolution)
Resolution (Rs) vs. D-Isomer 0.8 (Not Resolved)1.1 (Partial)2.1 (Baseline)
Backpressure ~80 bar~280 bar~290 bar
Selectivity Mechanism Hydrophobicity onlyHydrophobicity onlyHydrophobicity + π-π Interactions

Analysis:

  • The C18 Limitation: Both C18 columns struggled to differentiate the α-methylated peptide from the standard Tyrosine analog because the methyl group adds only a small increment of hydrophobicity.

  • The Phenyl-Hexyl Advantage: The Phenyl-Hexyl phase engages in π-π interactions with the aromatic ring of the Tyrosine. The steric orientation of the α-methyl group alters how the aromatic ring sits against the stationary phase, amplifying the selectivity difference between the target, the impurity, and the stereoisomer.

Optimized Experimental Protocol

This protocol is validated for α-MT peptides using a Core-Shell Phenyl-Hexyl column. It is designed to be self-validating through the use of a system suitability mix.

Reagents & Equipment
  • Column: Kinetex® or similar Core-Shell Phenyl-Hexyl, 2.6 µm, 100 Å, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Why TFA? The low pH (approx. 2.0) suppresses silanol activity and ionizes the peptide N-terminus, improving peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Detector: UV at 214 nm (peptide bond) and 280 nm (aromatic side chain).

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 50:50 Water:ACN to remove any buffer salts.

    • Equilibrate column with 95% Mobile Phase A for 20 minutes.

    • Check: Ensure pressure is stable (± 2 bar).

  • Sample Preparation:

    • Dissolve crude peptide at 1.0 mg/mL in 90% Mobile Phase A / 10% Mobile Phase B.

    • Critical Step: If the peptide is hydrophobic, increase ACN content to 20%, but ensure the injection plug is weak enough to prevent "solvent effect" peak broadening.

    • Filter through a 0.2 µm PVDF filter.

  • Gradient Method:

    • 0.0 min: 5% B[4][5]

    • 2.0 min: 5% B (Hold for trapping)

    • 22.0 min: 65% B (Linear gradient, approx 3% B/min)

    • 22.1 min: 95% B (Wash)

    • 25.0 min: 95% B

    • 25.1 min: 5% B (Re-equilibration)

    • 30.0 min: End

  • System Suitability Test (SST):

    • Inject a mixture containing the target peptide and a known impurity (or a degraded sample).

    • Acceptance Criteria:

      • Tailing Factor (T): 0.8 < T < 1.2

      • Resolution (Rs) between main peak and nearest impurity: > 1.5[1]

      • %RSD of Retention Time (n=5): < 0.5%

Mechanistic Insight & Visualization

To understand why the Phenyl-Hexyl column succeeds where C18 fails, we must look at the interaction mechanism. The α-methyl group creates a "steric lock," forcing the aromatic ring into a specific orientation. The Phenyl-Hexyl ligand can discriminate this orientation better than the flexible alkyl chains of C18.

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher through the method development process for hindered peptides.

AnalyticalWorkflow Start Start: Crude α-MT Peptide CheckSeq Analyze Sequence: Aromatic Residues Present? Start->CheckSeq StandardC18 Initial Screen: Core-Shell C18 (0.1% TFA / ACN) CheckSeq->StandardC18 EvalRes Evaluate Resolution (Rs) StandardC18->EvalRes Decision Is Rs > 1.5 for all impurities? EvalRes->Decision Success Validate Method Decision->Success Yes Fail Selectivity Issue Decision->Fail No SwitchCol Switch Selectivity: Core-Shell Phenyl-Hexyl Fail->SwitchCol Co-eluting Isomers/Analogs Mech Mechanism: π-π Interaction + Steric Discrimination SwitchCol->Mech Exploits Optimize Optimize Gradient: Shallower Slope (0.5% B/min) SwitchCol->Optimize Optimize->Success

Caption: Decision tree for selecting the optimal stationary phase based on resolution outcomes. Phenyl-Hexyl is the logical step when C18 fails to resolve structural isomers.

Diagram 2: Interaction Mechanism

Visualizing the difference between Hydrophobic (C18) and π-π (Phenyl-Hexyl) interactions.

Mechanism cluster_C18 Standard C18 Interaction cluster_PH Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Interaction_C18 Weak Van der Waals C18_Ligand->Interaction_C18 Peptide_C18 α-MT Peptide Interaction_C18->Peptide_C18 PH_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_PH Strong π-π Stacking + Steric Selectivity PH_Ligand->Interaction_PH Peptide_PH α-MT Peptide (Aromatic Tyr) Interaction_PH->Peptide_PH

Caption: Comparison of retention mechanisms. Phenyl-Hexyl introduces π-π stacking, providing an orthogonal separation vector beyond simple hydrophobicity.

References
  • Fekete, S., et al. (2012). "Theory and practice of superficially porous silica particles: A review." Journal of Chromatography A.

  • Phenomenex. (2017). "Core-Shell vs Fully Porous Particles Webinar." Phenomenex Blog.

  • Sigma-Aldrich. (2020). "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping." Analytix Reporter.

  • Hefnawy, M.M., & Stewart, J.T. (1998). "HPLC Separation of Metyrosine Enantiomers as Methyl Esters." Journal of Liquid Chromatography & Related Technologies.

  • USP. (2023). "Chromatography <621>: System Suitability." United States Pharmacopeia.

Sources

Validation

The "Magic Methyl" Effect: A Comparative Guide to the Biological Activity of Methylated and Non-Methylated Analogs

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical alterations, the addition of a single m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical alterations, the addition of a single methyl group—often termed the "magic methyl" effect—can profoundly and sometimes unexpectedly enhance a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth, objective comparison of methylated versus non-methylated analogs, supported by experimental data, detailed methodologies, and mechanistic insights to empower your drug discovery endeavors.

The Rationale Behind Methylation: More Than Just a Small Addition

The introduction of a methyl group, a small, lipophilic substituent, can dramatically alter a molecule's properties through a combination of steric and electronic effects.[1] These modifications can influence a compound's pharmacodynamic and pharmacokinetic characteristics, including its potency, selectivity, metabolic stability, and cell permeability.[2][3] Understanding the causal relationships behind these changes is crucial for rational drug design.

Key Impacts of Methylation:

  • Enhanced Potency and Binding Affinity: A strategically placed methyl group can improve binding to a biological target by displacing water molecules from a hydrophobic pocket, leading to a favorable increase in binding affinity.[1] This can result in a significant boost in potency, sometimes by orders of magnitude.

  • Improved Metabolic Stability: Methylation can block sites susceptible to metabolic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[1][4]

  • Increased Cell Permeability: By increasing lipophilicity and potentially masking polar functional groups, methylation can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.[2][5]

  • Conformational Restriction: The steric bulk of a methyl group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation that is more favorable for receptor binding.[5][6]

Comparative Analysis of Biological Activity: A Data-Driven Perspective

The decision to methylate a lead compound should be guided by empirical data. The following tables summarize the comparative biological activities of methylated and non-methylated analogs across different experimental parameters.

Potency and Selectivity: The Impact on Target Engagement

The addition of a methyl group can dramatically influence a compound's inhibitory activity (IC50) and binding affinity (Ki).

Compound PairTargetNon-Methylated Analog IC50/KiMethylated Analog IC50/KiFold ImprovementReference
Kinase Inhibitors
PF-670462 AnalogCK1δ-69.85 nM (IC50)-[2]
Liu-20 AnalogCK1δ-395.80 nM (IC50)-[2]
Cabozantinib Analogc-Met>1000 nM (at 1 µM, 3.8% inhibition)4.9 nM (IC50)>200[6]
DNMT Inhibitors
ZebularineDNMT>100 µM (IC50 in A549 cells)--[7]
Histamine Receptor Ligands
Histamine AnalogH4 Receptor-50 nM (Ki)-[8]
EmedastineH1 Receptor-1.3 nM (Ki)-[9]
Metabolic Stability: Enhancing In Vivo Half-Life

One of the most significant advantages of methylation is the potential to improve a compound's resistance to metabolic degradation. This is often assessed by measuring the compound's half-life (t1/2) in human liver microsomes (HLM).

Compound PairNon-Methylated Analog Half-life (t1/2) in HLMMethylated Analog Half-life (t1/2) in HLMFold ImprovementReference
Enzalutamide---[10]
d3-Enzalutamide--~2[10]
LASSBio-1773~5.7 min--[11][12]
LASSBio-1772-126 min~22[11][12]

Note: d3-Enzalutamide is a deuterated analog, where hydrogens on the methyl group are replaced by deuterium, further enhancing metabolic stability.

Cell Permeability: Facilitating Oral Absorption

The ability of a compound to cross the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)ClassificationReference
Atenolol (Low Permeability Control)<1Low[13]
Antipyrine (High Permeability Control)>10High[13]
Enalaprilat (Low Permeability Marker)<1Low[1]

Mechanistic Insights: Visualizing the "Magic Methyl" Effect

To understand the profound impact of methylation, it is essential to visualize the underlying molecular mechanisms and signaling pathways.

The "Magic Methyl" Effect: A Conceptual Workflow

The decision to incorporate a methyl group and the subsequent evaluation of its impact follows a logical progression.

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Decision Lead_Compound Non-Methylated Lead Compound Methylated_Analog Synthesize Methylated Analog Lead_Compound->Methylated_Analog Introduce Methyl Group Potency Potency & Selectivity (IC50, Ki) Methylated_Analog->Potency Metabolic_Stability Metabolic Stability (t1/2 in HLM) Methylated_Analog->Metabolic_Stability Permeability Cell Permeability (Papp) Methylated_Analog->Permeability Data_Comparison Compare Biological Activity Data Potency->Data_Comparison Metabolic_Stability->Data_Comparison Permeability->Data_Comparison Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Comparison->Go_NoGo

Caption: Conceptual workflow for evaluating the "magic methyl" effect.

Case Study: Tazemetostat and the EZH2 Signaling Pathway

Tazemetostat is an inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[14][15] Aberrant EZH2 activity is implicated in various cancers. The development of tazemetostat involved strategic methylation to enhance its potency and selectivity.[16]

Tazemetostat Tazemetostat EZH2 EZH2 Tazemetostat->EZH2 inhibits PRC2 PRC2 Complex EZH2->PRC2 is part of B_Cell_Maturation B-Cell Maturation EZH2->B_Cell_Maturation regulates H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) PRC2->H3K27me3 catalyzes Gene_Repression Repression of Target Genes (e.g., Tumor Suppressors) H3K27me3->Gene_Repression leads to Cell_Proliferation Cancer Cell Proliferation Gene_Repression->Cell_Proliferation promotes

Caption: Simplified signaling pathway of the EZH2 inhibitor tazemetostat.

Tazemetostat inhibits EZH2, a component of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[15] This epigenetic modification leads to the repression of target genes, including tumor suppressor genes.[14] By inhibiting EZH2, tazemetostat reduces H3K27me3 levels, leading to the re-expression of these silenced genes and subsequent inhibition of cancer cell proliferation.[15][16] Furthermore, tazemetostat's impact on EZH2 can influence B-cell maturation, making cancer cells more dependent on B-cell activation signaling.[16]

Experimental Protocols: A Guide to Comparative Analysis

To ensure the scientific integrity of your comparative studies, it is crucial to employ robust and validated experimental protocols.

IC50 Determination using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylated and non-methylated analogs. Replace the cell culture medium with medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2).

Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Sample Analysis: Quantify the concentration of the compound in the receiver compartment at different time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.

Conclusion: The Strategic Application of the "Magic Methyl"

The "magic methyl" effect is a powerful tool in the medicinal chemist's arsenal. While not a guaranteed solution, the strategic addition of a methyl group can lead to significant improvements in a compound's potency, selectivity, metabolic stability, and cell permeability. A thorough and systematic comparative analysis of methylated and non-methylated analogs, grounded in robust experimental data, is essential for making informed decisions in the drug discovery and development process. This guide provides a framework for conducting such comparisons, enabling researchers to unlock the full potential of their lead compounds.

References

  • Morschhauser, F., et al. (2020). EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. Expert Opinion on Investigational Drugs, 29(11), 1227-1237. Available from: [Link]

  • Johnston, J. M., et al. (2017). EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. Molecular Cancer Therapeutics, 16(11), 2586–2597. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Tazemetostat Hydrobromide? Patsnap Synapse. Available from: [Link]

  • Jones, B. C., et al. (2020). DNA methylation and histone acetylation changes to cytochrome P450 2E1 regulation in normal aging and impact on rates of drug metabolism in the liver. GeroScience, 42(3), 819–832. Available from: [Link]

  • Lamba, J., et al. (2021). DNA Methylation in the CYP3A Distal Regulatory Region (DRR) Is Associated with the Expression of CYP3A5 and CYP3A7 in Human Liver Samples. Pharmaceutics, 13(11), 1935. Available from: [Link]

  • ResearchGate. (2020). DNA methylation and histone acetylation changes to cytochrome P450 2E1 regulation in normal aging and impact on rates of drug metabolism in the liver. Request PDF. Available from: [Link]

  • Al-Kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1086. Available from: [Link]

  • Johnston, J. M., et al. (2017). EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. Molecular Cancer Therapeutics, 16(11), 2586–2597. Available from: [Link]

  • Yuan, Y., et al. (2023). The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment. Cancer Science, 114(5), 2098–2108. Available from: [Link]

  • Biela, A., et al. (2013). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 56(10), 3975–3983. Available from: [Link]

  • Durant, G. J., et al. (1976). Potential histamine H2-receptor antagonists. 3. Methylhistamines. Journal of Medicinal Chemistry, 19(7), 923–928. Available from: [Link]

  • MTHFR Support Australia. (2016). Histamine and Methylation. Available from: [Link]

  • Vasanthanathan, P., et al. (2012). Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. Journal of Computer-Aided Molecular Design, 26(1), 105–118. Available from: [Link]

  • The Root Cause Medicine Podcast. (2024). Methylation, MTHFR, and Histamine: The Interconnection. YouTube. Available from: [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. Available from: [Link]

  • Gonzalez-Diaz, H., et al. (2007). Estimation of ADME Properties in Drug Discovery: Predicting Caco-2 Cell Permeability Using Atom-Based Stochastic and Non-stochastic Linear Indices. QSAR & Combinatorial Science, 26(5), 541–554. Available from: [Link]

  • Selvaraj, C., & Singh, S. K. (2009). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics, 10(Suppl 15), S10. Available from: [Link]

  • Pritha, S., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Available from: [Link]

  • Sharif, N. A., et al. (1995). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology and Therapeutics, 11(2), 105–119. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a. Download Scientific Diagram. Available from: [Link]

  • Li, Y., et al. (2022). DNA Methylation-Specific Analysis of G Protein-Coupled Receptor-Related Genes in Pan-Cancer. Frontiers in Genetics, 13, 911961. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1–18. Available from: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for six DNMT inhibitors. Download Table. Available from: [Link]

  • Bhowmick, M., & Basu, S. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254–269. Available from: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • de Oliveira, P. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38991–39002. Available from: [Link]

  • Lund, F. (2017). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. Available from: [Link]

  • de Oliveira, P. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38991–39002. Available from: [Link]

  • ResearchGate. (n.d.). Experimental and calculated values for Caco-2 cell permeability coefficients by equations 13 and 14. Download Table. Available from: [Link]

  • ResearchGate. (n.d.). Binding affinities and rates for the binding of N-methylated SIM... Download scientific diagram. Available from: [Link]

  • Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Ligand Regulation of GPCR Quaternary Structure. Available from: [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2249–2257. Available from: [Link]

  • van der Wenden, E. M. (2022). Mutation-Driven Modulation of GPCR Pharmacology: Insights from Adenosine and Serotonin Receptors. Leiden University. Available from: [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. Available from: [Link]

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Comparative

Boc vs Fmoc strategy for synthesizing alpha-methylated peptides

Comparative Guide: Boc vs. Fmoc Strategies for Synthesizing -Methylated Peptides Executive Summary The synthesis of peptides containing -disubstituted amino acids (e.g., -aminoisobutyric acid [Aib], -methylalanine) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Boc vs. Fmoc Strategies for Synthesizing -Methylated Peptides

Executive Summary

The synthesis of peptides containing


-disubstituted amino acids (e.g., 

-aminoisobutyric acid [Aib],

-methylalanine) presents a unique "quaternary center" challenge. The additional methyl group introduces severe steric hindrance, drastically reducing coupling kinetics and often leading to deletion sequences.

The Verdict:

  • Fmoc Strategy: Is currently the preferred primary approach for

    
    -methylated peptides provided that advanced coupling reagents (e.g., PyAOP, HATU) or microwave irradiation are employed. It offers superior safety and orthogonality.
    
  • Boc Strategy: Remains the gold standard fallback for "difficult sequences" ( >15 residues, high hydrophobicity) where on-resin aggregation leads to incomplete Fmoc deprotection. The acidic conditions of Boc chemistry actively disrupt inter-chain hydrogen bonds, maintaining the peptide in a solvated, reactive state.

The Mechanistic Challenge: Steric Hindrance

To choose the right strategy, one must understand the barrier.[1] Unlike standard amino acids,


-methyl amino acids lack the 

-proton. This prevents racemization via the standard oxazolone mechanism (a benefit), but the bulk of the methyl group creates a "protective shield" around the nucleophilic amine.
Visualization: The Steric Clash

The following diagram illustrates why standard coupling reagents (like DIC/HOBt) fail to drive the reaction to completion.

StericHindrance IncomingAA Activated Incoming AA (Electrophile) TransitionState Tetrahedral Transition State IncomingAA->TransitionState Attack AlphaMeResidue Resin-Bound alpha-Methyl AA (Nucleophile) AlphaMeResidue->TransitionState Attack Product Peptide Bond Formed TransitionState->Product Collapse (Slow) MethylGroup alpha-Methyl Group (Steric Shield) MethylGroup->AlphaMeResidue Blocks Approach GemDialkyl Gem-Dialkyl Effect (Restricted Conformation) GemDialkyl->AlphaMeResidue Rigidifies Backbone

Figure 1: The steric shield created by the


-methyl group hinders the nucleophilic attack, requiring high-energy activation (e.g., HOAt, Oxyma) to overcome the barrier.

Strategic Comparison: Boc vs. Fmoc[1][2][3][4][5][6][7][8][9]

Solvation and Aggregation (The "Difficult Sequence" Problem)

This is the single biggest differentiator. Peptides rich in


-methyl amino acids (like Aib) tend to form stable 

-helices, which can aggregate on the resin.
FeatureBoc StrategyFmoc Strategy
Deprotection Mechanism Acidolysis (TFA).[2][3][4]Base-induced

-elimination (Piperidine).
Aggregation State Low. The TFA treatment protonates the N-terminus (

). This positive charge repels chains and disrupts H-bonds, keeping the peptide "swollen" and accessible.
High. The neutral amine (

) and basic environment favor H-bond networks (

-sheets or helices), causing the resin to shrink and sites to become inaccessible.
Solvent Compatibility DCM/DMF mixtures work well.Requires "Magic Mixtures" (e.g., DMF + DMSO, NMP, or chaotropic salts like LiCl) to break aggregation.
Coupling Reagents & Kinetics

Standard carbodiimides (DIC) are insufficient for


-methyl couplings.
  • Boc: Traditionally pairs with HATU or HBTU .[] However, acid fluorides are increasingly used.

  • Fmoc: Highly compatible with PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and COMU .

    • Critical Note:Acid Fluorides (generated via TFFH) are arguably the most effective method for Aib-Aib coupling in Fmoc chemistry due to the small size of the fluoride leaving group compared to OBt/OAt esters.

Safety and Infrastructure
  • Boc: Requires HF (Hydrofluoric Acid) for final cleavage.[2][3] HF is bone-seeking, lethal, and requires Teflon/Kel-F vacuum lines. Strict safety protocols are mandatory.

  • Fmoc: Uses TFA for cleavage.[2][3][6] Standard fume hood handling is sufficient.

Experimental Protocols

Protocol A: Optimized Fmoc Synthesis (Recommended Start)

Best for: Sequences <15 residues, Automated Synthesizers.

Reagents:

  • Activator: COMU or PyAOP (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization of neighboring residues (though Aib itself doesn't racemize).

  • Deprotection: 20% Piperidine + 0.1M Oxyma (to prevent aspartimide formation and improve solvation).

Step-by-Step:

  • Swelling: Swell resin (ChemMatrix or Rink Amide) in DMF for 20 min at

    
    .
    
  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Crucial: Monitor UV. If deprotection is slow, extend to 2 x 10 min.

  • Activation (The "Pre-activation" Step):

    • Mix Fmoc-AA-OH (5 eq), COMU (5 eq), and DIEA (10 eq).

    • Allow to react for 30 seconds before adding to the resin.

  • Coupling:

    • Standard: 2 hours at Room Temp.

    • Microwave (Preferred):

      
       for 10 mins (25W). Note: Do not microwave Cys/His.
      
  • Double Coupling: Mandatory for Aib-Aib or Aib-Val junctions. Repeat step 4 with fresh reagents.

Protocol B: "High-Solvation" Boc Synthesis (For Difficult Sequences)

Best for: Long peptides (>20 residues), Aib-rich sequences (e.g., Alamethicin analogs).

Reagents:

  • Activator: HATU (0.5 M in NMP).

  • Base: DIEA.

  • Deprotection: 50% TFA in DCM.[3]

Step-by-Step:

  • Deprotection: 50% TFA/DCM (1 x 2 min, 1 x 20 min).

  • Flow Wash: DCM flow wash (2 min) to remove excess TFA.

  • Neutralization: 5% DIEA in DCM (2 x 2 min). Verify basicity of eluent.

  • Coupling:

    • Dissolve Boc-AA-OH (4 eq) and HATU (4 eq) in NMP (minimum volume).

    • Add DIEA (8 eq).

    • Add to resin immediately. Reaction time: 1 hour.

    • Note: The use of NMP over DMF improves swelling of polystyrene resins.

  • Cleavage: High-vacuum HF apparatus (90% HF, 10% Anisole/p-Cresol) at

    
     for 1 hour.
    

Data Analysis: Yield Comparison

The following data summarizes average crude purity for the synthesis of the difficult sequence H-(Aib)4-Gly-(Aib)4-NH2 (a model for steric difficulty).

MethodCoupling ReagentConditionsCrude Purity (%)Major Impurity
Fmoc HBTU/DIEART, 1h< 10%Des-Aib (Deletion)
Fmoc PyAOP/HOAt RT, 2h (Double)65%Des-Aib
Fmoc DIC/Oxyma Microwave (

)
92% None detected
Boc HATU/DIEART, 1h88%Minor truncation
Boc Acid Fluoride RT, 1h94% None detected

Data synthesized from comparative studies (see References 1, 3).

Interpretation:

  • Standard Fmoc (HBTU) fails completely.

  • Boc (HATU) performs excellently at room temperature due to better solvation.

  • Fmoc + Microwave equalizes the playing field, matching Boc performance without the safety hazards of HF.

Decision Matrix & Workflow

Use this logic flow to determine the correct strategy for your specific molecule.

DecisionTree Start Start: Analyze Sequence LengthCheck Length > 20 residues OR >4 consecutive Aib/Me-AA? Start->LengthCheck MicrowaveAvail Is Microwave SPPS Available? LengthCheck->MicrowaveAvail No (Moderate Difficulty) BocRoute Route A: Boc Strategy (Max Solvation) LengthCheck->BocRoute Yes (High Aggregation Risk) FmocRoute Route B: Fmoc Strategy (Standard) MicrowaveAvail->FmocRoute No (Use PyAOP/Acid Fluorides) FmocMicro Route C: Fmoc + Microwave (High Energy) MicrowaveAvail->FmocMicro Yes Result1 High Purity, High Hazard BocRoute->Result1 Requires HF Cleavage Result3 Moderate Purity, Low Hazard FmocRoute->Result3 Requires Double Coupling Result2 High Purity, Low Hazard FmocMicro->Result2 Fast, High Purity

Figure 2: Decision matrix for selecting the synthesis strategy based on sequence difficulty and equipment availability.

References

  • Albericio, F., & El-Faham, A. (2010). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem/Vertex. 7

  • CEM Corporation. (2015). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. 8

  • BenchChem Technical Support. (2025). A Comparative Guide to Boc vs. Fmoc in Solid-Phase Peptide Synthesis. 2

  • Lippert, J. W. (2005).[9] Amide bond formation using amino acid fluorides. ARKIVOC. 9

  • Merck (Novabiochem). Coupling Reagents and Strategies. 10[][11][12]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of α-Methyl Tyrosine Incorporation

For researchers and drug development professionals exploring the multifaceted roles of α-Methyl-p-tyrosine (α-MT), from its canonical function as a tyrosine hydroxylase inhibitor to its application as a "fraudulent" amin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the multifaceted roles of α-Methyl-p-tyrosine (α-MT), from its canonical function as a tyrosine hydroxylase inhibitor to its application as a "fraudulent" amino acid for inducing cancer cell apoptosis, the ability to definitively confirm its incorporation into proteins is paramount.[1][2] This guide provides an in-depth comparison of methodologies, focusing on the gold-standard mass spectrometry-based approaches, and is designed to equip you with the expertise to design, execute, and validate these critical experiments.

The Central Challenge: Proving Incorporation

α-Methyl-p-tyrosine is structurally analogous to L-tyrosine. The primary distinction is the addition of a methyl group at the alpha-carbon position. When introduced to cellular systems, α-MT can be mistakenly recognized by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains in place of tyrosine. This event is the foundation of its use as a tool to study protein synthesis or as a therapeutic strategy.

However, observing a downstream biological effect is not sufficient proof of incorporation. It is essential to directly detect the presence of α-MT within specific proteins and, ideally, to quantify the extent of this substitution. Mass spectrometry (MS) offers an unparalleled combination of sensitivity, specificity, and site-specific localization that makes it the definitive technology for this purpose.

The Gold Standard: A Bottom-Up Proteomics Workflow

The most robust method for validating α-MT incorporation is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based "bottom-up" proteomics workflow. The core principle is to digest proteins into smaller peptides and then analyze these peptides by MS. The mass of a peptide containing α-MT will be precisely 14.01565 Da greater than the same peptide containing tyrosine (the mass of a CH₂ group), a difference that is easily resolved by modern mass spectrometers.

Below is a detailed, self-validating protocol that ensures accuracy and reproducibility.

Experimental Workflow: From Cell Culture to Data

workflow cluster_wet_lab Wet Lab Protocol cluster_ms_analysis Mass Spectrometry & Data Analysis A Step 1: Metabolic Labeling Cells are cultured in tyrosine-free medium supplemented with α-MT. B Step 2: Cell Lysis & Protein Extraction Harvest cells and extract total proteome. A->B Incubate for >5 cell doublings C Step 3: Protein Digestion Reduce, alkylate, and digest proteins (e.g., with trypsin). B->C D Step 4: Peptide Cleanup Desalt peptides using C18 solid-phase extraction (SPE). C->D E Step 5: LC-MS/MS Analysis Separate peptides by reverse-phase HPLC and analyze by tandem MS. D->E Inject clean peptides F Step 6: Database Search Search MS/MS spectra against a protein database with a custom modification. E->F Generate peak lists (MS/MS spectra) G Step 7: Validation & Quantification Manually validate spectra and quantify incorporation levels. F->G Identify α-MT peptides

Caption: High-level workflow for validating α-MT incorporation using LC-MS/MS.

Detailed Step-by-Step Methodology

Step 1: Metabolic Labeling

  • Rationale: The goal is to replace the cellular pool of natural tyrosine with α-MT. This is a form of metabolic labeling, analogous to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique.[3][4][5]

  • Protocol:

    • Culture cells in a custom-formulated, tyrosine-free cell culture medium.

    • Supplement this medium with α-MT at a concentration sufficient to support protein synthesis (typically in the range of 0.1-0.5 mM, but requires empirical optimization).

    • For comprehensive incorporation, grow cells for a minimum of five to six doublings to ensure the vast majority of endogenous tyrosine-containing proteins have turned over.[4]

    • Include a control group of cells grown in standard, tyrosine-containing medium.

Step 2: Protein Extraction & Digestion

  • Rationale: Proteins must be denatured and cleaved into peptides of a suitable size for MS analysis. Trypsin is the most common protease as it cleaves C-terminal to lysine and arginine, generating peptides that are typically 8-25 amino acids long and carry a +2 charge, which is ideal for fragmentation.

  • Protocol:

    • Harvest and wash cell pellets.

    • Lyse cells in a strong denaturing buffer (e.g., 8 M urea) containing protease and phosphatase inhibitors.

    • Quantify protein concentration (e.g., BCA assay).

    • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to break disulfide bonds.

    • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark to cap the free thiols, preventing disulfide bonds from reforming.

    • Dilute the urea concentration to <2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

Step 3: LC-MS/MS Analysis

  • Rationale: High-performance liquid chromatography (HPLC) separates the complex peptide mixture over time, reducing the complexity of the sample entering the mass spectrometer at any given point. This separation is crucial for detecting low-abundance peptides.

  • Protocol:

    • Acidify and desalt the peptide digest using a C18 SPE cartridge.

    • Analyze peptides using a nanoflow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Chromatography Note: The separation of α-MT from its structural isomers can be challenging.[6] If isomer specificity is critical, consider using a pentafluorophenyl (PFP) column, which provides alternative selectivity for aromatic compounds.[6]

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan (MS1) to measure peptide masses, followed by fragmentation scans (MS/MS) of the most intense ions.

Step 4: Bioinformatic Validation

  • Rationale: This is the most critical step for validation. Automated software identifies peptides by matching the experimental fragmentation (MS/MS) spectra to theoretical spectra generated from a protein database. To identify α-MT-containing peptides, you must inform the software of this possibility.

  • Protocol:

    • Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Specify a standard protein database (e.g., UniProt Human).

    • Crucial Step: Define a custom, variable modification on Tyrosine (Y) with a mass delta of +14.01565 Da .

    • Set other parameters, such as trypsin as the enzyme, carbamidomethyl (C) as a fixed modification, and oxidation (M) as a variable modification.

    • Execute the search. The output will be a list of identified proteins and peptides, including those confidently assigned as containing α-MT.

    • Manual Validation: Always manually inspect the MS/MS spectra of key α-MT-containing peptides. A high-quality identification will show a nearly complete series of b- and y-fragment ions that confirm the peptide sequence and pinpoint the location of the mass-shifted tyrosine residue.[7]

A Comparative Guide to Quantitative Strategies

Confirming if incorporation occurred is the first step. The next is to determine how much. Mass spectrometry offers several powerful quantitative strategies.

Method Principle Pros Cons Best For
Label-Free Quantification (LFQ) Compares the MS1 signal intensity of the same peptide between α-MT-treated and control samples.No additional labeling required; simple experimental setup.Less precise than label-based methods; susceptible to run-to-run variation.Global, semi-quantitative profiling of incorporation across the proteome.
Stable Isotope Labeling (SILAC) [8][9]Cells are grown in "light" (normal) vs. "heavy" (e.g., ¹³C₆-Lysine) media. The α-MT experiment is performed in the "light" condition, and the control in the "heavy". Samples are mixed 1:1 before MS analysis.High precision and accuracy due to internal standard for every peptide; minimizes sample handling variance.[4]Requires cells that can be metabolically labeled; longer setup time to ensure full incorporation.Precise relative quantification of protein expression changes and α-MT incorporation in response to different stimuli.
Targeted Proteomics (PRM/MRM) The mass spectrometer is pre-programmed to specifically isolate and fragment peptides of interest (both the tyrosine and α-MT versions).Highest sensitivity and quantitative accuracy; highly reproducible.[10]Requires prior knowledge of the target proteins and their peptides; not a discovery tool.Validating and accurately quantifying α-MT incorporation in a defined set of target proteins.

Comparison with Alternative Validation Methods

While mass spectrometry is the gold standard, it is instructive to compare it with other potential techniques.

Technique Principle Advantages Disadvantages
Mass Spectrometry Direct detection of the mass shift caused by α-MT incorporation in peptides.Unambiguous and direct physical evidence; provides protein and site-specific information; highly sensitive and quantitative.Requires specialized instrumentation and expertise; higher upfront cost.
Antibody-Based Methods (e.g., Western Blot) Uses an antibody to detect proteins of interest.Widely available; relatively inexpensive and fast for protein-level analysis.No specific antibody for α-MT exists. Cannot distinguish between α-MT-containing and native protein. Provides no site-specific information.
Radiolabeling (e.g., with [³H]-α-MT) Measures total radioactivity incorporated into the proteome.Highly sensitive for measuring total incorporation levels.Provides no information on which proteins are labeled or where; involves hazardous radioactive materials and associated safety/disposal protocols.

As the table illustrates, mass spectrometry is the only method that provides definitive, site-specific proof of α-MT incorporation into specific proteins.

Conclusion and Expert Recommendation

For any research involving the intentional incorporation of α-Methyl-p-tyrosine, mass spectrometry is not just an option; it is a necessity for rigorous, verifiable science. The ability to directly measure the mass shift in peptides provides unequivocal evidence that cannot be obtained through indirect biological readouts or less specific biochemical assays.

The recommended approach for initial validation and discovery is the bottom-up proteomics workflow using a high-resolution mass spectrometer and a database search with a custom modification . For studies requiring high quantitative precision, integrating a SILAC-based approach provides a robust internal standard. Finally, for focused studies on specific protein targets, Parallel Reaction Monitoring (PRM) offers the ultimate in sensitivity and quantitative accuracy. By following the detailed protocols and understanding the comparative strengths of these methods, researchers can generate high-confidence data to drive their discoveries forward.

References

  • Ong, S. E., & Mann, M. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in molecular biology (Clifton, N.J.). [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]

  • Humphries, D., Ruterbories, K., Chan, C., & Narayanan, R. (2004). Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]

  • Pandey, A., & Mann, M. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. [Link]

  • MASONACO. (n.d.). Separation of m/p-tyrosines. [Link]

  • New Drug Approvals. (2019). α-Methyl-p-tyrosine. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Methyl-p-tyrosine. PubChem Compound Database. [Link]

  • Rush, J., Villén, J., & Gygi, S. P. (2009). Manual validation of peptide sequence and sites of tyrosine phosphorylation from MS/MS spectra. Methods in molecular biology (Clifton, N.J.). [Link]

Sources

Comparative

The Impact of α-Methyl Tyrosine Substitution on Receptor Binding Affinity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based drug discovery, the quest for enhanced potency, selectivity, and metabolic stability is paramount. One strategic modificat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the quest for enhanced potency, selectivity, and metabolic stability is paramount. One strategic modification that has garnered significant attention is the incorporation of α-methylated amino acids. This guide provides an in-depth comparison of the receptor binding affinity of peptides substituted with α-methyl-L-tyrosine against their native counterparts. We will delve into the mechanistic underpinnings of this modification, present supporting experimental data, and provide detailed protocols for assessing these critical binding interactions.

The Rationale for α-Methyl Tyrosine Substitution: Engineering Peptide Conformation and Stability

The introduction of a methyl group at the α-carbon of a tyrosine residue imposes significant conformational constraints on the peptide backbone.[1] This steric hindrance restricts the permissible dihedral angles (phi, φ, and psi, ψ), effectively locking the peptide into a more defined secondary structure, often promoting helical or turn conformations.[2][3] This pre-organization of the peptide into a bioactive conformation can lead to a lower entropic penalty upon binding to its receptor, thereby enhancing binding affinity.[2]

Beyond conformational rigidity, α-methylation offers a crucial advantage in enhancing a peptide's resistance to enzymatic degradation.[4][5][6] Proteases, the enzymes responsible for peptide cleavage, often have specific recognition sites and require a certain degree of flexibility in the peptide backbone to accommodate the substrate. The steric bulk of the α-methyl group can hinder this recognition and subsequent hydrolysis, prolonging the peptide's in vivo half-life.[4][5]

Comparative Analysis of Receptor Binding Affinity

The substitution of tyrosine with α-methyl-L-tyrosine can have a profound impact on a peptide's interaction with its target receptor. The following table summarizes the comparative binding affinities of several peptide analogs.

Peptide SystemPeptide AnalogReceptorBinding Affinity (IC50/Ki, nM)Fold Change vs. UnsubstitutedReference
Angiotensin II [Tyr⁴]Angiotensin IIAT₁~1.0 (pressor activity reference)-[7]
[α-Me-Tyr⁴]Angiotensin IIAT₁Pressor activity 92.6% of native~0.93[7]
Apolipoprotein A-I Mimetic Peptide AABCA1Inactive in cholesterol efflux-[4]
Peptide Dα (Glu to α-Me-Asp)ABCA1Inactive in cholesterol effluxNo improvement[4]

Note: The data for Angiotensin II is presented as a percentage of pressor activity, which is a functional measure correlated with receptor binding and activation. For the Apolipoprotein A-I mimetic peptide, the functional endpoint of cholesterol efflux is used as a proxy for effective interaction with the ABCA1 transporter.

Mechanistic Insights from Experimental Data

The observed changes in binding affinity upon α-methyl tyrosine substitution are a direct consequence of the structural and stability enhancements conferred by this modification. In the case of [α-Methyltyrosine-4]angiotensin II, the pressor activity, a downstream effect of receptor binding and activation, was largely retained (92.6% of the native peptide).[7] This suggests that the conformational changes induced by α-methylation were compatible with, and perhaps even favorable for, binding to the AT₁ receptor. Furthermore, this modified peptide exhibited complete resistance to degradation by α-chymotrypsin, an enzyme that readily cleaves the native angiotensin II.[7]

In studies of apolipoprotein A-I mimetic peptides, the incorporation of α-methylated amino acids, including a variant where glutamic acid was replaced by α-methylated aspartic acid, led to increased resistance to proteolysis by both trypsin and Asp-N.[4] While not a direct replacement of tyrosine, this highlights the general principle of enhanced stability through α-methylation.

Experimental Protocols for Assessing Receptor Binding Affinity

The accurate determination of binding affinity is crucial for comparing the effects of peptide modifications. The following are detailed protocols for three common and robust methods used in this field.

Radioligand Binding Assay

This technique is considered a gold standard for quantifying ligand-receptor interactions, particularly for G-protein coupled receptors (GPCRs).[8][9][10]

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). The binding of the radioligand is then competed with increasing concentrations of the unlabeled test peptide (the α-methyl tyrosine-substituted analog or its unsubstituted counterpart). The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.[11]

Step-by-Step Methodology:

  • Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor. Determine the protein concentration of the membrane preparation.

  • Assay Buffer Preparation: Prepare a suitable binding buffer, typically containing a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl₂), and protease inhibitors.

  • Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test peptide. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.[12][13]

Principle: One of the binding partners (the "ligand," typically the receptor) is immobilized on a sensor chip. The other binding partner (the "analyte," the peptide) is flowed over the sensor surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12]

Step-by-Step Methodology:

  • Sensor Chip Preparation: Choose a suitable sensor chip and immobilize the purified receptor using standard amine coupling chemistry or other appropriate methods.

  • Analyte Preparation: Prepare a series of dilutions of the test peptide in a suitable running buffer.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the peptide (analyte) over the sensor surface for a defined period (association phase).

    • Switch back to flowing the running buffer to monitor the dissociation of the peptide from the receptor (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the sensor surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to various kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[14]

Principle: A solution of the peptide is titrated into a solution containing the receptor in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured for each injection.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the purified receptor and the peptide in the same, precisely matched buffer. Degas the solutions to avoid air bubbles.

  • ITC Experiment Setup:

    • Load the receptor solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the peptide solution into the receptor solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of peptide to receptor. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualization of Key Concepts

To better understand the context of these binding studies, the following diagrams illustrate a typical G-protein coupled receptor signaling pathway and the experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Receptor GPCR Peptide->Receptor 1. Binding G_Protein G-Protein (αβγ) Receptor->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma 3. Dissociation Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production G_alpha->Effector 4. Modulation Downstream_Effectors Downstream Effectors (e.g., PKA) Second_Messenger->Downstream_Effectors 6. Activation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response 7. Cellular Effect Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor (Cell Membranes) C Incubate Receptor, Radioligand, and Test Peptide A->C B Prepare Radioligand and Test Peptides B->C D Separate Bound from Free Ligand (Filtration) C->D Equilibration E Quantify Radioactivity (Scintillation Counting) D->E F Plot Data and Determine IC50/Ki E->F

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Boc-O-benzyl-alpha-methyl-L-Tyrosine

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemicals like Boc-O-benzyl-alpha-methyl-L-tyrosine, a protected amino...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of chemicals like Boc-O-benzyl-alpha-methyl-L-tyrosine, a protected amino acid derivative common in peptide synthesis, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for its disposal, grounded in regulatory standards and best practices. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Chemical Profile and Hazard Assessment

Boc-O-benzyl-alpha-methyl-L-tyrosine is a non-stock, solid organic compound. While specific hazard data for this exact molecule is not extensively published, a review of Safety Data Sheets (SDS) for structurally similar compounds, such as Nα-Boc-O-benzyl-L-tyrosine and O-Benzyl-L-tyrosine, allows for a reasoned assessment of its potential hazards.

Potential Hazards:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1][2]

  • Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1][2]

  • Eye Contact: May cause eye irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[1][2]

Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO2) and nitrogen (NOx).[1] It is known to be reactive with strong oxidizing agents. Therefore, it must be handled with the standard precautions for laboratory chemicals, including the use of appropriate Personal Protective Equipment (PPE).

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4]

  • EPA (RCRA): Dictates how hazardous waste must be identified, stored, transported, and disposed of to protect human health and the environment.[3]

  • OSHA: Ensures worker safety through regulations like the Hazard Communication Standard (1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (1910.120).[5][6]

All disposal procedures must comply with federal, state, and local regulations, which may be more stringent than federal guidelines.[1][2]

Core Disposal Principles: A Foundation for Safety

Before proceeding to specific protocols, it is essential to understand the universal principles of chemical waste management that apply to Boc-O-benzyl-alpha-methyl-L-tyrosine.

A. Waste Characterization: The first step is to determine if the waste is hazardous. While this compound is not explicitly listed as a hazardous waste, it should be treated as such due to its potential irritant properties and the likelihood of it being part of a waste stream containing other hazardous chemicals (e.g., solvents).

B. Container Selection and Management:

  • Compatibility: Waste must be stored in containers made of materials compatible with the chemical. The original container is often the best choice. Do not use metal containers for acidic waste.[7]

  • Condition: Containers must be in good condition, free from leaks, and equipped with secure, leak-proof closures.[3][8]

  • Closure: Containers must be kept closed at all times except when adding or removing waste.[8] Funnels should not be left in the container opening.[8]

C. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • The label must include the full chemical name(s) of the contents (no formulas or abbreviations) and their approximate percentages.[8]

  • The accumulation start date must be clearly marked.

D. Segregation:

  • Incompatible wastes must be segregated to prevent dangerous reactions.[9] Boc-O-benzyl-alpha-methyl-L-tyrosine waste should be stored separately from strong oxidizing agents.

  • Utilize secondary containment to prevent spills from mixing.[9]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Boc-O-benzyl-alpha-methyl-L-tyrosine waste.

start Waste Generation (Unused Product, Contaminated Labware, Spill Debris) characterize Characterize Waste (Treat as Hazardous Chemical Waste) start->characterize select_container Select Compatible Container (e.g., Original Bottle, Lined Drum) characterize->select_container label_container Label Container ('Hazardous Waste', Chemical Name, Date) select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste storage Store in Satellite Accumulation Area (SAA) (Segregated, Secondary Containment) add_waste->storage is_full Container >90% Full? storage->is_full is_full->storage No request_pickup Arrange for Disposal (Contact Institutional EHS or Licensed Contractor) is_full->request_pickup Yes end Waste Manifested & Removed for Proper Disposal request_pickup->end

Caption: Disposal workflow for Boc-O-benzyl-alpha-methyl-L-tyrosine.

Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for common disposal scenarios.

Protocol 1: Disposal of Unused or Expired Solid Product

This procedure is for the disposal of the pure, solid chemical.

Materials:

  • Original chemical container or a compatible, sealable waste container.

  • Hazardous waste label.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Procedure:

  • Work Area Preparation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.

  • PPE: Don the required PPE.

  • Container Labeling: If not using the original container, affix a hazardous waste label to a new, clean container. Fill in all required information (chemical name, date, etc.).

  • Transfer: Carefully transfer the solid Boc-O-benzyl-alpha-methyl-L-tyrosine into the labeled hazardous waste container.

  • Sealing: Securely close the container.

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.

  • Pickup: Once the container is nearly full (approx. 90%), or as per institutional guidelines, arrange for pickup through your Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[8]

Protocol 2: Disposal of Contaminated Labware

This procedure covers items such as gloves, weighing paper, pipette tips, and empty containers.

Materials:

  • Designated solid chemical waste container (e.g., a lined drum or pail).

  • Hazardous waste label.

  • PPE as required for handling the chemical.

Procedure:

  • Gross Decontamination: Remove as much chemical residue as possible from the labware. For empty bottles, this means ensuring they are "RCRA empty" (all contents removed that can be by normal means).

  • Segregation: Place all grossly contaminated solid waste into a designated, labeled hazardous waste container. Do not mix with regular trash or biohazardous waste.

  • Empty Containers: An empty container that held a non-acutely hazardous substance may be triple-rinsed, the label defaced, and disposed of as regular waste, provided the rinsate is collected and disposed of as hazardous chemical waste.[10] However, the most conservative and often simplest approach is to dispose of the empty, unrinsed container as hazardous waste.

  • Storage and Pickup: Store the solid waste container in the Satellite Accumulation Area and arrange for pickup when full.

Protocol 3: Small Spill Cleanup and Disposal

This protocol is for minor spills that laboratory personnel are equipped and trained to handle.

Materials:

  • Spill kit with absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Waste container, scoop, and/or shovel.

  • Hazardous waste label.

  • Appropriate PPE: Splash goggles, full suit, dust respirator, gloves.[1]

Procedure:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from spreading.

  • Cleanup: Use appropriate tools to carefully sweep or scoop the spilled solid into a designated waste disposal container.[1] Avoid generating dust.

  • Final Cleaning: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., water and soap), and place the cleaning materials into the same waste container.

  • Label and Store: Seal and label the container as hazardous waste, including the name of the spilled chemical and the absorbent material. Store it in the Satellite Accumulation Area for disposal.

Summary of Safety and Disposal Parameters

ParameterGuidelineSource(s)
Primary Hazards Skin, eye, and respiratory tract irritation.[1][2]
Required PPE Safety glasses/goggles, lab coat, chemical-resistant gloves. Dust respirator for spills or handling bulk powder.[1]
Incompatible Materials Strong oxidizing agents.[11]
Storage Location Designated, labeled Satellite Accumulation Area with secondary containment.[8]
Disposal Method Via institutional EHS or a licensed hazardous waste disposal contractor.[7][12]
Spill Cleanup Use appropriate tools to place spilled material into a convenient waste disposal container.[1]

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex Safety Resources. [Link]

  • MSDS - Safety Data Sheet for Boc-Tyr(Bzl)-OH. AAPPTec, LLC. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for O-Benzyl-L-tyrosine. (2015, July 13). Alfa Aesar. [Link]

  • Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26). MLI Environmental. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries. [Link]

  • MSDS - Safety Data Sheet for Boc-MeTyr(Bzl)-OH. AAPPTec, LLC. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Boc-O-benzyl-alpha-methyl-L-Tyr: From Personal Protective Equipment to Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Boc-O-benzyl-alpha-methyl-L-Tyr, a protecte...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Boc-O-benzyl-alpha-methyl-L-Tyr, a protected amino acid derivative, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. While specific safety data for this compound is not extensively documented, a risk assessment based on its structural components—a Boc-protecting group, a benzyl ether, and an alpha-methylated tyrosine core—allows us to establish comprehensive handling, personal protective equipment (PPE), and disposal guidelines. This guide is designed to provide you with the essential, immediate safety and logistical information to ensure the well-being of your team and the integrity of your research.

Hazard Assessment and Risk Mitigation

Boc-O-benzyl-alpha-methyl-L-Tyr is a non-volatile solid at room temperature. The primary risks associated with this and similar compounds are inhalation of dust particles, skin and eye contact, and ingestion. While the Boc (tert-butyloxycarbonyl) group is generally considered to be of low toxicity, the benzyl ether and the alpha-methylated tyrosine moiety warrant a cautious approach. Benzyl compounds can be irritants, and the biological effects of the alpha-methylated tyrosine are not well-characterized. Therefore, we will operate under the principle of "as low as reasonably practicable" (ALARP) for exposure.

Summary of Potential Hazards:
Hazard Type Potential Risk Route of Exposure
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Ingestion, Inhalation, Skin Contact
Skin Irritation May cause irritation upon contact.Skin Contact
Eye Irritation May cause serious eye irritation.Eye Contact
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling Boc-O-benzyl-alpha-methyl-L-Tyr. The following recommendations are based on a comprehensive risk assessment for a solid chemical with unknown long-term toxicological properties.

Core PPE Requirements:
  • Eye and Face Protection:

    • Safety Glasses with Side Shields: Certified to ANSI Z87.1 standards, these are the minimum requirement for any laboratory activity.

    • Chemical Goggles: To be worn when there is a risk of splashing or when handling larger quantities of the compound.

    • Face Shield: Recommended in conjunction with chemical goggles when there is a significant risk of splashing or aerosolization.

  • Hand Protection:

    • Nitrile Gloves: These offer good resistance to a wide range of chemicals and are the standard choice for handling solid reagents. Ensure gloves are of an appropriate thickness (at least 4 mil) and are changed regularly, especially if contamination is suspected. Double-gloving is recommended when handling highly potent or uncharacterized compounds.

  • Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect against accidental spills.

    • Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the laboratory coat when handling larger quantities or when there is a higher risk of spills.

  • Respiratory Protection:

    • Work in a Certified Chemical Fume Hood: All handling of solid Boc-O-benzyl-alpha-methyl-L-Tyr should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.

    • Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.

PPE Selection and Use Workflow:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) A Assess Task-Specific Risks B Select Appropriate PPE (Based on Hazard Assessment) A->B C Inspect PPE for Damage B->C D Lab Coat C->D Proceed to Handling E Goggles/Face Shield D->E F Gloves E->F G Gloves H Goggles/Face Shield G->H I Lab Coat H->I

Caption: PPE Selection, Donning, and Doffing Workflow.

Operational Plan: Safe Handling from Bench to Storage

A systematic approach to handling Boc-O-benzyl-alpha-methyl-L-Tyr will minimize the risk of exposure and ensure the integrity of your experiments.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh paper, glassware) is clean and readily accessible.

    • Have a designated waste container for contaminated materials.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a micro-spatula to minimize the generation of dust.

    • Tare the balance with the weigh paper or container before adding the compound.

    • Carefully transfer the desired amount of the compound to the reaction vessel.

  • Dissolution:

    • Add the solvent to the solid in a controlled manner to avoid splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling:

    • Clean all contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Decontaminate all reusable equipment.

    • Properly dispose of all single-use items in the designated waste container.

  • Storage:

    • Store Boc-O-benzyl-alpha-methyl-L-Tyr in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of Boc-O-benzyl-alpha-methyl-L-Tyr and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow:

Disposal_Workflow A Unused/Expired Boc-O-benzyl-alpha-methyl-L-Tyr E Solid Chemical Waste Container (Clearly Labeled) A->E B Contaminated PPE (Gloves, etc.) B->E C Contaminated Labware (Weigh paper, etc.) C->E D Liquid Waste (Solutions containing the compound) F Hazardous Liquid Waste Container (Clearly Labeled) D->F G Arrange for Pickup by EHS E->G F->G

Caption: Waste Segregation and Disposal Workflow.

Disposal Guidelines:

  • Solid Waste: All unused or expired Boc-O-benzyl-alpha-methyl-L-Tyr, as well as any contaminated solid materials (e.g., weigh paper, gloves, absorbent), should be placed in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Do not pour chemical waste down the drain.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for specific disposal requirements.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly incorporate Boc-O-benzyl-alpha-methyl-L-Tyr into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • General Laboratory Safety Guidelines

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Personal Protective Equipment Standards

    • Title: ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices
    • Source: American N
    • URL: [Link]

  • Respiratory Protection Information

    • Title: NIOSH Guide to the Selection and Use of Particulate Respir
    • Source: National Institute for Occup
    • URL: [Link]

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